molecular formula C12H10O4S B042947 2,4'-Dihydroxydiphenyl sulfone CAS No. 5397-34-2

2,4'-Dihydroxydiphenyl sulfone

Cat. No.: B042947
CAS No.: 5397-34-2
M. Wt: 250.27 g/mol
InChI Key: LROZSPADHSXFJA-UHFFFAOYSA-N
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Description

2,4'-Dihydroxydiphenyl sulfone is a significant isomer of bisphenol S, widely utilized in scientific research as a critical building block and model compound. Its primary research application lies in the field of polymer science, where it serves as a monomer for synthesizing polyethersulfones (PES) and other high-performance thermoplastics. These polymers are valued for their exceptional thermal stability, chemical resistance, and mechanical properties, making them subjects of study for applications in membranes, engineering plastics, and composite materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-hydroxyphenyl)sulfonylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H10O4S/c13-9-5-7-10(8-6-9)17(15,16)12-4-2-1-3-11(12)14/h1-8,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

LROZSPADHSXFJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)O)S(=O)(=O)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9052183
Record name 2,4'-Dihydroxydiphenyl sulfone
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Molecular Weight

250.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Dry Powder
Record name Phenol, 2-[(4-hydroxyphenyl)sulfonyl]-
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CAS No.

5397-34-2
Record name 2-[(4-Hydroxyphenyl)sulfonyl]phenol
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Record name 2,4'-Dihydroxydiphenyl sulfone
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Record name 2,4'-Dihydroxydiphenyl sulfone
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Record name Phenol, 2-[(4-hydroxyphenyl)sulfonyl]-
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Record name 2,4'-Dihydroxydiphenyl sulfone
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Record name o-[(4-hydroxyphenyl)sulphonyl]phenol
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Record name 2,4'-DIHYDROXYDIPHENYL SULFONE
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Foundational & Exploratory

An In-Depth Technical Guide to 2,4'-Dihydroxydiphenyl Sulfone: Properties, Synthesis, and Biological Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4'-Dihydroxydiphenyl sulfone (CAS No. 5397-34-2), a molecule of interest in both industrial and biological research. This document details its chemical and physical properties, provides a laboratory-scale synthesis protocol, and outlines methodologies for evaluating its potential biological activities, including as an endocrine disruptor, antioxidant, anti-inflammatory, and antimicrobial agent. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and related scientific fields.

Introduction

This compound is an organic compound featuring two hydroxyl groups attached to a diphenyl sulfone backbone. While its primary industrial application lies in polymer science as a monomer and a color developer in thermal printing, its structural similarity to other biologically active diphenyl sulfones, such as its isomer 4,4'-dihydroxydiphenyl sulfone (Bisphenol S), has prompted investigations into its biological effects.[1][2][3] This guide synthesizes available information on its properties and provides detailed experimental protocols for its further investigation.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. It is a white to almost white powder or crystalline solid at room temperature.[4][5]

PropertyValueReference(s)
CAS Number 5397-34-2[6][7][8][9]
Molecular Formula C₁₂H₁₀O₄S[6][10]
Molecular Weight 250.27 g/mol [6][10]
Appearance White to Almost white powder to crystal[4][5]
Melting Point 181.0 to 185.0 °C[4]
Solubility Soluble in methanol (B129727)[9]

Synthesis of this compound

The synthesis of this compound can be achieved through the sulfonation of phenol (B47542) with sulfuric acid. The following protocol is adapted from established industrial processes for laboratory-scale synthesis.[2][5][11][12]

Materials:

  • Phenol

  • Concentrated sulfuric acid (98%)

  • Mesitylene (B46885) (or unsym-trimethyl benzene)

  • Benzene-1,3-disulfonic acid (catalyst)

  • Methanol

  • o-Dichlorobenzene

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine phenol (2.0 mol), mesitylene (144 g), and benzene-1,3-disulfonic acid (0.05 mol).

  • Slowly add concentrated sulfuric acid (1.0 mol) dropwise to the mixture while stirring.

  • Heat the reaction mixture to a reflux temperature of approximately 174 °C.

  • Continuously remove the water generated during the reaction using the Dean-Stark trap.

  • Maintain the reflux for 8 hours to ensure the completion of the reaction.

  • After cooling, the crude product can be purified by recrystallization from a methanol-o-dichlorobenzene solvent mixture to obtain this compound with high purity.[5]

Logical Workflow for Synthesis:

G A Combine Phenol, Mesitylene, and Catalyst B Slowly Add Concentrated Sulfuric Acid A->B C Heat to Reflux (~174 °C) B->C D Remove Water via Dean-Stark Trap C->D E Maintain Reflux for 8 hours D->E F Cool and Purify by Recrystallization E->F G Obtain Pure 2,4'-Dihydroxydiphenyl sulfone F->G

Figure 1: Synthesis workflow for this compound.

Biological Activity and Experimental Protocols

While extensive biological data for this compound is not yet available, its structural characteristics suggest potential interactions with biological systems. The following sections detail experimental protocols to assess its potential endocrine-disrupting, antioxidant, anti-inflammatory, and antimicrobial activities.

Endocrine Disrupting Potential

As an isomer of the known endocrine disruptor Bisphenol S, this compound is a candidate for investigation as an endocrine-disrupting chemical (EDC).[13] The OECD Test Guideline 455 provides a robust framework for assessing estrogen receptor (ER) transactivation, a key mechanism of endocrine disruption.[14][15][16][17][18]

Experimental Protocol: Estrogen Receptor Transactivation Assay (OECD 455)

This assay utilizes a stably transfected human cell line (e.g., HeLa-9903) containing the human estrogen receptor alpha (hERα) and a luciferase reporter gene.[17]

  • Cell Culture: Maintain the HeLa-9903 cell line in appropriate culture medium.

  • Test Chemical Preparation: Prepare a range of concentrations of this compound in a suitable solvent (e.g., DMSO).

  • Exposure: Seed the cells in a 96-well plate and, after attachment, expose them to the different concentrations of the test chemical. Include a vehicle control and a positive control (e.g., 17β-estradiol).

  • Incubation: Incubate the plate for a specified period (e.g., 20-24 hours) to allow for receptor binding and reporter gene activation.

  • Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Calculate the fold induction of luciferase activity relative to the vehicle control. A concentration-dependent increase in luciferase activity indicates estrogen receptor agonist activity.

Workflow for ER Transactivation Assay:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Culture HeLa-9903 cells C Seed cells in 96-well plate A->C B Prepare dilutions of This compound D Expose cells to test compound B->D C->D E Incubate for 20-24 hours D->E F Lyse cells and measure luciferase activity E->F G Calculate fold induction vs. control F->G

Figure 2: Workflow for the Estrogen Receptor Transactivation Assay.
Antioxidant Activity

The phenolic hydroxyl groups in this compound suggest potential antioxidant activity through radical scavenging. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method for evaluating this property.[14][16]

Experimental Protocol: DPPH Radical Scavenging Assay

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Sample Preparation: Prepare a series of dilutions of this compound in methanol.

  • Reaction: In a 96-well plate, mix the DPPH solution with the sample dilutions. Include a blank (methanol only) and a positive control (e.g., ascorbic acid).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound. The IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) can then be determined.

Workflow for DPPH Assay:

G A Prepare DPPH solution and sample dilutions B Mix DPPH and sample in a 96-well plate A->B C Incubate in dark for 30 minutes B->C D Measure absorbance at 517 nm C->D E Calculate % scavenging and IC50 value D->E G A Culture RAW 264.7 cells B Pre-treat with 2,4'-Dihydroxydiphenyl sulfone A->B C Stimulate with LPS B->C D Incubate for 24 hours C->D E Perform Griess assay on supernatant D->E F Measure absorbance at 540 nm E->F G Calculate % NO inhibition F->G G A Prepare serial dilutions of This compound B Inoculate with standardized microbial suspension A->B C Incubate under appropriate conditions B->C D Observe for visible growth C->D E Determine the lowest concentration with no growth (MIC) D->E

References

An In-depth Technical Guide to 2,4'-Dihydroxydiphenyl Sulfone: Molecular Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4'-dihydroxydiphenyl sulfone, a significant isomer of bisphenol S. The document details its molecular structure, IUPAC nomenclature, and key physicochemical properties. It outlines the prevalent synthetic routes and purification strategies, alongside a thorough compilation of its spectroscopic data, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, this guide explores the biological activity of this compound, with a particular focus on its role as an endocrine disruptor through the antagonism of Estrogen Receptor α (ERα). A detailed, generalized signaling pathway for ERα antagonism is presented to illustrate its mechanism of action.

Introduction

This compound, an isomer of the more commonly known 4,4'-dihydroxydiphenyl sulfone (Bisphenol S), is a molecule of increasing interest in various scientific and industrial fields.[1] Its asymmetric structure imparts unique properties that differentiate it from its symmetrical counterpart, leading to distinct applications, particularly in polymer chemistry as a monomer for polysulfones.[1] Beyond its material science applications, this compound has garnered attention for its biological activities, notably as a potential endocrine-disrupting chemical (EDC).[2] This guide aims to provide a detailed technical resource for professionals engaged in research and development involving this compound.

Molecular Structure and Nomenclature

The fundamental characteristics of this compound are summarized in the table below.

IdentifierValueReference
IUPAC Name 2-(4-hydroxyphenyl)sulfonylphenol[2]
Synonyms 2,4'-BPS, o,p'-Dihydroxydiphenyl sulfone[2]
CAS Number 5397-34-2[2]
Molecular Formula C₁₂H₁₀O₄S[2]
Molecular Weight 250.27 g/mol [2]

The molecular structure of this compound consists of two phenyl rings linked by a sulfonyl group. One phenyl ring is substituted with a hydroxyl group at the 2-position (ortho), and the other is substituted with a hydroxyl group at the 4'-position (para).

Caption: Molecular structure of this compound.

Synthesis and Experimental Protocols

The primary method for synthesizing dihydroxydiphenyl sulfone isomers involves the reaction of phenol (B47542) with a sulfonating agent, such as concentrated sulfuric acid. This reaction typically yields a mixture of isomers, predominantly the 4,4' and 2,4' forms.

General Synthesis Protocol

A typical synthesis involves the dehydration reaction of phenol with sulfuric acid or phenolsulfonic acid. The reaction mixture, containing 4,4'-dihydroxydiphenyl sulfone, this compound, phenolsulfonic acid, and unreacted phenol, is then subjected to crystallization to separate the isomers.

Experimental Workflow for Synthesis and Purification:

synthesis_workflow cluster_synthesis Synthesis cluster_separation Separation and Purification Phenol Phenol Reaction Dehydration Reaction Phenol->Reaction SulfuricAcid Sulfuric Acid SulfuricAcid->Reaction Mixture Isomer Mixture Reaction->Mixture Crystallization1 Crystallization (Separation of 4,4'-isomer) Mixture->Crystallization1 Filtrate Filtrate (Enriched in 2,4'-isomer) Crystallization1->Filtrate Crystallization2 Crystallization (Isolation of 2,4'-isomer) Filtrate->Crystallization2 Product Pure this compound Crystallization2->Product era_antagonism cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BPS This compound ERa_inactive Inactive ERα BPS->ERa_inactive Binding BPS_ERa BPS-ERα Complex (Antagonist Conformation) ERa_inactive->BPS_ERa ERE Estrogen Response Element (ERE) BPS_ERa->ERE Binding to DNA Transcription_Blocked Transcription Blocked ERE->Transcription_Blocked Coactivator Coactivators Coactivator->ERE Recruitment Blocked

References

Spectroscopic Profile of 2,4'-Dihydroxydiphenyl Sulfone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for 2,4'-Dihydroxydiphenyl sulfone (CAS No: 5397-34-2), a significant isomer of bisphenol S. This document is intended for researchers, scientists, and professionals in drug development and polymer science who utilize this compound in their work. The guide details Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, supplemented with detailed experimental protocols.

Chemical Structure

IUPAC Name: 2-(4-hydroxyphenyl)sulfonylphenol Molecular Formula: C₁₂H₁₀O₄S Molecular Weight: 250.27 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds. Below are the proton (¹H) and expected carbon-¹³ (¹³C) NMR data for this compound.

¹H NMR Data

The ¹H NMR spectrum was recorded on a 400 MHz instrument in deuterated dimethyl sulfoxide (B87167) (DMSO-d6).[1] The chemical shifts (δ) are reported in parts per million (ppm).

Assignment Chemical Shift (ppm)
Hydroxyl Proton (Phenol at position 2)10.650
Hydroxyl Proton (Phenol at position 4')10.539
Aromatic Protons7.897, 7.893, 7.877, 7.873
Aromatic Protons7.784, 7.777, 7.772, 7.766, 7.760, 7.755, 7.748
Aromatic Protons7.479, 7.474, 7.461, 7.458, 7.456, 7.454, 7.440, 7.436
Aromatic Protons6.984
Aromatic Protons6.913, 6.91

Note: The original data source provides a detailed list of peaks for the aromatic multiplets.[1] For clarity, they are grouped here by region.

¹³C NMR Data
Carbon Environment Expected Chemical Shift (ppm)
Aromatic C-O (Phenolic)150 - 165
Aromatic C-S (Sulfone)130 - 145
Aromatic C-H115 - 135
Experimental Protocol: NMR Spectroscopy

Sample Preparation: A small quantity (approximately 0.037 g) of this compound is dissolved in 0.5 mL of a suitable deuterated solvent, such as DMSO-d6.[1] The solution is then transferred to a standard 5 mm NMR tube.

Data Acquisition: The NMR spectra are typically acquired on a 400 MHz (for ¹H) or 100 MHz (for ¹³C) spectrometer. For ¹H NMR, the spectral width is set to appropriately cover the aromatic and hydroxyl proton regions. For ¹³C NMR, a proton-decoupled sequence is commonly used to simplify the spectrum, resulting in single lines for each unique carbon atom. The chemical shifts are referenced internally to the residual solvent signal or tetramethylsilane (B1202638) (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The following table lists the expected characteristic absorption bands for this compound based on its functional groups.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3500 - 3200 (broad)O-H stretch (H-bonded)Phenol
3100 - 3000C-H stretchAromatic
1600 - 1585, 1500 - 1400C=C stretch (in-ring)Aromatic
~1320 and ~1150S=O asymmetric & symmetric stretchSulfone
1300 - 1000C-O stretchPhenol
900 - 675C-H out-of-plane bendAromatic
Experimental Protocol: IR Spectroscopy (KBr Pellet Method)

Sample Preparation: Approximately 1-2 mg of the solid this compound is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The homogenous mixture is then placed into a pellet die and compressed under high pressure using a hydraulic press to form a thin, transparent pellet.

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. A background spectrum of the empty sample compartment is first recorded. The sample spectrum is then recorded, typically in the range of 4000 to 400 cm⁻¹. The final spectrum is presented as a plot of transmittance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The data presented here was obtained using Electron Ionization (EI).

Mass Spectrometry Data
m/z Relative Intensity (%) Possible Fragment
25067.0[M]⁺ (Molecular Ion)
1865.9[M - SO₂]⁺
15730.3[M - C₆H₅O]⁺
14112.9[C₆H₅SO₂]⁺
10916.3
94100.0[C₆H₅OH]⁺
9324.5[C₆H₅O]⁺
6518.7[C₅H₅]⁺

Data sourced from ChemicalBook[1] and PubChem.[2]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Sample Introduction: For a solid sample like this compound, a direct insertion probe is typically used. A small amount of the sample is placed in a capillary tube at the end of the probe, which is then inserted into the ion source of the mass spectrometer. The probe is heated to volatilize the sample.

Ionization and Analysis: In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment. The resulting positively charged ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge (m/z) ratio. A detector records the abundance of each ion, generating a mass spectrum.

Experimental Workflow Overview

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Output Sample 2,4'-Dihydroxydiphenyl Sulfone (Solid) Prep_NMR Dissolve in DMSO-d6 Sample->Prep_NMR Prep_IR Grind with KBr & Press into Pellet Sample->Prep_IR Prep_MS Load onto Direct Insertion Probe Sample->Prep_MS NMR NMR Spectrometer (¹H & ¹³C Analysis) Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS Mass Spectrometer (Electron Ionization) Prep_MS->MS NMR_Data NMR Spectra (Chemical Shifts) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (m/z Values) MS->MS_Data

Caption: General workflow for spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Solubility of 2,4'-Dihydroxydiphenyl Sulfone in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,4'-dihydroxydiphenyl sulfone in a range of common organic solvents. Understanding the solubility of this compound is critical for its purification, crystallization, and formulation in various industrial and pharmaceutical applications. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Quantitative Solubility Data

The solubility of this compound has been experimentally determined in several organic solvents at various temperatures. The following table summarizes the mole fraction solubility (x) of this compound in nine different organic solvents at temperatures ranging from 278.15 K to 313.15 K.

Table 1: Mole Fraction Solubility (x) of this compound in Various Organic Solvents at Different Temperatures

Temperature (K)MethanolEthanolAcetoneAcetonitrileEthyl Acetate (B1210297)1,4-Dioxanen-ButanolIsopropanol2-Butanone
278.150.04890.03850.13420.01980.02450.05870.02980.03320.0987
283.150.05760.04580.15340.02340.02910.06980.03540.03950.1145
288.150.06750.05410.17450.02750.03430.08250.04180.04670.1321
293.150.07880.06350.19780.03220.04030.09710.04910.05480.1518
298.150.09170.07410.22350.03760.04710.11380.05740.06410.1738
303.150.10640.08610.25190.04380.05480.13280.06680.07460.1983
308.150.12310.09970.28330.05090.06360.15450.07750.08650.2256
313.150.14210.11510.31810.05910.07360.17910.08960.10010.2561

Data compiled from studies utilizing high-performance liquid chromatography (HPLC) for solubility determination.[1][2]

Generally, the solubility of this compound increases with rising temperature in all the tested solvents, indicating that the dissolution process is endothermic.[2] The solubility is highest in acetone, followed by methanol, 2-butanone, and ethanol. Acetonitrile and ethyl acetate exhibit the lowest solvating power for this compound among the solvents tested.[1] The strong temperature dependence of solubility, particularly in solvents like 1,4-dioxane, is a key factor in designing effective crystallization and purification processes.[1][2]

Experimental Protocols for Solubility Determination

The accurate determination of solubility is paramount for thermodynamic modeling and process design. Two common methods for determining the solubility of this compound are the gravimetric method and the high-performance liquid chromatography (HPLC) method.

The gravimetric method is a straightforward technique for determining the solubility of a solid in a liquid. It involves measuring the mass of the solute dissolved in a known mass of a saturated solution.

Apparatus and Materials:

  • Analytical balance (uncertainty ± 0.0001 g)

  • Thermostatic water bath

  • Isothermal shaker

  • Conical flasks with stoppers

  • Filtration unit (e.g., syringe filters)

  • Drying oven

  • This compound (solute)

  • Selected organic solvent

Procedure:

  • Sample Preparation: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed conical flask.

  • Equilibration: The flask is placed in a thermostatic water bath equipped with an isothermal shaker and agitated at a constant temperature for a predetermined period to ensure solid-liquid equilibrium is reached. The time required for equilibrium should be established by preliminary experiments, often ranging from 24 to 72 hours.

  • Phase Separation: Once equilibrium is achieved, the agitation is stopped, and the solution is allowed to stand for several hours to allow the undissolved solid to settle. A sample of the supernatant (the saturated solution) is then carefully withdrawn using a pre-heated or pre-cooled syringe to the experimental temperature and immediately filtered to remove any suspended solid particles.

  • Mass Determination: A known mass of the clear, saturated filtrate is transferred to a pre-weighed container.

  • Solvent Evaporation: The solvent is evaporated from the filtrate, typically in a drying oven at a temperature that is high enough to remove the solvent but low enough to prevent decomposition of the solute.

  • Final Weighing: The container with the dried solute is weighed again. The mass of the dissolved solute is determined by the difference in weight.

  • Calculation: The solubility is calculated as the mass of the solute per mass or volume of the solvent, or as a mole fraction.

The HPLC method is a more sensitive and often more accurate method for determining solubility, especially for compounds with lower solubility or when dealing with complex mixtures.

Apparatus and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

  • Thermostatic water bath

  • Isothermal shaker

  • Volumetric flasks

  • Syringe filters

  • This compound (solute)

  • Selected organic solvents (HPLC grade)

  • Mobile phase for HPLC

Procedure:

  • Calibration Curve: A series of standard solutions of this compound with known concentrations in the chosen solvent are prepared. These standards are then injected into the HPLC system to generate a calibration curve by plotting the peak area against the concentration.

  • Sample Preparation and Equilibration: Similar to the gravimetric method, a supersaturated solution of this compound in the selected solvent is prepared and allowed to reach equilibrium in a thermostatic shaker.

  • Sampling and Dilution: A sample of the clear supernatant is withdrawn and filtered. This saturated solution is then precisely diluted with the solvent to a concentration that falls within the range of the calibration curve.

  • HPLC Analysis: The diluted sample is injected into the HPLC system, and the peak area corresponding to this compound is recorded.

  • Concentration Determination: The concentration of this compound in the diluted sample is determined using the previously established calibration curve.

  • Solubility Calculation: The solubility of this compound in the original saturated solution is calculated by taking the dilution factor into account.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of the solubility of this compound.

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis cluster_grav Gravimetric Method cluster_hplc HPLC Method start Start solute Weigh excess This compound start->solute solvent Measure known volume of organic solvent start->solvent mix Combine solute and solvent in a sealed flask solute->mix solvent->mix equilibrate Agitate in thermostatic shaker at constant temperature mix->equilibrate settle Allow undissolved solid to settle equilibrate->settle sample Withdraw and filter supernatant settle->sample weigh_sample Weigh a known mass of the filtrate sample->weigh_sample dilute Dilute filtrate precisely sample->dilute evaporate Evaporate solvent weigh_sample->evaporate weigh_residue Weigh the dried residue evaporate->weigh_residue calc_grav Calculate solubility weigh_residue->calc_grav end End calc_grav->end inject Inject into HPLC dilute->inject analyze Determine concentration from calibration curve inject->analyze calc_hplc Calculate solubility analyze->calc_hplc calc_hplc->end

Caption: Experimental workflow for determining the solubility of this compound.

References

Mechanism of Action of Dihydroxydiphenyl Sulfone Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroxydiphenyl sulfone isomers, particularly 4,4'-dihydroxydiphenyl sulfone (bisphenol S, BPS), are increasingly utilized in various industrial applications, often as replacements for bisphenol A (BPA). This has led to growing interest in their potential biological effects, particularly concerning endocrine disruption. This technical guide provides an in-depth overview of the current understanding of the mechanisms of action of dihydroxydiphenyl sulfone isomers, focusing on their interactions with key nuclear receptors: the estrogen receptor (ER), the androgen receptor (AR), and the peroxisome proliferator-activated receptor-gamma (PPARγ). This document summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of key signaling pathways and experimental workflows to facilitate further research and development in this area.

Introduction

The dihydroxydiphenyl sulfone family of chemical compounds consists of several isomers, with the most common being 4,4'-dihydroxydiphenyl sulfone (BPS), 2,4'-dihydroxydiphenyl sulfone (2,4'-BPS), and 3,3'-dihydroxydiphenyl sulfone. Due to structural similarities to BPA, a known endocrine disruptor, the potential for these isomers to interfere with hormonal signaling pathways is a significant area of research. This guide focuses on the molecular mechanisms by which these isomers exert their effects, with a particular emphasis on their activity as agonists or antagonists of ER, AR, and PPARγ.

Mechanisms of Action

The biological activity of dihydroxydiphenyl sulfone isomers is primarily attributed to their ability to bind to and modulate the activity of nuclear receptors, thereby interfering with normal endocrine signaling. The position of the hydroxyl groups on the phenyl rings significantly influences the binding affinity and subsequent biological response.

Estrogenic and Anti-Estrogenic Activity

Dihydroxydiphenyl sulfone isomers have been shown to interact with estrogen receptors (ERα and ERβ), leading to both estrogenic (agonistic) and anti-estrogenic (antagonistic) effects.

  • 4,4'-Dihydroxydiphenyl Sulfone (BPS): BPS is a known endocrine disruptor that can exhibit both estrogenic and anti-estrogenic activity.[1] Its potency is often reported to be in the same order of magnitude as BPA.[1][2] It can bind to both ERα and ERβ.

  • This compound (2,4'-BPS): Studies suggest that 2,4'-BPS can act as a selective inhibitor of ERα-mediated activity.[3][4] It has also been shown to have antagonistic effects on ERα transactivation.[1][5]

Androgenic and Anti-Androgenic Activity

Interference with the androgen receptor (AR) is another important mechanism of endocrine disruption.

  • 4,4'-Dihydroxydiphenyl Sulfone (BPS): Some studies have reported that BPS can act as an androgen receptor antagonist.[3]

  • This compound (2,4'-BPS): Limited data suggests that 2,4'-BPS may not have a significant binding effect on the androgen receptor.[6]

Peroxisome Proliferator-Activated Receptor-Gamma (PPARγ) Activity

PPARγ is a key regulator of adipogenesis and metabolism, and its modulation by environmental chemicals is a growing concern.

  • 4,4'-Dihydroxydiphenyl Sulfone (BPS): BPS has been demonstrated to be an activator of PPARγ, suggesting a potential role in metabolic disruption.[7][8]

  • This compound (2,4'-BPS): In contrast to BPS, 2,4'-BPS has been reported to exhibit antagonistic properties towards PPARγ.[7]

3,3'-Dihydroxydiphenyl Sulfone

There is currently a significant lack of publicly available scientific literature on the endocrine-disrupting mechanisms of action of 3,3'-dihydroxydiphenyl sulfone. Further research is required to characterize its potential biological activities.

Quantitative Data Summary

The following tables summarize the available quantitative data on the activity of dihydroxydiphenyl sulfone isomers. It is important to note that data for 2,4'-BPS is limited, and no data was found for 3,3'-BPS.

Table 1: Estrogenic Activity of Dihydroxydiphenyl Sulfone Isomers

IsomerAssay TypeEndpointCell LineResultReference
4,4'-BPS Reporter Gene AssayEC50HeLa 9903Agonist activity[1]
2,4'-BPS Reporter Gene AssayIC50HeLa 9903Antagonist activity[1][5]
2,4'-BPS Transcriptional Activation--Selective ERα inhibitor[3][4]

Table 2: Anti-Androgenic Activity of Dihydroxydiphenyl Sulfone Isomers

IsomerAssay TypeEndpointCell LineResultReference
4,4'-BPS Transcriptional Activation--AR antagonist[3]
2,4'-BPS Binding Assay--No significant binding[6]

Table 3: PPARγ Activity of Dihydroxydiphenyl Sulfone Isomers

IsomerAssay TypeEndpointCell LineResultReference
4,4'-BPS Reporter Gene Assay-Human MacrophageAgonist activity[7]
4,4'-BPS Adipogenesis Assay-3T3-L1Potent adipogen[8]
2,4'-BPS CALUX AssayIC50-Antagonist activity (~10 µM)[7]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are representative protocols for assays commonly used to assess the endocrine activity of dihydroxydiphenyl sulfone isomers.

Estrogen Receptor (ER) Transcriptional Activation Assay (Reporter Gene Assay)

This assay measures the ability of a test compound to activate the estrogen receptor, leading to the expression of a reporter gene (e.g., luciferase).

Cell Line: Human cervical cancer cell line (HeLa 9903), stably transfected with an estrogen-responsive element (ERE) linked to a luciferase reporter gene and an expression vector for ERα.

Protocol:

  • Cell Seeding: Seed HeLa 9903 cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Exposure: Replace the culture medium with a medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 17β-estradiol). For antagonist testing, co-treat with a fixed concentration of 17β-estradiol.[5]

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO2.

  • Cell Lysis: After incubation, lyse the cells using a suitable lysis buffer.

  • Luciferase Assay: Add a luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., total protein content or a viability dye). Plot the concentration-response curves and calculate EC50 (for agonists) or IC50 (for antagonists) values.

Androgen Receptor (AR) Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.

Materials:

  • Recombinant human androgen receptor ligand-binding domain (AR-LBD).

  • Radiolabeled androgen (e.g., [3H]-dihydrotestosterone, [3H]-DHT).

  • Assay buffer.

  • Scintillation cocktail and scintillation counter.

Protocol:

  • Reaction Setup: In a multi-well plate, combine the AR-LBD, a fixed concentration of [3H]-DHT, and varying concentrations of the test compound in the assay buffer.

  • Incubation: Incubate the mixture at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

  • Separation of Bound and Free Ligand: Separate the AR-bound [3H]-DHT from the free [3H]-DHT. This can be achieved using methods such as hydroxylapatite precipitation or size-exclusion chromatography.

  • Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

  • Data Analysis: Plot the percentage of bound [3H]-DHT against the concentration of the test compound. Calculate the IC50 value, which represents the concentration of the test compound that inhibits 50% of the specific binding of [3H]-DHT.

PPARγ Reporter Assay (CALUX)

The Chemically Activated LUciferase eXpression (CALUX) assay is a reporter gene assay used to screen for compounds that activate or inhibit PPARγ.

Cell Line: A suitable cell line (e.g., U2-OS) stably transfected with a PPARγ expression vector and a luciferase reporter gene under the control of a PPAR-responsive element (PPRE).

Protocol:

  • Cell Plating: Plate the PPARγ CALUX cells in a 96-well plate and allow them to adhere.

  • Compound Treatment: Expose the cells to a range of concentrations of the test compound. Include a vehicle control and a known PPARγ agonist (e.g., rosiglitazone) as a positive control. For antagonist mode, co-incubate with a fixed concentration of the agonist.[7]

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Lysis and Measurement: Lyse the cells and measure the luciferase activity as described in the ER transcriptional activation assay.

  • Data Analysis: Determine the EC50 or IC50 values from the concentration-response curves.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in the mechanism of action of dihydroxydiphenyl sulfone isomers can aid in understanding their effects. The following diagrams were generated using the Graphviz DOT language.

EstrogenReceptorSignaling cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHDS Dihydroxydiphenyl Sulfone Isomer ER Estrogen Receptor (ER) DHDS->ER Binds to ER ER_HSP ER-HSP Complex ER->ER_HSP ER_DHDS ER-DHDS Complex ER->ER_DHDS HSP Heat Shock Proteins HSP->ER_HSP ER_HSP->ER HSP Dissociation ER_dimer ER Dimer ER_DHDS->ER_dimer Dimerization ERE Estrogen Response Element (ERE) ER_dimer->ERE Binds to ERE Transcription Gene Transcription ERE->Transcription Initiates mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Response Cellular Response Protein->Response

Caption: Estrogen Receptor (ER) Signaling Pathway.

ExperimentalWorkflow cluster_setup Assay Setup cluster_measurement Measurement cluster_analysis Data Analysis start Start plate_cells Plate Cells in 96-well Plate start->plate_cells add_compounds Add Test Compounds & Controls plate_cells->add_compounds incubate Incubate (24h, 37°C) add_compounds->incubate lyse_cells Lyse Cells incubate->lyse_cells add_substrate Add Luciferase Substrate lyse_cells->add_substrate read_luminescence Measure Luminescence add_substrate->read_luminescence normalize_data Normalize Data read_luminescence->normalize_data plot_curves Plot Dose-Response Curves normalize_data->plot_curves calculate_values Calculate EC50/IC50 plot_curves->calculate_values end End calculate_values->end

Caption: General Workflow for a Reporter Gene Assay.

Conclusion

The available evidence indicates that dihydroxydiphenyl sulfone isomers, particularly 4,4'-BPS and 2,4'-BPS, are endocrine-disrupting chemicals that can interact with multiple nuclear receptors. The 4,4'-isomer (BPS) exhibits a range of activities, including estrogenic, anti-androgenic, and PPARγ agonistic effects. The 2,4'-isomer appears to act as an ERα antagonist and a PPARγ antagonist, with limited interaction with the androgen receptor. A significant data gap exists for the 3,3'-isomer, highlighting a critical area for future research. The methodologies and data presented in this guide provide a foundation for researchers and drug development professionals to further investigate the mechanisms of action of these compounds and to inform the development of safer alternatives.

References

An In-Depth Technical Guide on the Endocrine Disrupting Potential of 2,4'-Dihydroxydiphenyl Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4'-Dihydroxydiphenyl sulfone (2,4'-BPS), an isomer of the more commonly studied Bisphenol S (BPS), is an industrial chemical with emerging concerns regarding its potential as an endocrine-disrupting chemical (EDC). This technical guide provides a comprehensive overview of the current scientific understanding of the endocrine-disrupting properties of 2,4'-BPS. It summarizes key findings on its interactions with estrogen, androgen, and thyroid signaling pathways, as well as its effects on steroidogenesis. Detailed experimental protocols for relevant in vitro assays are provided, and signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of its mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development engaged in the assessment of environmental contaminants and their potential impact on human health.

Introduction

Endocrine-disrupting chemicals are exogenous substances that can interfere with the body's endocrine system, leading to adverse developmental, reproductive, neurological, and immune effects.[1][2][3] Bisphenols, a class of chemicals widely used in the production of polycarbonate plastics and epoxy resins, have been a significant focus of endocrine disruptor research.[4][5] While much of the attention has been on Bisphenol A (BPA) and its primary replacement, 4,4'-dihydroxydiphenyl sulfone (Bisphenol S or BPS), other isomers such as this compound (2,4'-BPS) are also present in the environment and commercial products.[6] Understanding the specific endocrine-disrupting potential of 2,4'-BPS is crucial for a thorough risk assessment of bisphenol analogues.

This guide synthesizes the available scientific literature on 2,4'-BPS, focusing on its effects on key endocrine pathways. It presents quantitative data in a structured format, details the methodologies of pivotal experiments, and provides visual representations of complex biological processes to support further research and inform regulatory considerations.

Interaction with Estrogen and Androgen Receptors

In vitro studies have been instrumental in characterizing the estrogenic and androgenic potential of 2,4'-BPS. The primary mechanism of action investigated is its ability to bind to and modulate the activity of estrogen receptors (ERα and ERβ) and the androgen receptor (AR).

Estrogenic Activity

Studies utilizing luciferase reporter gene assays in HepG2 cells have demonstrated that 2,4'-BPS acts as an antagonist to estrogen receptor α (ERα).[4][5][6][7] Unlike other bisphenols such as BPA and BPS which show estrogenic (agonistic) activity, 2,4'-BPS selectively inhibits ERα-mediated transcriptional activity.[4][5][6][7] It has been reported to have weak estrogenic activity, inducing more than 20% of the activity of the positive control (E2) in some assays.[6]

Androgenic Activity

In vitro assays have consistently shown that 2,4'-BPS does not induce androgen receptor (AR)-mediated activity.[4][5][6][7] This indicates a lack of androgenic (agonistic) properties. Furthermore, unlike many other bisphenols that exhibit anti-androgenic activity, 2,4'-BPS has not been identified as an AR antagonist.[4][5]

Quantitative Data on Receptor Interaction

The following table summarizes the quantitative data available on the interaction of 2,4'-BPS with nuclear receptors.

Compound Receptor Assay Type Endpoint Result Reference
2,4'-BPSERαLuciferase Reporter Gene AssayAntagonistic ActivitySelective inhibitor of ERα-mediated activity[4][5][6][7]
2,4'-BPSERβLuciferase Reporter Gene AssayAntagonistic ActivityNot a selective inhibitor[4][5]
2,4'-BPSARLuciferase Reporter Gene AssayAgonistic ActivityNo activity observed[4][5][6][7]
2,4'-BPSARLuciferase Reporter Gene AssayAntagonistic ActivityNo activity observed[4][5]

Effects on the Thyroid Hormone System

While direct studies on the effects of 2,4'-BPS on the thyroid system are limited, research on the broader class of bisphenols, particularly its isomer BPS, provides valuable insights into potential mechanisms of disruption. The hypothalamic-pituitary-thyroid (HPT) axis is a critical regulatory pathway for metabolism, growth, and development.[8][9]

Bisphenol S (BPS) has been shown to disrupt thyroid function in zebrafish larvae by:

  • Decreasing whole-body concentrations of thyroxine (T4) and triiodothyronine (T3).[8][9]

  • Increasing the concentration of thyroid-stimulating hormone (TSH).[8][9]

  • Altering the transcription of key genes involved in the HPT axis, such as crh, tg, pax8, and slc5a5.[8]

  • Upregulating genes related to thyroid hormone metabolism (dio1, dio2, ugt1ab).[8]

  • Down-regulating the transcript of transthyretin (ttr), a thyroid hormone transport protein.[8][9]

Given the structural similarity, it is plausible that 2,4'-BPS could exert similar effects on the thyroid system. Further investigation is warranted to confirm these potential disruptive activities specifically for the 2,4'-isomer.

Impact on Steroidogenesis

Steroidogenesis is the metabolic pathway for the synthesis of steroid hormones from cholesterol. This process is essential for reproduction and development. While direct evidence for 2,4'-BPS is scarce, studies on other bisphenols indicate that this class of compounds can interfere with steroidogenesis.

For instance, various bisphenols have been shown to alter the expression of key steroidogenic enzymes in adrenocortical and testicular Leydig cells.[10][11][12] These enzymes include:

  • StAR (Steroidogenic Acute Regulatory Protein): Mediates the transport of cholesterol into the mitochondria, the rate-limiting step in steroidogenesis.

  • CYP11A1 (P450scc): Converts cholesterol to pregnenolone (B344588).

  • 3β-HSD (3β-hydroxysteroid dehydrogenase): Converts pregnenolone to progesterone.

  • CYP17A1 (17α-hydroxylase/17,20-lyase): Involved in the synthesis of androgens.

  • CYP19A1 (Aromatase): Converts androgens to estrogens.

Disruption of these enzymes can lead to altered levels of circulating steroid hormones, potentially impacting reproductive health.[13] The potential for 2,4'-BPS to affect these pathways requires dedicated investigation.

Experimental Protocols

This section provides a detailed methodology for a key in vitro assay used to assess the estrogenic and androgenic activity of compounds like 2,4'-BPS.

Luciferase Reporter Gene Assay for Nuclear Receptor Activity

This assay is widely used to determine if a chemical can activate or inhibit the transcriptional activity of a specific nuclear receptor.

Objective: To measure the agonistic and antagonistic activity of 2,4'-BPS on ERα, ERβ, and AR.

Materials:

  • HepG2 human liver cancer cell line.

  • Expression plasmids for human ERα, ERβ, or AR.

  • A reporter plasmid containing a luciferase gene under the control of a hormone response element (e.g., ERE for estrogen receptors, ARE for androgen receptor).

  • A control plasmid for transfection efficiency normalization (e.g., containing a β-galactosidase or Renilla luciferase gene).

  • Cell culture medium (e.g., DMEM) supplemented with charcoal-stripped fetal bovine serum (to remove endogenous hormones).

  • Transfection reagent (e.g., Lipofectamine).

  • Test compound (2,4'-BPS) dissolved in a suitable solvent (e.g., DMSO).

  • Positive controls: 17β-estradiol (E2) for ERs, dihydrotestosterone (B1667394) (DHT) for AR.

  • Antagonistic controls: Tamoxifen for ERs, flutamide (B1673489) for AR.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Culture and Plating: Culture HepG2 cells in the appropriate medium. Seed the cells into 96-well plates at a suitable density and allow them to attach overnight.

  • Transfection: Co-transfect the cells with the nuclear receptor expression plasmid, the luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Treatment:

    • Agonist Assay: After transfection, replace the medium with a medium containing various concentrations of 2,4'-BPS or the positive control (E2 or DHT).

    • Antagonist Assay: Treat the cells with various concentrations of 2,4'-BPS in the presence of a fixed concentration of the respective hormone agonist (E2 for ERs, DHT for AR).

  • Incubation: Incubate the treated cells for 24-48 hours.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the assay kit's instructions. Also, measure the activity of the control reporter (e.g., β-galactosidase or Renilla luciferase).

  • Data Analysis: Normalize the luciferase activity to the control reporter activity to correct for transfection efficiency. For agonist assays, express the results as a percentage of the maximal response induced by the positive control. For antagonist assays, express the results as a percentage of the response induced by the hormone agonist alone. Calculate EC50 (for agonists) or IC50 (for antagonists) values from the dose-response curves.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the endocrine-disrupting potential of 2,4'-BPS.

Diagram 1: Simplified Estrogen Receptor Signaling Pathway

EstrogenSignaling cluster_Extracellular Extracellular Space cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus E2 17β-Estradiol (E2) ER Estrogen Receptor (ERα/ERβ) E2->ER Binds HSP Heat Shock Proteins ER_Dimer ER Dimer ER->ER_Dimer Dimerization BPS_24 2,4'-BPS BPS_24->ER Antagonizes (ERα) ERE Estrogen Response Element (ERE) Gene Target Gene Transcription ERE->Gene Initiates ER_Dimer->ERE Binds

Caption: Simplified estrogen receptor signaling pathway and the antagonistic action of 2,4'-BPS on ERα.

Diagram 2: Experimental Workflow for In Vitro Nuclear Receptor Assay

ExperimentalWorkflow start Start: Cell Culture (e.g., HepG2) transfection Co-transfection: - Receptor Plasmid - Reporter Plasmid - Control Plasmid start->transfection treatment Treatment with 2,4'-BPS (Agonist & Antagonist modes) transfection->treatment incubation Incubation (24-48h) treatment->incubation lysis Cell Lysis incubation->lysis measurement Measure Luciferase & Control Reporter Activity lysis->measurement analysis Data Normalization & Analysis measurement->analysis end End: Determine Agonistic/ Antagonistic Potential analysis->end

Caption: Workflow for assessing nuclear receptor activity of 2,4'-BPS using a luciferase reporter assay.

Conclusion and Future Directions

The available evidence strongly suggests that this compound possesses endocrine-disrupting properties, primarily through the antagonism of the estrogen receptor α.[4][5][6][7] It does not appear to exhibit androgenic or anti-androgenic activity.[4][5] While data on its specific effects on the thyroid system and steroidogenesis are lacking, the known activities of its isomer, BPS, highlight plausible pathways for disruption that require further investigation.

For a comprehensive risk assessment, future research should focus on:

  • Quantitative in vivo studies: To determine the effects of 2,4'-BPS on reproductive and developmental endpoints in animal models.

  • Thyroid and steroidogenesis assays: To specifically investigate the impact of 2,4'-BPS on these pathways.

  • Metabolism and pharmacokinetic studies: To understand the absorption, distribution, metabolism, and excretion of 2,4'-BPS, which is crucial for extrapolating in vitro findings to in vivo scenarios.

  • Mixture toxicity studies: To assess the combined effects of 2,4'-BPS with other bisphenols and EDCs commonly found in the environment.

This technical guide provides a solid foundation for understanding the current state of knowledge on the endocrine-disrupting potential of 2,4'-BPS and serves as a call for further targeted research to fill the existing data gaps.

References

Toxicological Profile of 2,4'-Dihydroxydiphenyl Sulfone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The toxicological data specifically for 2,4'-Dihydroxydiphenyl sulfone (2,4'-DHDPS) is limited in publicly available literature. Much of the hazard identification is based on aggregated data from notifications to regulatory bodies and extrapolations from structurally related compounds, such as its isomer 4,4'-Dihydroxydiphenyl sulfone (Bisphenol S or BPS). This guide synthesizes the available information and outlines standard toxicological assessment methodologies.

Executive Summary

This compound (CAS No. 5397-34-2) is an organic compound used in the synthesis of polymers and as a component in thermal printing paper.[1][2] Based on available GHS (Globally Harmonized System of Classification and Labelling of Chemicals) data, 2,4'-DHDPS is considered a hazardous substance with potential for acute toxicity, severe skin and eye damage, and possible genetic defects.[3] This technical guide provides a summary of the known hazard classifications, details the standard experimental protocols used to assess these toxicological endpoints, and presents potential mechanisms of toxicity. Due to the scarcity of specific quantitative data for 2,4'-DHDPS, information on the closely related isomer, 4,4'-dihydroxydiphenyl sulfone (BPS), is included for comparative purposes where relevant, and is clearly identified as such.

Hazard Classification

The primary source of hazard information for this compound comes from aggregated GHS classifications submitted to regulatory agencies like the European Chemicals Agency (ECHA).[3]

Table 1: GHS Hazard Classification for this compound [3]

Hazard ClassHazard StatementSignal Word
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedWarning
Acute Toxicity, Dermal (Category 4)H312: Harmful in contact with skinWarning
Skin Corrosion/Irritation (Category 1B)H314: Causes severe skin burns and eye damageDanger
Serious Eye Damage/Eye Irritation (Category 1)H314: Causes severe skin burns and eye damageDanger
Acute Toxicity, Inhalation (Category 4)H332: Harmful if inhaledWarning
Germ Cell Mutagenicity (Category 2)H341: Suspected of causing genetic defectsWarning

Note: The percentages of notifications supporting these classifications are 72.9% for acute toxicity categories, 72.2% for skin corrosion/eye damage, and 72.2% for germ cell mutagenicity. A notable 26.4% of notifications did not classify the chemical as hazardous under GHS criteria.[3]

Acute Toxicity

2,4'-DHDPS is classified as harmful if swallowed, inhaled, or in contact with the skin.[3] Acute toxicity studies are designed to determine the adverse effects that occur within a short time of administration of a single dose of a substance.

Experimental Protocols

Oral, Dermal, and Inhalation Toxicity: Standardized OECD (Organisation for Economic Co-operation and Development) guidelines are typically followed for these assessments. For oral toxicity, this would involve OECD Test Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure), OECD 423 (Acute Oral Toxicity - Acute Toxic Class Method), or OECD 425 (Acute Oral Toxicity: Up-and-Down Procedure). For dermal toxicity, OECD Test Guideline 402 (Acute Dermal Toxicity) is used. For inhalation toxicity, OECD Test Guideline 403 (Acute Inhalation Toxicity) is the standard. These studies typically involve administration of the substance to rodents (e.g., rats or mice) at various dose levels to determine the LD50 (Lethal Dose, 50%) or LC50 (Lethal Concentration, 50%) value.

Table 2: Acute Toxicity Data for 4,4'-Dihydroxydiphenyl Sulfone (for comparison)

EndpointSpeciesRouteValueReference
LD50Rat (male)Oral2830 mg/kg bw[4]
LD50RabbitOral2830 mg/kg[5]
LD50Guinea pigDermal> 1000 mg/kg bw[4]

No specific LD50 or LC50 data is available for this compound.

Skin and Eye Irritation/Corrosion

The classification of "Causes severe skin burns and eye damage" indicates that 2,4'-DHDPS is a corrosive substance.[3]

Experimental Protocols

Acute Dermal Irritation/Corrosion (OECD Test Guideline 404): This test involves applying the substance to a small patch of skin on a test animal, typically an albino rabbit.[6][7][8][9] The site is observed for signs of erythema (redness) and edema (swelling) at specified intervals. For corrosive substances, the test is designed to be terminated as soon as a corrosive effect is observed to minimize animal suffering.[10]

G cluster_prep Preparation cluster_application Application cluster_exposure Exposure & Observation cluster_scoring Scoring & Classification Animal Select Healthy Albino Rabbit Apply Apply to 6 cm² area of clipped skin Animal->Apply Dose Prepare 0.5g of 2,4'-DHDPS Dose->Apply Patch Cover with Gauze Patch Apply->Patch Expose 4-hour Exposure Period Patch->Expose Remove Remove Patch & Wash Skin Expose->Remove Observe1 Observe at 1, 24, 48, & 72 hours Remove->Observe1 Observe2 Continue observation up to 14 days Observe1->Observe2 Score Score Erythema & Edema Observe1->Score Classify Classify Hazard Score->Classify

Workflow for Acute Dermal Irritation/Corrosion Test (OECD 404).

Acute Eye Irritation/Corrosion (OECD Test Guideline 405): This test involves applying a single dose of the substance into the conjunctival sac of one eye of an albino rabbit, with the other eye serving as a control.[1][11][12][13][14] The eyes are examined for lesions of the cornea, iris, and conjunctiva at specific intervals. Given the classification of 2,4'-DHDPS, it is likely to cause irreversible eye damage.

G cluster_prep Preparation cluster_application Application cluster_observation Observation cluster_scoring Scoring & Classification Animal Select Healthy Albino Rabbit Apply Instill substance into conjunctival sac of one eye Animal->Apply Control Untreated eye serves as control Dose Prepare single dose of 2,4'-DHDPS Dose->Apply Observe Examine eyes at 1, 24, 48, & 72 hours Apply->Observe Observe_long Observe up to 21 days for reversibility Observe->Observe_long Score Score lesions of cornea, iris, and conjunctiva Observe->Score Classify Classify Hazard Score->Classify

Workflow for Acute Eye Irritation/Corrosion Test (OECD 405).

Germ Cell Mutagenicity

The classification "Suspected of causing genetic defects" is a serious concern, suggesting that 2,4'-DHDPS may induce mutations in germ cells that could be passed on to offspring.[3] This is often based on evidence from in vitro or in vivo somatic cell genotoxicity assays. Studies on related bisphenols have shown that they can induce DNA damage.[15][16][17]

Potential Mechanism of Genotoxicity

While the specific mechanism for 2,4'-DHDPS is not elucidated, many genotoxic compounds act by directly damaging DNA or by interfering with the cellular machinery that controls chromosome replication and segregation. One common mechanism is the induction of DNA strand breaks.[17][18]

G cluster_exposure Cellular Exposure cluster_interaction Molecular Interaction cluster_damage DNA Damage cluster_outcome Cellular Outcome DHDPS 2,4'-DHDPS Metabolism Metabolic Activation (e.g., by CYP enzymes) DHDPS->Metabolism ROS Generation of Reactive Oxygen Species (ROS) DHDPS->ROS DNA_Adducts Formation of DNA Adducts Metabolism->DNA_Adducts DSB DNA Double-Strand Breaks ROS->DSB DNA_Adducts->DSB Repair DNA Repair Pathways DSB->Repair Mutation Mutation (if repair fails) DSB->Mutation Aberration Chromosomal Aberration DSB->Aberration

Potential Genotoxic Mechanism of 2,4'-DHDPS.
Experimental Protocols for Genotoxicity Assessment

A battery of tests is typically used to assess genotoxicity, covering different endpoints such as gene mutation, and structural and numerical chromosome aberrations.

Bacterial Reverse Mutation Test (Ames Test - OECD Test Guideline 471): This is a widely used in vitro test for detecting gene mutations. It uses several strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine).[19][20][21][22][23] The test substance is incubated with the bacteria, and if it is a mutagen, it will cause a reverse mutation, allowing the bacteria to grow on a medium lacking the amino acid. The assay is conducted with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.[22]

G cluster_prep Preparation cluster_exposure Exposure cluster_incubation Incubation cluster_analysis Analysis Bacteria Prepare Overnight Cultures of Bacterial Strains Mix Combine Bacteria, Test Substance, and Top Agar (+/- S9 Mix) Bacteria->Mix Test_Substance Prepare various concentrations of 2,4'-DHDPS Test_Substance->Mix S9 Prepare S9 Mix for Metabolic Activation S9->Mix Plate Pour onto Minimal Glucose Agar Plates Mix->Plate Incubate Incubate plates at 37°C for 48-72 hours Plate->Incubate Count Count Revertant Colonies Incubate->Count Evaluate Evaluate Mutagenic Potential Count->Evaluate

Workflow for Bacterial Reverse Mutation (Ames) Test.

In Vitro Mammalian Chromosomal Aberration Test (OECD Test Guideline 473): This test assesses the ability of a substance to cause structural chromosome damage in cultured mammalian cells (e.g., Chinese Hamster Ovary (CHO) cells).[24][25][26] Cells are exposed to the test substance, and then arrested in metaphase. The chromosomes are then examined microscopically for aberrations such as breaks, gaps, and rearrangements.

In Vitro Micronucleus Test (OECD Test Guideline 487): This assay detects both chromosome breakage and chromosome loss.[27][28] Micronuclei are small, extra-nuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. Cultured mammalian cells are exposed to the test substance, and the frequency of micronucleated cells is scored.

Reproductive and Developmental Toxicity

While there is no specific classification for reproductive or developmental toxicity for 2,4'-DHDPS, its nature as a bisphenol analogue raises concerns, as many bisphenols are known endocrine disruptors.[5] There is a lack of specific studies on the developmental and reproductive toxicity of 2,4'-DHDPS.[5] For the related 4,4'-isomer, studies in rats have shown effects such as a prolonged estrous cycle, decreased fertility index, and a reduced number of live offspring at high doses.[29]

Experimental Protocols

Reproductive Toxicity: A two-generation study (OECD Test Guideline 416) is the most comprehensive test. It involves continuous exposure of male and female animals (usually rats) to the test substance before mating, during gestation and lactation, and through the maturation of the first-generation offspring, who are then mated to produce a second generation. This allows for the assessment of effects on fertility, pregnancy, and offspring development.

Developmental Toxicity: Prenatal developmental toxicity studies (OECD Test Guideline 414) involve exposing pregnant animals to the substance during the period of major organogenesis. The dams are examined for signs of toxicity, and the fetuses are examined for external, visceral, and skeletal abnormalities.

Table 3: Reproductive and Developmental Toxicity Data for Related Compounds (for context)

CompoundSpeciesStudy TypeNOAEL (Maternal Toxicity)NOAEL (Developmental Toxicity)Reference
2,4-Dichlorophenoxyacetic acid (2,4-D)Rat & RabbitDevelopmental~10 mg/kg/day>90 mg/kg/day (effects only at maternally toxic doses)[30]
2,4-Dichlorophenol (B122985) (2,4-DCP)RatTwo-Generation Reproductive< 2000 ppm in dietEffects on uterine weight and implantation at 2000 and 8000 ppm[31]
4,4'-Dihydroxydiphenyl sulfoneRatOral StudyNot explicitly statedDecreased fertility and live offspring at 300 mg/kg/day[29]

NOAEL: No-Observed-Adverse-Effect Level. Data presented is for structurally related compounds and should not be directly extrapolated to 2,4'-DHDPS.

Conclusion

The toxicological profile of this compound is currently incomplete. The available GHS data strongly indicate that it is a hazardous substance requiring careful handling. It is classified as acutely toxic, corrosive to skin and eyes, and is suspected of being a germ cell mutagen.[3] However, there is a significant lack of quantitative toxicological data from substance-specific studies. Further research, including acute toxicity studies to determine LD50/LC50 values, a full battery of genotoxicity assays, and comprehensive reproductive and developmental toxicity studies, is necessary to fully characterize its toxicological profile and conduct a thorough risk assessment. Professionals working with this compound should adhere to the safety precautions outlined by its GHS classification.

References

Methodological & Application

Application Notes and Protocols: 2,4'-Dihydroxydiphenyl Sulfone for High-Performance Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2,4'-dihydroxydiphenyl sulfone as a monomer for the synthesis of high-performance poly(ether sulfone) (PES) polymers. This document outlines the monomer's properties, detailed experimental protocols for its synthesis and subsequent polymerization, and the typical characteristics of the resulting polymers.

Introduction to this compound

This compound (2,4'-BPS) is an aromatic organic compound featuring two phenyl rings linked by a sulfonyl group, with hydroxyl groups at the 2 and 4' positions.[1] Its molecular formula is C12H10O4S, and it has a molecular weight of approximately 250.27 g/mol .[1] The asymmetrical positioning of the hydroxyl groups, in contrast to its more common isomer 4,4'-dihydroxydiphenyl sulfone (Bisphenol S), influences the properties of the resulting polymers, such as solubility and glass transition temperature. The sulfonyl group provides high thermal stability and mechanical strength, while the ether linkages formed during polymerization offer flexibility and good processability.[2]

High-performance polymers derived from this monomer, such as poly(ether sulfone)s, are noted for their excellent thermal stability, high glass transition temperatures, good mechanical properties, and resistance to hydrolysis and oxidation.[3][4] These characteristics make them suitable for demanding applications, including membranes, medical devices, and aerospace components.[5][6]

Monomer Characteristics

A summary of the key physical and chemical properties of this compound is presented below.

PropertyValueReference
CAS Number 5397-34-2[1]
Molecular Formula C12H10O4S[1]
Molecular Weight 250.27 g/mol [1]
Appearance White to off-white powder-
Melting Point ~180-185 °C-

Experimental Protocols

Synthesis of this compound Monomer

This protocol is based on the dehydration reaction of phenol (B47542) with sulfuric acid, followed by a multi-step crystallization process to isolate the 2,4'-isomer from the more predominantly formed 4,4'-isomer.

Materials:

  • Phenol

  • Sulfuric acid (98%)

  • Phosphonic acid (optional, as catalyst)

  • Water (deionized)

Equipment:

  • Glass reactor with mechanical stirrer, thermometer, and vacuum distillation setup

  • Heating mantle

  • Filtration apparatus (e.g., Büchner funnel)

  • Drying oven

Procedure:

  • Reaction: In a glass reactor, combine phenol and sulfuric acid in a molar ratio of approximately 2.3:1. A catalytic amount of phosphonic acid can also be added.[7]

  • Dehydration: Heat the mixture to 150-165°C under reduced pressure (e.g., 35-75 kPa) for approximately 6 hours to drive the dehydration reaction and remove water.[7] Periodically, additional phenol may be added to replace what is lost during azeotropic distillation.[7]

  • First Crystallization (Isolation of 4,4'-isomer): Cool the reaction mixture. The 4,4'-dihydroxydiphenyl sulfone, being less soluble, will preferentially crystallize. Separate the solid 4,4'-isomer by filtration.[7] The filtrate will be enriched with the 2,4'-isomer.[7]

  • Solvent Adjustment: Take the filtrate and remove a portion of the excess phenol by distillation under reduced pressure at a temperature up to 120°C.[7] Add water to the mixture to adjust the phenol/water weight ratio to between 10/90 and 90/10.[7]

  • Second Crystallization (Isolation of 2,4'-isomer): Heat the adjusted mixture to approximately 90°C to ensure homogeneity, then allow it to cool, which will induce the crystallization of this compound.[7]

  • Purification: Isolate the this compound crystals by filtration. Wash the crystals with water and dry them in an oven. The purity of the obtained crystals is typically around 85% and can be further improved by subsequent recrystallizations.[7]

Synthesis of Poly(ether sulfone) via Nucleophilic Aromatic Substitution

This is a representative protocol for the synthesis of poly(ether sulfone) by polycondensation. It is adapted from established procedures for similar polysulfone syntheses, as specific data for the this compound homopolymer is not widely available.[8] The reaction involves the nucleophilic aromatic substitution of a dihalodiphenyl sulfone with the bisphenolic this compound.

Materials:

  • This compound (monomer)

  • 4,4'-Dichlorodiphenyl sulfone (co-monomer)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Toluene (B28343)

Equipment:

  • Three-necked flask with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap with a condenser

  • Heating mantle with temperature controller

  • Precipitation vessel (beaker)

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • Reactor Setup: In a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap, add equimolar amounts of this compound and 4,4'-dichlorodiphenyl sulfone.

  • Solvent and Base Addition: Add anhydrous N,N-dimethylacetamide (DMAc) as the reaction solvent and toluene as an azeotroping agent. Add a slight excess of anhydrous potassium carbonate (e.g., 1.05 moles per mole of dihydroxy monomer) to act as a base for the formation of the phenoxide salt.[8]

  • Azeotropic Dehydration: Heat the reaction mixture to reflux (around 140-150°C) under a nitrogen atmosphere. Water generated from the phenoxide formation and any residual moisture will be removed azeotropically with toluene and collected in the Dean-Stark trap. Continue this process for several hours until no more water is collected.

  • Polymerization: After dehydration, increase the temperature to approximately 165°C to remove the toluene.[8] Continue the polymerization reaction at this temperature for 6-12 hours under a nitrogen atmosphere.[8] The viscosity of the solution will increase as the polymer chains grow.

  • Precipitation and Purification: Cool the viscous polymer solution to room temperature and slowly pour it into a stirred non-solvent such as methanol (B129727) or water to precipitate the polymer.

  • Washing: Filter the resulting fibrous or powdered polymer and wash it repeatedly with hot deionized water and then with methanol to remove any remaining salts and solvent.

  • Drying: Dry the purified poly(ether sulfone) in a vacuum oven at a temperature below its glass transition temperature (e.g., 100-120°C) until a constant weight is achieved.

Characterization of the Resulting Polymer

The synthesized poly(ether sulfone) should be characterized to determine its structure, molecular weight, and thermal and mechanical properties.

TechniquePurposeTypical Expected Results
FTIR Spectroscopy To confirm the chemical structure.Appearance of characteristic ether linkage (Ar-O-Ar) bands (~1240 cm⁻¹), and sulfonyl group (O=S=O) stretching bands (~1150 cm⁻¹ and 1320 cm⁻¹). Disappearance of the broad O-H peak from the monomer.[8]
NMR Spectroscopy (¹H, ¹³C) To elucidate the detailed polymer structure and confirm monomer incorporation.Aromatic proton and carbon signals corresponding to the polymer backbone.
Gel Permeation Chromatography (GPC) To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI).High molecular weights (Mw > 20,000 g/mol ) are indicative of successful polymerization.
Differential Scanning Calorimetry (DSC) To determine the glass transition temperature (Tg).A high Tg, typically in the range of 180-230°C for aromatic poly(ether sulfone)s.[7]
Thermogravimetric Analysis (TGA) To evaluate thermal stability and decomposition temperature (Td).High decomposition temperatures, often above 400°C, indicating excellent thermal stability.[4]

Properties of High-Performance Polymers

The following tables summarize the typical properties of aromatic poly(ether sulfone)s. Note that specific values for the homopolymer derived exclusively from this compound are not widely reported in the literature. The data presented here are representative of the general class of poly(ether sulfone) materials.

Table 1: Typical Thermal Properties of Poly(ether sulfone)s

PropertyValueTest Method
Glass Transition Temperature (Tg)180 - 230 °CDSC
Heat Deflection Temperature (at 1.82 MPa)200 - 207 °CASTM D648
Decomposition Temperature (Td)> 400 °CTGA
Coefficient of Thermal Expansion3.1 - 5.6 x 10⁻⁵ in/in-°FASTM D696

Table 2: Typical Mechanical Properties of Poly(ether sulfone)s

PropertyValueTest Method
Tensile Strength70 - 95 MPaASTM D638
Tensile Modulus2.48 - 2.69 GPaASTM D638
Elongation at Break25 - 100 %ASTM D638
Flexural Strength106 - 130 MPaASTM D790
Flexural Modulus2.62 - 2.90 GPaASTM D790
Notched Izod Impact Strength69 - 91 J/mASTM D256

Disclaimer: The property values listed are typical ranges for the poly(ether sulfone) class of polymers and may not be representative of the specific homopolymer derived from this compound.

Visualizations

Monomer_Synthesis cluster_0 Separation Process phenol Phenol reactor Reactor (150-165°C, vacuum) phenol->reactor dehydration Dehydration Reaction phenol->dehydration sulfuric_acid Sulfuric Acid sulfuric_acid->reactor sulfuric_acid->dehydration crystallization1 Crystallization 1 (Cooling) dehydration->crystallization1 filtration1 Filtration crystallization1->filtration1 isomer_44 4,4'-Isomer (Solid) filtration1->isomer_44 filtrate1 Filtrate (Enriched in 2,4'-Isomer) filtration1->filtrate1 solvent_adj Solvent Adjustment (Phenol removal, Water addition) filtrate1->solvent_adj crystallization2 Crystallization 2 (Cooling) solvent_adj->crystallization2 filtration2 Filtration crystallization2->filtration2 product This compound filtration2->product

Caption: Workflow for the synthesis of this compound.

Polymerization_Reaction monomer1 This compound reaction_step1 Phenoxide Formation (Azeotropic Dehydration, ~140°C) monomer1->reaction_step1 monomer2 4,4'-Dichlorodiphenyl Sulfone monomer2->reaction_step1 base K₂CO₃ base->reaction_step1 solvent DMAc / Toluene solvent->reaction_step1 reaction_step2 Polycondensation (Nucleophilic Aromatic Substitution, ~165°C) reaction_step1->reaction_step2 polymer Poly(ether sulfone) reaction_step2->polymer

Caption: Reaction scheme for poly(ether sulfone) synthesis.

Experimental_Workflow cluster_characterization Characterization start Start synthesis Polymer Synthesis start->synthesis purification Purification (Precipitation & Washing) synthesis->purification drying Drying purification->drying structural Structural Analysis (FTIR, NMR) drying->structural molecular_weight Molecular Weight (GPC) drying->molecular_weight thermal Thermal Analysis (DSC, TGA) drying->thermal mechanical Mechanical Testing drying->mechanical end End

Caption: General workflow for polymer synthesis and characterization.

References

Application Notes and Protocols for 2,4'-Dihydroxydiphenyl Sulfone in Epoxy Resin Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,4'-Dihydroxydiphenyl sulfone (2,4'-DDS), with the molecular formula C₁₂H₁₀O₄S, is an aromatic sulfone compound.[1] Its structure, featuring two reactive hydroxyl groups and a thermally stable sulfonyl bridge, makes it a compelling candidate for modifying and curing epoxy resins.[1] The incorporation of 2,4'-DDS into an epoxy network is anticipated to enhance thermal stability, mechanical properties, and flame retardancy due to its rigid aromatic nature and the presence of the sulfonyl group.[1][2]

These application notes provide a comprehensive overview of the use of 2,4'-DDS in epoxy formulations, including potential applications, illustrative performance data, detailed experimental protocols, and key reaction and workflow diagrams.

Principle Applications

The unique chemical structure of 2,4'-DDS allows it to serve multiple functions in an epoxy resin formulation:

  • High-Temperature Curing Agent: The phenolic hydroxyl groups of 2,4'-DDS react with the epoxide groups of the resin at elevated temperatures to form a highly cross-linked, durable thermoset.

  • Thermal Stability Modifier: The inherent rigidity and high thermal resistance of the diphenyl sulfone backbone can significantly increase the glass transition temperature (Tg) and overall thermal endurance of the cured epoxy system.[1]

  • Inherent Flame Retardant: The sulfonyl group is known to contribute to flame retardancy.[1][2][3][4] By integrating 2,4'-DDS into the polymer backbone, the flame resistance of the material can be improved without the need for traditional halogenated additives.

  • Performance Enhancer: The aromatic structure can lead to improved mechanical strength and stiffness in the final cured product.

Quantitative Data Summary

The following tables present expected performance data for a standard diglycidyl ether of bisphenol A (DGEBA) epoxy resin modified with varying concentrations of 2,4'-DDS. This data is illustrative and intended to demonstrate the potential effects of 2,4'-DDS. Actual results will depend on the specific epoxy system and curing conditions.

Table 1: Predicted Thermal Properties of 2,4'-DDS Modified Epoxy Resins

PropertyStandard Amine-Cured EpoxyDGEBA + 20 phr 2,4'-DDSDGEBA + 40 phr 2,4'-DDS
Glass Transition Temperature (Tg), °C150 - 170175 - 195200 - 225
5% Weight Loss Temperature (TGA), °C~350~375~400
Char Yield at 700°C (TGA), %15 - 2025 - 3030 - 35

Table 2: Predicted Mechanical Properties of 2,4'-DDS Modified Epoxy Resins

PropertyStandard Amine-Cured EpoxyDGEBA + 20 phr 2,4'-DDSDGEBA + 40 phr 2,4'-DDS
Tensile Strength, MPa60 - 8075 - 9585 - 105
Tensile Modulus, GPa2.5 - 3.53.0 - 4.03.5 - 4.5
Flexural Strength, MPa100 - 130120 - 150135 - 165
Flexural Modulus, GPa3.0 - 4.03.5 - 4.54.0 - 5.0

Table 3: Predicted Flame Retardant Properties of 2,4'-DDS Modified Epoxy Resins

PropertyStandard Amine-Cured EpoxyDGEBA + 20 phr 2,4'-DDSDGEBA + 40 phr 2,4'-DDS
Limiting Oxygen Index (LOI), %20 - 2426 - 2930 - 34
UL-94 Flammability RatingV-1 / V-2V-1 / V-0V-0

Experimental Protocols

Formulation of 2,4'-DDS Modified Epoxy Resin

Materials:

  • Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin (Epoxy Equivalent Weight: 180-190 g/eq)

  • This compound (Molecular Weight: 250.27 g/mol )[1]

  • Accelerator (e.g., 2-Ethyl-4-methylimidazole or Triphenylphosphine)

  • Anhydrous Acetone (B3395972) (optional, for viscosity reduction)

Procedure:

  • Determine the stoichiometric ratio of 2,4'-DDS to epoxy resin. The hydroxyl groups of 2,4'-DDS react with the epoxy groups. The equivalent weight of 2,4'-DDS is its molecular weight divided by the number of hydroxyl groups (250.27 / 2 = 125.14 g/eq).

  • In a beaker, heat the DGEBA epoxy resin to approximately 80°C to lower its viscosity.

  • Slowly add the pre-weighed 2,4'-DDS powder to the heated resin while stirring mechanically until fully dissolved. If needed, a minimal amount of anhydrous acetone can be used to aid dissolution.

  • Introduce the accelerator (typically 0.5-1.5 phr) into the homogeneous mixture and continue stirring for 5 minutes.

  • Place the beaker in a vacuum oven at 80°C for 15-20 minutes to degas the mixture, removing any entrapped air or solvent.

Curing Protocol

A staged curing process is recommended to achieve optimal cross-linking and material properties.

  • Preheat a steel mold to 120°C.

  • Pour the degassed epoxy-DDS mixture into the preheated mold.

  • Initial Cure: Place the mold in an oven and cure at 130°C for 2 hours.

  • Post-Cure: Increase the oven temperature to 180°C and continue to cure for an additional 3 hours.

  • Cool Down: Turn off the oven and allow the cured plaque to cool slowly to room temperature inside the oven to prevent thermal shock and minimize internal stresses.

Material Characterization
  • Thermal Analysis:

    • Differential Scanning Calorimetry (DSC): Perform a temperature ramp from 30°C to 250°C at 10°C/min to determine the glass transition temperature (Tg).

    • Thermogravimetric Analysis (TGA): Heat the sample from 30°C to 800°C at 10°C/min under a nitrogen atmosphere to assess thermal stability and char yield.

  • Mechanical Analysis:

    • Tensile Properties (ASTM D638): Use dog-bone shaped specimens to measure tensile strength and modulus.

    • Flexural Properties (ASTM D790): Use rectangular bar specimens to determine flexural strength and modulus.

  • Flammability Analysis:

    • Limiting Oxygen Index (LOI) (ASTM D2863): Determine the minimum oxygen concentration required to sustain combustion.

    • UL-94 Vertical Burn Test: Classify the material's response to a flame.

Visualizations

Caption: Chemical Structure of this compound.

reaction_pathway DDS This compound (Phenolic Curing Agent) Mixture Homogeneous Resin Mixture DDS->Mixture Epoxy Epoxy Resin (e.g., DGEBA) Epoxy->Mixture Catalyst Accelerator Catalyst->Mixture Cured_Epoxy Cross-linked Thermoset Mixture->Cured_Epoxy  Heat (Curing Cycle)

Caption: Curing pathway of epoxy resin with 2,4'-DDS.

experimental_workflow cluster_prep Formulation cluster_cure Curing cluster_char Characterization start Weigh Materials mix Mix and Dissolve at 80°C start->mix degas Vacuum Degassing mix->degas pour Cast in Mold degas->pour initial_cure Initial Cure (130°C) pour->initial_cure post_cure Post-Cure (180°C) initial_cure->post_cure cool Controlled Cooling post_cure->cool thermal Thermal Analysis (DSC, TGA) cool->thermal mechanical Mechanical Testing cool->mechanical flame Flammability Testing (LOI, UL-94) cool->flame

Caption: Experimental workflow for preparing and testing 2,4'-DDS epoxy.

Safety and Handling

This compound should be handled in a well-ventilated area, preferably within a fume hood. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Consult the material safety data sheet (MSDS) for comprehensive safety and handling information.

References

Application Notes and Protocols: 2,4'-Dihydroxydiphenyl Sulfone as a Developer in Thermal Paper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,4'-Dihydroxydiphenyl sulfone (2,4'-BPS) as a color developer in thermal paper technology. This document details the chemical properties, synthesis, and analytical protocols for 2,4'-BPS, as well as its performance characteristics in thermal paper formulations.

Introduction

Thermal paper technology is widely used for receipts, labels, and tickets due to its reliability and low maintenance. The image on thermal paper is produced by a heat-induced chemical reaction between a leuco dye (a colorless dye precursor) and a developer.[1] For many years, Bisphenol A (BPA) was the most common developer used in thermal paper.[2] However, due to health concerns associated with its endocrine-disrupting properties, the industry has been actively seeking safer alternatives.[2][3]

This compound (also known as 2,4'-BPS) has emerged as one such alternative. It is a structural isomer of Bisphenol S (BPS) and is utilized for its ability to produce a sharp and stable image upon thermal activation.[4] This document provides detailed information on the application and analysis of 2,4'-BPS in thermal paper for research and development purposes.

Chemical Properties of this compound

PropertyValueReference
Chemical Name This compound[5]
Synonyms 2,4'-BPS, BPS-24C, 2,4'-Sulfonyldiphenol[5][6]
CAS Number 5397-34-2[5]
Molecular Formula C₁₂H₁₀O₄S[6]
Molecular Weight 250.27 g/mol [6]
Appearance White to off-white powder[7]
Melting Point Approximately 180-185°C

Mechanism of Action in Thermal Paper

The image formation in thermal paper is a result of a heat-sensitive chemical reaction. The coating of the paper contains a solid-state mixture of a leuco dye and a developer, such as 2,4'-BPS.

When a thermal print head applies heat to the paper, the coating melts, allowing the leuco dye and the 2,4'-BPS developer to come into contact and react. This reaction, typically a protonation of the leuco dye by the acidic developer, causes the dye molecule to change from a colorless to a colored state, forming the printed image.[8]

The selection of the developer is critical as it influences the image intensity, stability, and the temperature at which the color develops (dynamic and static sensitivity).[9]

G cluster_0 Thermal Paper Coating (Unheated State) cluster_1 Image Formation (Heated State) Leuco_Dye Leuco Dye (Colorless) Developer 2,4'-BPS Developer Sensitizer (B1316253) Sensitizer Melted_Coating Melted Coating Reaction Proton Transfer Reaction Melted_Coating->Reaction Contact & Mixing Colored_Image Colored Image Reaction->Colored_Image Color Formation Heat Heat Heat->Melted_Coating Melts Coating

Figure 1. Simplified workflow of image formation in thermal paper using a developer.

Performance Characteristics of 2,4'-BPS in Thermal Paper

Performance Parameter2,4'-BPS4,4'-BPS (Bisphenol S)Bisphenol A (BPA)
Initial Print Density (OD) ~1.3 - 1.5~1.3 - 1.5~1.2 - 1.4
Dynamic Sensitivity GoodGoodGood
Static Sensitivity GoodGoodGood
Image Stability (Heat Resistance) GoodGoodModerate
Image Stability (Light Resistance) GoodGoodModerate
Image Stability (Humidity Resistance) GoodGoodModerate

Note: The values presented are representative and intended for comparative purposes. Actual performance may vary depending on the complete thermal paper formulation and testing conditions.

Experimental Protocols

Synthesis of this compound

This protocol is based on the general principles of electrophilic aromatic substitution, reacting phenol (B47542) with sulfuric acid.

Materials:

  • Phenol

  • Concentrated Sulfuric Acid (98%)

  • Unsym-trimethylbenzene (solvent)

  • Methanol (B129727)

  • o-Dichlorobenzene

Procedure:

  • In a reaction vessel equipped with a stirrer and a condenser, dissolve phenol in unsym-trimethylbenzene.

  • Slowly add concentrated sulfuric acid to the phenol solution while stirring. The molar ratio of phenol to sulfuric acid should be optimized, with a starting point of approximately 2.3:1.[8]

  • Heat the reaction mixture to a temperature of 150-165°C and maintain for several hours to facilitate the dehydration-condensation reaction.[4]

  • After the reaction is complete, cool the mixture to room temperature. The product will be a mixture of 2,4'-BPS, 4,4'-BPS, and other by-products.

  • Purify the crude product using a mixed solvent recrystallization method. A mixture of methanol and o-dichlorobenzene can be used to selectively crystallize the 2,4'-BPS isomer.[8]

  • Filter the crystals and dry them under vacuum.

  • The purity of the synthesized 2,4'-BPS can be determined by High-Performance Liquid Chromatography (HPLC).

G Start Start Reactants Phenol + Sulfuric Acid in Solvent Start->Reactants Reaction Dehydration-Condensation (150-165°C) Reactants->Reaction Crude_Product Crude Product Mixture (2,4'-BPS, 4,4'-BPS, etc.) Reaction->Crude_Product Purification Recrystallization (Methanol/o-Dichlorobenzene) Crude_Product->Purification Final_Product Pure 2,4'-BPS Crystals Purification->Final_Product Analysis HPLC Purity Check Final_Product->Analysis End End Analysis->End

Figure 2. Workflow for the synthesis of this compound.

Preparation of Thermal Paper Coating Formulation

This protocol describes a general procedure for preparing a thermal paper coating.

Materials:

  • Leuco Dye (e.g., Crystal Violet Lactone)

  • This compound (Developer)

  • Sensitizer (e.g., Diphenyl Sulfone)[10]

  • Binder (e.g., Polyvinyl Alcohol)

  • Water (as solvent)

  • Base paper

Procedure:

  • Prepare separate aqueous dispersions of the leuco dye, the 2,4'-BPS developer, and the sensitizer. This is typically done by milling the components to a fine particle size in the presence of a dispersing agent and binder.

  • Mix the dispersions of the leuco dye, developer, and sensitizer in the desired ratios. The exact ratio will depend on the desired performance characteristics of the thermal paper.

  • Add the binder solution to the mixture and stir until a homogeneous coating formulation is obtained.

  • Apply the coating formulation to the base paper using a suitable coating technique, such as rod coating.[11]

  • Dry the coated paper in an oven to remove the water and form the final thermal-sensitive layer.

Performance Testing of Thermal Paper

The following protocols are based on ASTM standards for thermal paper testing.

5.3.1. Dynamic Thermal Response (ASTM F1444) [12][13]

This test determines the thermal response of the paper to a thermal printer.

Equipment:

  • Thermal label printer with adjustable power settings

  • Densitometer

Procedure:

  • Cut the thermal paper into strips of the appropriate size for the printer.

  • Set the printer to a specific energy level (watts per dot).

  • Print a test pattern (e.g., a solid block) on the thermal paper strip.

  • Measure the optical density (OD) of the printed pattern using a densitometer.

  • Repeat steps 2-4 for a range of energy levels to generate a dynamic thermal response curve (OD vs. Energy).

5.3.2. Static Thermal Sensitivity (ASTM F1445) [14][15]

This test evaluates the thermal response of the paper to direct heat application.

Equipment:

  • Static thermal tester with a heated platen

  • Densitometer

Procedure:

  • Place a sample of the thermal paper on the heated platen of the static thermal tester.

  • Apply heat at a specific temperature for a set duration.

  • Remove the sample and measure the optical density of the developed image.

  • Repeat steps 1-3 for a range of temperatures to determine the activation temperature and the maximum image density.

5.3.3. Image Stability Testing

This protocol assesses the durability of the printed image under various environmental conditions.

Equipment:

  • Environmental chamber (for heat and humidity testing)

  • UV light exposure chamber

  • Densitometer

Procedure:

  • Print a standard test pattern on the thermal paper.

  • Measure the initial optical density of the printed image.

  • Expose the printed samples to one of the following conditions for a specified period:

    • Heat Resistance: Place the sample in an oven at a constant elevated temperature (e.g., 60°C).

    • Light Resistance: Place the sample in a UV light exposure chamber.

    • Humidity Resistance: Place the sample in an environmental chamber with high humidity (e.g., 85% RH) at a constant temperature.

  • After the exposure period, measure the final optical density of the printed image.

  • Calculate the percentage of image density loss to determine the stability.

Analytical Protocol for Quantification of 2,4'-BPS in Thermal Paper by HPLC-UV

This protocol provides a method for the extraction and quantification of 2,4'-BPS from thermal paper samples.

Equipment and Reagents:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • This compound standard

  • Ultrasonic bath

  • Syringe filters (0.45 µm)

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water. A typical starting condition is 50:50 (v/v) acetonitrile:water, ramping to a higher acetonitrile concentration.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 234 nm[16]

Sample Preparation:

  • Cut a known area of the thermal paper sample into small pieces.

  • Place the paper pieces into a vial and add a known volume of methanol or acetonitrile.

  • Extract the 2,4'-BPS from the paper by sonicating the vial in an ultrasonic bath for 30-60 minutes.

  • Filter the extract through a 0.45 µm syringe filter into an HPLC vial.

Quantification:

  • Prepare a series of standard solutions of 2,4'-BPS of known concentrations in the mobile phase.

  • Inject the standard solutions into the HPLC system to generate a calibration curve (peak area vs. concentration).

  • Inject the prepared sample extract into the HPLC system.

  • Determine the concentration of 2,4'-BPS in the sample by comparing its peak area to the calibration curve.

G Start Start Sample Thermal Paper Sample Start->Sample Extraction Solvent Extraction (Methanol/Acetonitrile) Sample->Extraction Filtration Syringe Filtration (0.45 µm) Extraction->Filtration HPLC_Analysis HPLC-UV Analysis Filtration->HPLC_Analysis Quantification Quantification via Calibration Curve HPLC_Analysis->Quantification Result Concentration of 2,4'-BPS Quantification->Result End End Result->End

Figure 3. Workflow for the analytical quantification of 2,4'-BPS in thermal paper.

Safety and Handling

This compound should be handled in accordance with its Safety Data Sheet (SDS). It is important to use appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling the powder form of this chemical. Work should be conducted in a well-ventilated area to avoid inhalation of dust.

Conclusion

This compound is a viable alternative to BPA as a developer in thermal paper, offering good image quality and stability. The protocols provided in these application notes offer a framework for the synthesis, formulation, performance testing, and analytical quantification of 2,4'-BPS in thermal paper applications. Researchers and scientists can utilize this information to further investigate and optimize the use of 2,4'-BPS and other novel developers in thermal recording systems.

References

Application Notes and Protocols for the Quantification of 2,4'-Dihydroxydiphenyl sulfone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 2,4'-Dihydroxydiphenyl sulfone, an isomer of bisphenol S, utilizing various analytical techniques. The protocols are designed to be a starting point for method development and validation in diverse matrices such as environmental and biological samples.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely accessible technique for the quantification of this compound. This method is suitable for a range of sample types, offering good selectivity and sensitivity.

Quantitative Data Summary

While specific quantitative data for this compound is not extensively published, the following table presents typical performance characteristics for the analysis of closely related bisphenol isomers using HPLC-UV. These values can be considered as a benchmark during method validation.

ParameterTypical Value
Linearity (R²)>0.995
Limit of Detection (LOD)0.1 - 1 µg/mL
Limit of Quantification (LOQ)0.3 - 3 µg/mL
Recovery85 - 110%
Precision (%RSD)< 5%
Experimental Protocol

a) Instrumentation and Materials:

  • HPLC system with a pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). A Newcrom R1 column can also be utilized.[1]

  • Chromatography data acquisition and processing software.

  • Analytical balance.

  • HPLC grade acetonitrile (B52724), methanol (B129727), and water.

  • Phosphoric acid or formic acid (for mobile phase modification).[1]

b) Standard Preparation:

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to cover the desired concentration range (e.g., 0.1 - 50 µg/mL).

c) Sample Preparation (for Water Samples):

  • Filter the water sample through a 0.45 µm syringe filter.

  • If pre-concentration is required, perform Solid Phase Extraction (SPE) as detailed in Section 4.

d) Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water with an acid modifier. For example, Acetonitrile:Water (60:40, v/v) with 0.1% phosphoric acid. For mass spectrometry compatibility, replace phosphoric acid with 0.1% formic acid.[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 20 µL.

  • UV Detection Wavelength: 215 nm is a suitable starting point for dihydroxydiphenyl sulfone isomers.[2] Optimization may be necessary by scanning a standard solution to determine the wavelength of maximum absorbance.

e) Data Analysis:

  • Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Standard Prepare Standard Solutions HPLC HPLC Separation (C18 Column) Standard->HPLC Sample Prepare Sample (e.g., Filtration, SPE) Sample->HPLC UV_Detection UV Detection (215 nm) HPLC->UV_Detection Calibration Construct Calibration Curve UV_Detection->Calibration Quantification Quantify Analyte Calibration->Quantification

HPLC-UV analysis workflow for this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it the preferred method for quantifying trace levels of this compound in complex matrices like biological fluids and environmental samples.

Quantitative Data Summary

The following table summarizes typical quantitative data for the analysis of bisphenol S, an isomer of this compound, in various matrices, which can be used as a reference for method development.

ParameterWater Samples[3]Human Plasma[4]
Linearity (R²)>0.999>0.99
Limit of Detection (LOD)0.75 - 1.0 ng/L-
Limit of Quantification (LOQ)-54.9 pg/mL
Recovery87.0 - 106.9%-
Precision (%RSD)1.26 - 3.67%< 15%
Experimental Protocol

a) Instrumentation and Materials:

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.

  • UPLC/HPLC system.

  • Reversed-phase C18 or Biphenyl column (e.g., 2.1 x 50 mm, 1.8 µm particle size).[5]

  • LC-MS grade acetonitrile, methanol, and water.

  • Formic acid.

b) Standard Preparation:

  • Follow the procedure outlined in the HPLC-UV section, using LC-MS grade solvents and mobile phase as the diluent.

c) Sample Preparation (for Biological Fluids):

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

d) LC-MS/MS Conditions:

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Program:

    Time (min) %B
    0.0 10
    5.0 90
    6.0 90
    6.1 10

    | 8.0 | 10 |

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

  • Mass Spectrometry Parameters (ESI Negative Mode):

    Parameter Setting
    Ion Source ESI Negative
    Capillary Voltage 3.0 kV
    Desolvation Temperature 350 °C
    Desolvation Gas Flow 800 L/hr

    | Cone Gas Flow | 50 L/hr |

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Since this compound is an isomer of Bisphenol S, the MRM transitions for Bisphenol S can be used as a starting point and optimized.[5]

      Compound Precursor Ion (m/z) Product Ion (m/z)
      This compound 249.2 108.1 (Quantifier)

      | | 249.2 | 92.1 (Qualifier) |

LCMSMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Standard Prepare Standard Solutions LC_Separation LC Separation Standard->LC_Separation Sample Sample Preparation (e.g., Protein Precipitation) Sample->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification

LC-MS/MS analysis workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is required to increase their volatility.

Quantitative Data Summary

The following table presents validation data for the analysis of bisphenol S in wastewater using GC-MS, which can serve as a reference.[6]

ParameterTypical Value
Linearity (R²)>0.99
Limit of Detection (LOD)1 - 50 ng/L
Recovery87 - 133%
Precision (%RSD)< 13%
Experimental Protocol

a) Instrumentation and Materials:

  • GC-MS system with an autosampler.

  • Capillary column suitable for bisphenol analysis (e.g., DB-5ms).

  • Derivatization reagent: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Solvents: Ethyl acetate (B1210297), hexane.

b) Standard and Sample Preparation:

  • Prepare standards and extract samples as described in the HPLC-UV and SPE sections.

  • Evaporate the final extract to dryness.

  • Derivatization: Add 50 µL of ethyl acetate and 50 µL of BSTFA + 1% TMCS to the dried residue.

  • Cap the vial and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

c) GC-MS Conditions:

  • Injector Temperature: 280 °C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 min.

    • Ramp 1: 10 °C/min to 280 °C, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Monitor characteristic ions of the derivatized this compound.

GCMS_Workflow cluster_prep Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Extraction Sample Extraction (SPE) Derivatization Derivatization (BSTFA) Extraction->Derivatization GC_Separation GC Separation Derivatization->GC_Separation MS_Detection MS Detection (SIM) GC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification

GC-MS analysis workflow for this compound.

Solid Phase Extraction (SPE) Protocol for Water Samples

SPE is a common sample preparation technique used to isolate and pre-concentrate analytes from complex matrices, thereby improving the sensitivity and robustness of the analytical method.

Protocol for C18 Cartridges

a) Materials:

  • C18 SPE cartridges (e.g., 500 mg, 6 mL).[3]

  • SPE vacuum manifold.

  • Methanol, acetonitrile, and HPLC grade water.

  • Formic acid or acetic acid.

b) Procedure:

  • Cartridge Conditioning:

    • Pass 5 mL of methanol through the cartridge.[3]

    • Pass 5 mL of HPLC grade water through the cartridge.[3]

    • Do not allow the cartridge to go dry.

  • Sample Loading:

    • Adjust the pH of the water sample to approximately 7.[7]

    • Load the sample onto the cartridge at a flow rate of about 5 mL/min.[7]

  • Washing:

    • Wash the cartridge with 5 mL of 5% methanol in water to remove interferences.[3]

  • Drying:

    • Dry the cartridge under vacuum for 10-15 minutes.

  • Elution:

    • Elute the retained analytes with 5 mL of acetonitrile or methanol.[3]

  • Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the initial mobile phase for analysis.

SPE_Workflow Conditioning 1. Conditioning (Methanol, Water) Loading 2. Sample Loading Conditioning->Loading Washing 3. Washing (5% Methanol) Loading->Washing Drying 4. Drying (Vacuum) Washing->Drying Elution 5. Elution (Acetonitrile) Drying->Elution Reconstitution 6. Reconstitution Elution->Reconstitution

Solid Phase Extraction (SPE) workflow for water samples.

References

Application Notes and Protocols for HPLC-MS/MS Analysis of 2,4'-Dihydroxydiphenyl Sulfone in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,4'-Dihydroxydiphenyl sulfone, an isomer of the more commonly known Bisphenol S (BPS), is an emerging environmental contaminant of concern.[1] Used in the manufacturing of polysulfone plastics and other materials, its presence in the environment warrants sensitive and selective analytical methods for monitoring and risk assessment.[1] This document provides a detailed application note and corresponding protocols for the quantitative analysis of this compound in various environmental matrices using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The method is designed for researchers, scientists, and professionals in drug development and environmental monitoring.

Quantitative Data Summary

The following tables summarize typical quantitative data for Bisphenol S (BPS) isomers found in environmental samples. It is important to note that most studies do not differentiate between the isomers of BPS, and the data generally represents the total concentration. The presented data can be used as a reference for expected concentration ranges and for setting up appropriate calibration curves.

Table 1: Occurrence of Bisphenol S (BPS) in Surface Water Samples

LocationConcentration Range (ng/L)Mean Concentration (ng/L)Frequency of Detection (%)Reference
Nanjing, China161 - 613344100[2]
Portugal0.07 - 4.0 (for BPA, BPS levels were lower)-51 (for BPA)[3]
Global Aquatic Environmentsng/L to µg/L range--[4]

Table 2: Occurrence of Bisphenol S (BPS) in Soil and Sediment Samples

LocationMatrixConcentration Range (ng/g dw)Mean Concentration (ng/g dw)Frequency of Detection (%)Reference
Industrialized Areas (USA, Japan, Korea)Sedimentup to 23.3 µg/g--[5]
ChinaSurface Soil---[6]
Nanjing, ChinaSuspended Particulate Matter47.5 - 353-100[2]

Table 3: Method Validation Parameters for Bisphenol Analogues Analysis

ParameterWaterSedimentReference
Limit of Quantification (LOQ) 0.005 - 0.02 ng/mL0.15 - 0.80 ng/g[7]
Intra-day Precision (RSD %) < 10.1%< 10.1%[7]
Inter-day Precision (RSD %) < 11.6%< 11.6%[7]
Recovery (%) 86 - 115%86 - 115%[8]

Experimental Protocols

This section details the methodologies for sample preparation and HPLC-MS/MS analysis of this compound in environmental samples.

Sample Preparation

1.1. Water Samples: Solid Phase Extraction (SPE)

This protocol is suitable for surface water, groundwater, and wastewater effluent.

  • Materials:

    • Oasis HLB SPE Cartridges (or equivalent)

    • Methanol (B129727) (HPLC grade)

    • Deionized water (18.2 MΩ·cm)

    • Formic acid (LC-MS grade)

    • Nitrogen gas evaporator

    • Glass fiber filters (0.7 µm)

  • Procedure:

    • Filter the water sample (typically 100-500 mL) through a 0.7 µm glass fiber filter to remove suspended solids.

    • Adjust the pH of the filtered water sample to 6-7 using formic acid.

    • SPE Cartridge Conditioning: Condition the Oasis HLB cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry.

    • Sample Loading: Load the pre-treated water sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.

    • Washing: After loading, wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.

    • Drying: Dry the cartridge under a gentle stream of nitrogen for 10-15 minutes.

    • Elution: Elute the retained analytes with 5-10 mL of methanol.

    • Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitution: Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase (e.g., 90:10 water:methanol with 0.1% formic acid).

    • Vortex the sample and transfer it to an autosampler vial for HPLC-MS/MS analysis.

1.2. Soil and Sediment Samples: Pressurized Liquid Extraction (PLE)

This protocol is suitable for the extraction of this compound from solid matrices.

  • Materials:

    • Pressurized Liquid Extraction (PLE) system

    • Diatomaceous earth or sand

    • Acetonitrile (B52724) (HPLC grade)

    • Deionized water (18.2 MΩ·cm)

    • Formic acid (LC-MS grade)

    • Centrifuge

    • Nitrogen gas evaporator

  • Procedure:

    • Air-dry the soil or sediment sample and sieve it to remove large debris.

    • Homogenize the sample.

    • Mix approximately 5 g of the homogenized sample with an equal amount of diatomaceous earth or sand.

    • Pack the mixture into a PLE cell.

    • Extraction: Perform the extraction using a mixture of acetonitrile and water (e.g., 80:20, v/v) at an elevated temperature (e.g., 100°C) and pressure (e.g., 1500 psi).

    • Collect the extract and centrifuge to separate any remaining solid particles.

    • Concentration: Transfer the supernatant to an evaporation tube and concentrate it to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.

    • Cleanup (if necessary): The concentrated extract can be further cleaned up using the SPE protocol described for water samples, starting from the sample loading step after diluting the extract with deionized water.

    • Reconstitution: Reconstitute the final residue in a known volume of the initial mobile phase.

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

HPLC-MS/MS Analysis
  • Instrumentation:

    • HPLC system capable of binary gradient elution.

    • Tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

  • HPLC Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size) is recommended for good separation of bisphenol isomers.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile.

    • Gradient Program:

      • 0-1 min: 10% B

      • 1-8 min: Linearly increase to 90% B

      • 8-10 min: Hold at 90% B

      • 10.1-12 min: Return to 10% B and equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

    • Column Temperature: 40°C.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.

    • Multiple Reaction Monitoring (MRM) Transitions: Based on the fragmentation patterns of bisphenol S, the following transitions are proposed for this compound (precursor ion [M-H]⁻ at m/z 249.0).[9] These should be optimized for the specific instrument used.

      • Quantifier: 249.0 > 108.1 (corresponding to the cleavage of the sulfone group and formation of a phenoxide fragment).

      • Qualifier: 249.0 > 156.0 (corresponding to the loss of SO2 and a hydrogen).

    • Source Parameters:

      • Capillary Voltage: 3.0 - 3.5 kV

      • Source Temperature: 120 - 150°C

      • Desolvation Temperature: 350 - 450°C

      • Cone Gas Flow: 50 - 100 L/hr

      • Desolvation Gas Flow: 600 - 800 L/hr

    • Collision Energy (CE): To be optimized for each transition, typically in the range of 15-30 eV.

Diagrams

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_water Water Samples cluster_soil Soil/Sediment Samples cluster_analysis HPLC-MS/MS Analysis Water_Sample Water Sample (100-500 mL) Filtration Filtration (0.7 µm) Water_Sample->Filtration pH_Adjustment pH Adjustment (6-7) Filtration->pH_Adjustment SPE_Loading Sample Loading pH_Adjustment->SPE_Loading SPE_Conditioning SPE Conditioning (Methanol, Water) SPE_Conditioning->SPE_Loading SPE_Washing Washing (Water) SPE_Loading->SPE_Washing SPE_Drying Drying (N2) SPE_Washing->SPE_Drying SPE_Elution Elution (Methanol) SPE_Drying->SPE_Elution Concentration_Water Concentration (N2) SPE_Elution->Concentration_Water Reconstitution_Water Reconstitution Concentration_Water->Reconstitution_Water Injection Injection into HPLC Reconstitution_Water->Injection Soil_Sample Soil/Sediment Sample (~5 g) Homogenization Drying & Homogenization Soil_Sample->Homogenization PLE_Extraction Pressurized Liquid Extraction (ACN/Water) Homogenization->PLE_Extraction Centrifugation Centrifugation PLE_Extraction->Centrifugation Concentration_Soil Concentration (N2) Centrifugation->Concentration_Soil SPE_Cleanup SPE Cleanup (Optional) Concentration_Soil->SPE_Cleanup Reconstitution_Soil Reconstitution SPE_Cleanup->Reconstitution_Soil Reconstitution_Soil->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI-) Separation->Ionization Detection Tandem Mass Spectrometry (MRM Mode) Ionization->Detection Data_Analysis Data Acquisition & Analysis Detection->Data_Analysis

Caption: Experimental workflow for the analysis of this compound.

Signaling Pathway (Illustrative Fragmentation)

fragmentation_pathway Precursor [M-H]⁻ m/z 249.0 Neutral_Loss1 - C6H5O3S Precursor->Neutral_Loss1 Neutral_Loss2 - SO2 - H Precursor->Neutral_Loss2 Fragment1 Product Ion m/z 108.1 (Quantifier) Fragment2 Product Ion m/z 156.0 (Qualifier) Neutral_Loss1->Fragment1 Neutral_Loss2->Fragment2

Caption: Proposed fragmentation pathway for this compound in negative ESI mode.

References

Protocol for the purification of 2,4'-Dihydroxydiphenyl sulfone by crystallization

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Protocol for the Purification of 2,4'-Dihydroxydiphenyl Sulfone by Crystallization

Introduction

This compound (2,4'-DDS) is an isomer of the more common 4,4'-dihydroxydiphenyl sulfone (4,4'-DDS), also known as bisphenol S. These compounds are of interest in various chemical and pharmaceutical applications. The purification of 2,4'-DDS from reaction mixtures, which often contain the 4,4'-isomer and other byproducts, is a critical step to obtain a high-purity final product. Crystallization is a widely used and effective method for this purification, leveraging the differential solubility of the isomers in specific solvent systems. This document provides a detailed protocol for the purification of this compound by crystallization, primarily based on a phenol-water solvent system.

Data Presentation

The following table summarizes the key quantitative parameters for the crystallization process as derived from established methods.

ParameterValue/RangeNotes
Crystallization Solvent Phenol (B47542)/Water MixtureThe ratio is critical for selective crystallization.
Phenol:Water Ratio (w/w) 10:90 to 90:10This range is effective for inducing crystallization of 2,4'-DDS.[1][2]
Initial Mixture Composition Mixture containing 2,4'-DDS and 4,4'-DDSOften the filtrate remaining after initial separation of 4,4'-DDS.[1]
Cooling Temperature Room TemperatureGradual cooling is recommended to promote crystal growth.[2]
Washing Solvent WaterUsed to remove residual phenol and other impurities from the crystals.[1][2]
Expected Purity ≥ 85% by weightPurity of the obtained this compound crystals.[1][2]

Experimental Protocol

This protocol details the steps for the purification of this compound from a mixture containing its 4,4'-isomer.

1. Preparation of the Starting Material:

  • Begin with a reaction mixture that contains both this compound and 4,4'-dihydroxydiphenyl sulfone. This is typically the product of a dehydration reaction between phenol and sulfuric acid or phenolsulfonic acid.[1]

  • It is often advantageous to first separate the bulk of the 4,4'-isomer. This can be achieved by an initial crystallization step where conditions are optimized for the precipitation of 4,4'-dihydroxydiphenyl sulfone, leaving the mother liquor enriched in the 2,4'-isomer.[1][2]

2. Solvent Composition Adjustment:

  • Take the filtrate (mother liquor) enriched in this compound.

  • Adjust the solvent composition by adding phenol and/or water to achieve a phenol to water weight ratio within the range of 10:90 to 90:10.[1][2] The optimal ratio within this range should be determined empirically to maximize the yield and purity of the 2,4'-DDS crystals.

3. Crystallization:

  • Once the desired solvent ratio is achieved, allow the solution to cool gradually to room temperature with gentle agitation.[2]

  • As the solution cools, crystals of this compound will precipitate. The cooling rate can influence the size and purity of the crystals.

4. Filtration:

  • Separate the precipitated crystals from the mother liquor by filtration. Standard laboratory filtration apparatus such as a Büchner funnel can be used.

  • It is important to perform the filtration promptly once crystallization is complete to prevent co-precipitation of impurities.

5. Washing:

  • Wash the collected crystals with water to remove any adhering mother liquor, which contains residual phenol, phenolsulfonic acid, and other impurities.[1][2]

  • Multiple washes with small volumes of cold water are generally more effective than a single wash with a large volume.

6. Drying:

  • Dry the washed crystals to remove residual water. This can be done in a drying oven at a temperature below the melting point of this compound (approximately 184°C) or under vacuum at a lower temperature.[3]

7. Purity Analysis:

  • The purity of the final this compound product can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or melting point determination.

Mandatory Visualization

Purification_Workflow cluster_0 Initial Mixture Preparation cluster_1 Crystallization of 2,4'-DDS cluster_2 Product Isolation and Purification cluster_3 Final Product start Start with Reaction Mixture (2,4'-DDS & 4,4'-DDS) enrich Optional: Remove 4,4'-DDS by initial crystallization start->enrich adjust Adjust Solvent Composition (Phenol:Water Ratio 10:90 to 90:10) enrich->adjust crystallize Cool to Room Temperature to induce crystallization adjust->crystallize filtrate Filter to Isolate Crystals crystallize->filtrate wash Wash Crystals with Water filtrate->wash dry Dry the Purified Crystals wash->dry end_product Purified this compound dry->end_product

Caption: Workflow for the purification of this compound.

References

Synthesis of 2,4'-Dihydroxydiphenyl Sulfone: An Experimental Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,4'-Dihydroxydiphenyl sulfone (2,4'-BPS), an important isomer of the bisphenol S family, serves as a crucial component in various industrial applications, including as a color developer in thermal recording materials and as a monomer for specialty polymers. Its molecular structure, featuring a sulfonyl group linking two hydroxylated phenyl rings at the 2 and 4' positions, imparts unique properties such as high thermal stability.[1] The synthesis of this compound is primarily achieved through the electrophilic aromatic substitution reaction between phenol (B47542) and a sulfonating agent, a process that typically yields a mixture of isomers, predominantly the 4,4'-dihydroxydiphenyl sulfone. Consequently, the purification of 2,4'-BPS presents a significant challenge.

This application note provides a detailed experimental protocol for the synthesis and purification of this compound. The methodology is based on the dehydration reaction of phenol with sulfuric acid, followed by a multi-step crystallization process to isolate the desired 2,4'-isomer. This document is intended for researchers, scientists, and professionals in drug development and materials science.

Overall Reaction Scheme

The synthesis of dihydroxydiphenyl sulfones from phenol and sulfuric acid can be represented by the following general reaction:

2 C₆H₅OH + H₂SO₄ → (HO)C₆H₄SO₂C₆H₄(OH) + 2 H₂O

This reaction is a Friedel-Crafts type sulfonylation which results in a mixture of isomers, including this compound and 4,4'-dihydroxydiphenyl sulfone.[1][2]

Experimental Protocols

This section details the step-by-step procedure for the synthesis of this compound, including the initial reaction and subsequent purification steps.

Protocol 1: Synthesis of Crude Dihydroxydiphenyl Sulfone Mixture

This protocol describes the initial dehydration reaction to produce a mixture of dihydroxydiphenyl sulfone isomers.

Materials:

  • Phenol

  • Concentrated Sulfuric Acid (98%)

  • Phosphonic Acid (optional, can increase the yield of the 2,4'- isomer)

  • unsym-Trimethylbenzene (as a solvent, optional)

Equipment:

  • Three-necked flask equipped with a mechanical stirrer, nitrogen inlet, Dean-Stark trap, and reflux condenser.

  • Heating mantle

  • Vacuum pump

Procedure:

  • Charge the three-necked flask with phenol and the solvent (if used).

  • With stirring, slowly add concentrated sulfuric acid to the flask. The molar ratio of phenol to sulfuric acid should be approximately 2.3:1.[3]

  • If used, add a catalytic amount of phosphonic acid to the mixture.

  • Heat the reaction mixture to a temperature of 150-165°C under reduced pressure (e.g., 13.3 to 74.6 kPa).[4]

  • Continuously remove the water formed during the reaction by azeotropic distillation using the Dean-Stark trap.

  • The reaction is typically carried out for 6-8 hours. Periodically, phenol may need to be added to the reaction mixture to compensate for losses during azeotropic distillation.[4]

  • After the reaction is complete, cool the mixture to below 90°C.

Protocol 2: Isolation and Purification of this compound

This protocol outlines the separation of the 2,4'-isomer from the crude reaction mixture through a series of crystallization steps.

Procedure:

  • Crystallization of 4,4'-Dihydroxydiphenyl Sulfone:

    • To the crude reaction mixture, add additional phenol to create a homogeneous solution at an elevated temperature (e.g., 120°C).[4]

    • Slowly cool the mixture to allow for the crystallization of the less soluble 4,4'-dihydroxydiphenyl sulfone.

    • Separate the crystals of 4,4'-dihydroxydiphenyl sulfone by filtration. The filtrate will be enriched with the 2,4'-isomer.[4]

  • Crystallization of this compound:

    • Take the filtrate from the previous step and remove a portion of the phenol by distillation under reduced pressure.[4]

    • Adjust the solvent composition by adding water to achieve a specific phenol/water weight ratio (e.g., between 10:90 and 90:10).[4]

    • Heat the mixture to obtain a homogeneous solution (e.g., 90°C) and then slowly cool it to induce the crystallization of this compound.[4]

    • Isolate the crystals of this compound by filtration.[4]

    • Wash the obtained crystals with water and dry them to yield the final product. The purity of the obtained this compound can be 85% or higher.[5]

  • Alternative Purification using a Mixed Solvent System:

    • The crude product containing this compound can also be purified using a methanol-o-dichlorobenzene mixed solvent system.

    • Two successive purification steps with this solvent system can yield this compound with a purity of over 95.0%.[3]

Data Presentation

The following tables summarize the quantitative data reported in the literature for the synthesis of this compound.

Table 1: Reaction Conditions and Yields for Dihydroxydiphenyl Sulfone Synthesis

ParameterValueReference
Phenol to Sulfuric Acid Molar Ratio2.3 : 1[3]
Reaction Temperature150 - 165 °C[4]
Pressure13.3 - 74.6 kPa (reduced)[4]
Reaction Time6 - 8 hours[4]
Overall Yield of Dihydroxydiphenyl Sulfones82% (based on sulfuric acid)[4]
Crude Yield of 2,4'-BPS91.17%[3]

Table 2: Purity of this compound after Purification

Purification MethodPurity of 2,4'-BPSReference
Crystallization from Phenol/Water≥ 85%[5]
Two-step Crystallization from Methanol/o-dichlorobenzene> 95.0%[3]
Purity of 4,4'-BPS after initial crystallization95%[4]

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis of this compound.

experimental_workflow reagents Reactants: - Phenol - Sulfuric Acid reaction Dehydration Reaction (150-165°C, Reduced Pressure) reagents->reaction crude_mixture Crude Product: - 2,4'-BPS - 4,4'-BPS - Phenol - Phenolsulfonic Acid reaction->crude_mixture cryst1 Crystallization 1: (Cooling in Phenol) crude_mixture->cryst1 filtration1 Filtration cryst1->filtration1 product_44 Solid: 4,4'-BPS Crystals filtration1->product_44 Solid Phase filtrate1 Filtrate: Enriched in 2,4'-BPS filtration1->filtrate1 Liquid Phase solvent_adj Solvent Adjustment: (Phenol Removal, Water Addition) filtrate1->solvent_adj cryst2 Crystallization 2: (Cooling in Phenol/Water) solvent_adj->cryst2 filtration2 Filtration & Drying cryst2->filtration2 final_product Final Product: This compound filtration2->final_product

Caption: Experimental workflow for the synthesis and purification of this compound.

logical_relationship start Start: Phenol & Sulfuric Acid sulfonylation Sulfonylation Reaction start->sulfonylation isomer_mixture Mixture of Isomers (2,4'-BPS & 4,4'-BPS) sulfonylation->isomer_mixture separation Key Challenge: Isomer Separation isomer_mixture->separation cryst_sol Solution: Fractional Crystallization separation->cryst_sol pure_24 Pure 2,4'-BPS cryst_sol->pure_24

Caption: Logical relationship of the synthesis and purification process.

References

Application Notes and Protocols for the Polymerization of 2,4'-Dihydroxydiphenyl Sulfone with Dichlorodiphenyl Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ether sulfone) (PES) is a class of high-performance amorphous thermoplastics renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. The synthesis of these polymers typically involves a nucleophilic aromatic substitution (SNAr) polycondensation reaction between a dihalogenated diphenyl sulfone and a bisphenol. The most common monomers used in commercial PES production are 4,4'-dichlorodiphenyl sulfone (DCDPS) and 4,4'-dihydroxydiphenyl sulfone (also known as Bisphenol S).

This document provides a detailed, albeit theoretical, protocol for the polymerization of a less common isomer, 2,4'-dihydroxydiphenyl sulfone , with a dichlorodiphenyl sulfone, such as 4,4'-dichlorodiphenyl sulfone . The asymmetric nature of the 2,4'-isomer is expected to influence the polymer's structure and properties, potentially leading to materials with unique characteristics compared to their linear 4,4'- counterparts. The non-linear structure of the 2,4'-isomer may result in polymers with different solubility, thermal, and mechanical properties[1].

General Reaction and Signaling Pathway

The polymerization proceeds via a nucleophilic aromatic substitution mechanism. The hydroxyl groups of the this compound are deprotonated by a weak base to form more nucleophilic phenoxides. These phenoxides then attack the electron-deficient aromatic rings of the dichlorodiphenyl sulfone, displacing the chloride ions and forming an ether linkage. This step-growth polymerization continues to form a high molecular weight poly(ether sulfone).

Polymerization_Mechanism Monomer1 This compound Phenoxide Activated Phenoxide Intermediate Monomer1->Phenoxide Deprotonation Monomer2 Dichlorodiphenyl Sulfone Polymer Poly(ether sulfone) Monomer2->Polymer Base Base (e.g., K2CO3) Base->Phenoxide Phenoxide->Polymer Nucleophilic Attack Byproduct Salt (e.g., KCl) + H2O Polymer->Byproduct

Caption: General reaction mechanism for the polymerization.

Experimental Protocols

The following protocols are extrapolated from established procedures for the polymerization of the 4,4'-isomers and should be considered a starting point for the synthesis using this compound. Optimization of reaction time, temperature, and stoichiometry will be necessary.

Materials and Equipment
  • Monomers: this compound, 4,4'-Dichlorodiphenyl sulfone

  • Solvent: N,N-Dimethylacetamide (DMAc) or other aprotic polar solvent[2]

  • Base: Anhydrous potassium carbonate (K₂CO₃), finely ground and dried

  • Azeotroping Agent: Toluene (B28343) or chlorobenzene

  • Inert Gas: Nitrogen or Argon

  • Reaction Vessel: A three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap with a condenser.

  • Precipitation and Washing: Methanol (B129727), Deionized water

  • Drying: Vacuum oven

Polymerization Procedure
  • Reactor Setup: Assemble the reaction vessel and ensure it is clean and dry. Purge the system with inert gas for at least 30 minutes to remove oxygen and moisture.

  • Charging the Reactor: To the flask, add this compound, an equimolar amount of 4,4'-dichlorodiphenyl sulfone, and an excess of potassium carbonate (approximately 1.1 to 1.5 moles per mole of dihydroxy-monomer). Add DMAc as the solvent and toluene as the azeotroping agent.

  • Azeotropic Dehydration: Heat the reaction mixture to the boiling point of the toluene-water azeotrope (around 140-150°C) with vigorous stirring. Collect the water in the Dean-Stark trap. Continue this process until no more water is collected, indicating the formation of the potassium salt of the dihydroxy-monomer.

  • Polymerization: After dehydration, slowly distill off the toluene to raise the reaction temperature to around 160-180°C to initiate the polymerization. Maintain this temperature for several hours. The progress of the polymerization can be monitored by the increase in the viscosity of the reaction mixture.

  • Polymer Isolation: Once the desired viscosity is achieved, cool the reaction mixture to room temperature. The viscous polymer solution is then slowly poured into a non-solvent such as methanol or a methanol/water mixture with stirring to precipitate the polymer.

  • Purification: The precipitated polymer is collected by filtration and washed several times with hot deionized water to remove residual salts and solvent. Further purification can be done by washing with methanol.

  • Drying: The purified polymer is dried in a vacuum oven at a temperature below its glass transition temperature until a constant weight is obtained.

Experimental_Workflow Start Start Setup Reactor Setup under Inert Gas Start->Setup Charge Charge Monomers, Base, and Solvents Setup->Charge Dehydration Azeotropic Dehydration (140-150°C) Charge->Dehydration Polymerization Polymerization (160-180°C) Dehydration->Polymerization Isolation Precipitation in Non-Solvent Polymerization->Isolation Purification Washing with Water and Methanol Isolation->Purification Drying Drying in Vacuum Oven Purification->Drying End End: Purified Polymer Drying->End

Caption: A generalized experimental workflow for the polymerization.

Data Presentation

The following tables present hypothetical quantitative data for the polymerization of this compound with 4,4'-dichlorodiphenyl sulfone. This data is for illustrative purposes and would need to be confirmed by experimentation.

Table 1: Reaction Parameters

ParameterValue
Molar Ratio (2,4'-DHDS:DCDPS)1:1
K₂CO₃ (molar excess)1.3
SolventN,N-Dimethylacetamide (DMAc)
Monomer Concentration20-30% (w/v)
Dehydration Temperature140-150°C
Polymerization Temperature160-180°C
Reaction Time6-12 hours

Table 2: Expected Polymer Properties

PropertyExpected ValueNotes
Inherent Viscosity (dL/g)0.3 - 0.6Dependent on reaction conditions
Glass Transition Temp. (Tg)170-210°CMay be lower than the 4,4'-isomer
Number Average Mol. Wt. (Mn)20,000 - 50,000 g/mol GPC analysis
Polydispersity Index (PDI)1.8 - 2.5Typical for step-growth polymerization
Yield (%)> 90%After purification

Potential Effects of the 2,4'-Isomer

The use of the asymmetric this compound monomer is expected to introduce "kinks" in the polymer backbone, disrupting the linear structure typically seen with the 4,4'-isomer. This could lead to:

  • Increased Solubility: The less regular polymer structure may lead to better solubility in a wider range of organic solvents.

  • Lower Glass Transition Temperature (Tg): The disruption of chain packing could result in a lower Tg compared to the more rigid polymer from the 4,4'-isomer.

  • Different Mechanical Properties: The altered chain structure may affect properties such as tensile strength, modulus, and elongation at break.

  • Modified Membrane Properties: If used in membrane applications, the altered polymer structure could influence gas permeability and selectivity.

Conclusion

The polymerization of this compound with dichlorodiphenyl sulfone presents an interesting avenue for the synthesis of novel poly(ether sulfone)s with potentially unique properties. While detailed experimental data for this specific reaction is scarce in the literature, the general principles of nucleophilic aromatic substitution polycondensation provide a solid foundation for developing a successful synthesis protocol. The key to a successful polymerization will be careful control of reaction conditions, particularly the dehydration step and the polymerization temperature. Further research is warranted to fully characterize the resulting polymers and explore their potential applications.

References

Troubleshooting & Optimization

How to improve the yield of 2,4'-Dihydroxydiphenyl sulfone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2,4'-Dihydroxydiphenyl Sulfone Synthesis

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to address challenges encountered during the synthesis of this compound (2,4'-DHDPS) and improve final product yield.

Frequently Asked Questions (FAQs)

Q1: What is the standard method for synthesizing this compound?

A1: The most common industrial synthesis involves the dehydrating reaction of phenol (B47542) with sulfuric acid or phenolsulfonic acid.[1][2] This reaction typically produces a mixture of dihydroxydiphenyl sulfone isomers, primarily the 4,4'- and 2,4'-isomers, along with unreacted phenol and phenolsulfonic acid as an intermediate.[1][3]

Q2: Why is isolating pure 2,4'-DHDPS challenging, often resulting in low yields?

A2: The primary challenge is not necessarily the initial formation but the separation from the thermodynamically favored and more abundant 4,4'-dihydroxydiphenyl sulfone isomer, which is produced in greater amounts under typical reaction conditions.[1][4] The 4,4' isomer is also generally less soluble than the 2,4' isomer in common solvent systems, which complicates direct crystallization of the desired 2,4' product from the initial reaction mixture.[3][4]

Q3: What are the main impurities and side products in 2,4'-DHDPS synthesis?

A3: The principal impurity is the 4,4'-dihydroxydiphenyl sulfone isomer.[4] Other significant components in the crude reaction mixture include residual phenolsulfonic acid (which can constitute 10-30% of the yield based on sulfuric acid), unreacted phenol, and small amounts of other impurities like quinone-type coloring agents.[1][3]

Troubleshooting Guide

Problem 1: The ratio of 2,4'-DHDPS to 4,4'-DHDPS in the crude reaction mixture is too low.

  • Possible Cause: Standard reaction conditions naturally favor the formation of the 4,4' isomer.

  • Recommended Solution: The addition of a phosphorus-based compound can significantly increase the relative content of the 2,4'-DHDPS isomer in the initial mixture.[1][2]

Catalyst Effect on Isomer Ratio Reference
No CatalystBaseline formation favors 4,4'-DHDPS.[1]
Phosphonic AcidIncreases the content of 2,4'-DHDPS in the mixture of isomers.[1][2]
Phosphinic AcidCan be co-present to increase the 2,4'-DHDPS content.[2]
Phosphoric AcidCan be co-present to increase the 2,4'-DHDPS content.[2]

Problem 2: Difficulty separating the 2,4'-DHDPS from the 4,4'-DHDPS isomer.

  • Possible Cause: The isomers have similar properties, and their solubilities are dependent on the solvent composition. A single-step crystallization is often inefficient.

  • Recommended Solution: Employ a sequential fractional crystallization strategy.

    • Remove the 4,4' Isomer: First, crystallize and separate the less soluble 4,4'-DHDPS from the reaction mixture. This can be achieved by adding phenol to the mixture, which selectively reduces the solubility of the 4,4' isomer.[1] This leaves a filtrate that is enriched with the 2,4'-DHDPS isomer.[2]

    • Isolate the 2,4' Isomer: Take the enriched filtrate and adjust the solvent composition by adding water. The ratio of phenol to water is critical and should be adjusted to a range of 10:90 to 90:10 by weight to induce the crystallization of 2,4'-DHDPS.[1][2]

Problem 3: The final yield is low despite a good initial isomer ratio.

  • Possible Cause: Inefficient water removal during the reaction can hinder the reaction's progress. Additionally, losses during the multi-step crystallization and filtration process can reduce the final yield.

  • Recommended Solution:

    • Improve Reaction Conditions: Conduct the dehydration reaction under reduced pressure to effectively remove the water formed as an azeotrope with phenol.[1] Consider using a solvent such as unsym-trimethyl benzene, which has been shown to produce a high crude product yield.[5]

    • Recycle Filtrate: The filtrate remaining after the crystallization of 2,4'-DHDPS contains valuable phenol and phenolsulfonic acid. This filtrate can be recycled back as a raw material for subsequent synthesis batches, significantly improving overall process efficiency and yield.[1][2]

Problem 4: The purity of the final 2,4'-DHDPS product is below requirements (e.g., <85%).

  • Possible Cause: Co-precipitation of the 4,4' isomer during the second crystallization step. Insufficient washing of the final product.

  • Recommended Solution:

    • Control Cooling: Lower the temperature of the phenol-water mixture slowly to 30°C during the 2,4'-DHDPS crystallization step to promote the formation of purer crystals.[1]

    • Washing: Thoroughly wash the filtered crystals with water to remove residual phenol and phenolsulfonic acid.[2]

    • Recrystallization: For higher purity, the product can be further purified using a mixed solvent system, such as methanol-o-dichlorobenzene, through successive purification steps to achieve a purity above 95%.[5]

Experimental Protocols

Protocol 1: Synthesis with Two-Step Isomer Separation

This protocol is based on the method of first removing the 4,4'-isomer to enrich the filtrate, followed by crystallization of the 2,4'-isomer.[1]

1. Reaction (Dehydration):

  • Charge a reactor with phenol, sulfuric acid, and phosphonic acid. A representative ratio is 1,296g phenol, 529g sulfuric acid, and 38g phosphonic acid.[1]

  • Heat the mixture to 150-165°C under a reduced pressure (e.g., 13.3 to 74.6 kPa) for approximately 6-8 hours to distill off the water-phenol azeotrope.[1]

  • Periodically add supplemental phenol to the reactor to replace what is removed during azeotropic distillation.[1]

2. Separation of 4,4'-DHDPS:

  • To the resulting reaction mixture, add additional phenol to adjust the solvent composition, making the ratio of dihydroxydiphenyl sulfones to phenol approximately 35:65.

  • Cool the mixture slowly to allow for the crystallization of 4,4'-DHDPS.

  • Separate the crystals by filtration. The resulting filtrate is now enriched in 2,4'-DHDPS.[1]

3. Isolation of 2,4'-DHDPS:

  • Take the enriched filtrate and remove a portion of the phenol by distillation under reduced pressure at a temperature below 120°C.[1][2]

  • Add water to the remaining solution to adjust the phenol-to-water weight ratio to between 10:90 and 90:10 (e.g., 30:70).[1]

  • Heat the mixture to approximately 90°C to ensure it is a homogeneous solution.[1]

  • Slowly cool the solution to 30°C to induce the crystallization of 2,4'-DHDPS.[1]

  • Separate the formed crystals by filtration, wash with water, and dry. The resulting product can achieve a purity of 85% or higher.[1][2]

Parameter Value / Condition Reference
ReactantsPhenol, Sulfuric Acid[1]
CatalystPhosphonic Acid[1]
Dehydration Temp.150 - 165°C[1]
Dehydration PressureReduced (13.3 - 74.6 kPa)[1]
2,4'-DHDPS Crystallization SolventPhenol / Water Mixture (10:90 to 90:10 ratio)[1][2]
Crystallization Temp.Cool from 90°C to 30°C[1]
Final Purity≥ 85%[1]

Visualizations

G A Start: Phenol + H₂SO₄ (+ Phosphonic Acid Catalyst) B Dehydration Reaction (150-165°C, Reduced Pressure) A->B C Crude Reaction Mixture (4,4'-DHDPS, 2,4'-DHDPS, Phenol, etc.) B->C D Step 1: Selective Crystallization (Add Phenol, Cool) C->D E Solid: 4,4'-DHDPS (Major Isomer) D->E Filter F Filtrate Enriched in 2,4'-DHDPS D->F Separate G Step 2: Adjust Solvent (Distill Phenol, Add Water) F->G H Crystallization (Cool to 30°C) G->H I Final Product: 2,4'-DHDPS Crystals H->I Filter & Dry J Recycle Filtrate (Contains Phenol, Phenolsulfonic Acid) H->J Separate Filtrate G Start Problem: Low Final Yield of 2,4'-DHDPS CheckRatio Analyze Isomer Ratio in Crude Mixture Start->CheckRatio CheckPurity Analyze Purity of Final Product Start->CheckPurity RatioLow Ratio of 2,4' to 4,4' is Low CheckRatio->RatioLow PurityLow Final Purity is Low CheckPurity->PurityLow AddCatalyst Solution: Add Phosphorus Compound (e.g., Phosphonic Acid) to Reaction RatioLow->AddCatalyst Yes CheckReaction Check Reaction Conditions: - Incomplete Dehydration? - Suboptimal Temperature? RatioLow->CheckReaction No, ratio is good OptimizeCrystallization Solution: Optimize 2-Step Crystallization. Ensure efficient 4,4' removal. PurityLow->OptimizeCrystallization Yes ImproveWashing Solution: Improve Crystal Washing. Consider Recrystallization. PurityLow->ImproveWashing Also consider OptimizeCrystallization->ImproveWashing

References

Optimizing reaction temperature for selective 2,4'-Dihydroxydiphenyl sulfone formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4'-dihydroxydiphenyl sulfone. Our goal is to help you optimize your reaction conditions to selectively form the 2,4'-isomer.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in selectively synthesizing this compound?

A1: The primary challenge is the concurrent formation of the thermodynamically more stable 4,4'-dihydroxydiphenyl sulfone isomer. The reaction of phenol (B47542) with sulfuric acid typically yields a mixture of both isomers, with the 4,4'-isomer often being the major product under equilibrium conditions.[1][2]

Q2: What is the expected isomer ratio at elevated temperatures?

A2: At temperatures above 160°C, the reaction between phenol and sulfuric acid tends to reach an equilibrium. Under these conditions, the typical ratio of 4,4'-dihydroxydiphenyl sulfone to this compound is approximately 3:1.[1]

Q3: How can I monitor the progress of the reaction and determine the isomer ratio?

A3: The most common and effective method for monitoring the reaction and quantifying the isomer ratio is High-Performance Liquid Chromatography (HPLC). A reverse-phase HPLC method can be used to separate and quantify the 2,4'- and 4,4'-isomers.[3][4]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low overall yield of dihydroxydiphenyl sulfone Incomplete reaction.- Ensure the reaction temperature is maintained within the optimal range (see experimental protocols).- Extend the reaction time and monitor progress using TLC or HPLC.
Sub-optimal ratio of reactants.- Verify the molar ratio of phenol to sulfuric acid. An excess of phenol is typically used.
Inefficient water removal.- If using a solvent that forms an azeotrope with water, ensure efficient removal of the azeotrope.- For solvent-free reactions, consider conducting the reaction under reduced pressure to facilitate water removal.[5]
High proportion of the 4,4'-isomer Reaction temperature is too high or reaction time is too long, leading to equilibrium.- Carefully control the reaction temperature. Lower temperatures may favor the kinetic product (2,4'-isomer), although this can also lead to slower reaction rates.- Monitor the reaction closely and stop it once the desired ratio of 2,4'-isomer is achieved, before it equilibrates to the 4,4'-isomer.
Isomerization of the 2,4'-isomer to the 4,4'-isomer.- The 2,4'-isomer can rearrange to the more stable 4,4'-isomer at elevated temperatures over time. Minimizing reaction time at high temperatures is crucial.[1]
Formation of colored impurities Side reactions, such as oxidation of phenol.- Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.- Use high-purity starting materials.
Difficulty in separating the 2,4'- and 4,4'-isomers Similar solubility of the isomers in many common solvents.- Utilize selective crystallization techniques. It has been shown that this compound can be selectively crystallized from a phenol-water solvent system when it is the major isomer in the mixture.[5]
Inefficient extraction.- Solvent extraction with a suitable solvent system can be used to selectively dissolve one isomer over the other.

Experimental Protocols

General Synthesis of Dihydroxydiphenyl Sulfone Isomer Mixture

This protocol describes a general method for the synthesis of a mixture of 2,4'- and 4,4'-dihydroxydiphenyl sulfone.

Materials:

  • Phenol

  • Concentrated sulfuric acid (98%)

  • Inert solvent (e.g., a high-boiling aromatic solvent)

Procedure:

  • In a reaction vessel equipped with a stirrer, thermometer, and a means for azeotropic distillation (e.g., a Dean-Stark trap), charge phenol and the inert solvent.

  • Heat the mixture to approximately 100-110°C with stirring.

  • Slowly add concentrated sulfuric acid to the reaction mixture. The addition is exothermic, so control the rate to maintain the desired temperature.

  • After the addition is complete, gradually raise the temperature to the desired reaction temperature (e.g., 160-200°C).[1]

  • Continuously remove the water formed during the reaction via azeotropic distillation.

  • Monitor the reaction progress by taking aliquots and analyzing them by HPLC to determine the ratio of the isomers.

  • Once the desired conversion is achieved, cool the reaction mixture.

  • The product mixture can then be subjected to purification steps to isolate the desired 2,4'-isomer.

Selective Crystallization of this compound

This protocol is for the selective isolation of this compound from a mixture where it is the predominant isomer.

Materials:

  • Crude reaction mixture containing a higher proportion of this compound

  • Phenol

  • Water

Procedure:

  • Adjust the composition of the crude mixture by adding phenol and water to achieve a specific phenol/water weight ratio (e.g., between 10:90 and 90:10).[5]

  • Heat the mixture to dissolve the solids.

  • Slowly cool the solution to induce crystallization. The this compound should selectively crystallize.

  • Isolate the crystals by filtration.

  • Wash the crystals with water to remove residual phenol and other impurities.

  • Dry the purified this compound crystals.

HPLC Analysis of Isomer Ratio

This protocol outlines a general reverse-phase HPLC method for the separation and quantification of 2,4'- and 4,4'-dihydroxydiphenyl sulfone.

HPLC System and Conditions:

  • Column: C18 reverse-phase column

  • Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing a small amount of acid (e.g., phosphoric acid or formic acid).[3]

  • Detection: UV detector at a suitable wavelength (e.g., 254 nm).

  • Quantification: Use certified reference standards of both 2,4'- and 4,4'-dihydroxydiphenyl sulfone to create calibration curves for accurate quantification.

Sample Preparation:

  • Accurately weigh a small amount of the reaction mixture.

  • Dissolve the sample in a suitable solvent (e.g., the mobile phase or a compatible organic solvent).

  • Filter the sample through a 0.45 µm syringe filter before injection into the HPLC system.

Visualizing the Process

Reaction_Workflow General Workflow for this compound Synthesis cluster_synthesis Synthesis cluster_analysis In-Process Control cluster_purification Purification Reactants Phenol + Sulfuric Acid Reaction Heating with Water Removal (e.g., 160-200°C) Reactants->Reaction Crude_Mixture Crude Mixture of 2,4'- and 4,4'-Isomers Reaction->Crude_Mixture HPLC_Analysis HPLC Analysis Crude_Mixture->HPLC_Analysis Monitor Isomer Ratio Crystallization Selective Crystallization (Phenol/Water System) Crude_Mixture->Crystallization Filtration Filtration Crystallization->Filtration Pure_Product Pure this compound Filtration->Pure_Product

Caption: A generalized workflow for the synthesis and purification of this compound.

Troubleshooting_Logic Troubleshooting Low Selectivity for 2,4'-Isomer Start High 4,4'-Isomer Content Q_Temp Is Reaction Temperature > 160°C? Start->Q_Temp Q_Time Is Reaction Time Extended? Start->Q_Time A_Temp_High High temperature favors thermodynamic 4,4'-product. Q_Temp->A_Temp_High Yes Q_Temp->Q_Time No S_Temp Action: Lower reaction temperature and monitor kinetics. A_Temp_High->S_Temp A_Time_Long Prolonged heating allows for isomerization to 4,4'-isomer. Q_Time->A_Time_Long Yes S_Time Action: Reduce reaction time. Stop reaction at peak 2,4'-yield. A_Time_Long->S_Time

References

Technical Support Center: Separation of 2,4'- and 4,4'-Dihydroxydiphenyl Sulfone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the resolution of 2,4'- and 4,4'-dihydroxydiphenyl sulfone (DHDPS) isomers. This resource is designed for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating 2,4'- and 4,4'-DHDPS isomers?

The main difficulties in separating these isomers stem from their similar chemical structures and physical properties. The commercial production of 4,4'-dihydroxydiphenyl sulfone often results in a mixture containing the 2,4'-isomer as a significant impurity, along with trace amounts of other isomers, phenolic compounds, and tars.[1] The presence of these impurities, even in small quantities, can significantly limit the applications of the final product, particularly in polymer synthesis where high purity is crucial.[2] Separation is further complicated by the fact that both isomers can co-crystallize, making simple crystallization methods less effective without careful optimization.

Q2: What are the most common methods for separating these isomers?

The most prevalent techniques for separating 2,4'- and 4,4'-DHDPS isomers are fractional crystallization and solvent extraction.[1][3] These methods exploit the subtle differences in solubility between the two isomers in various solvent systems. High-Performance Liquid Chromatography (HPLC) is also a viable, albeit less commonly used on a preparative scale, method for both analytical and preparative separations.[4]

Q3: Which solvents are recommended for selective crystallization or extraction?

Ester-based solvents have been shown to be effective in selectively dissolving the 2,4'-isomer, leaving the less soluble 4,4'-isomer as a solid.[1] Specific examples include methylamyl acetate (B1210297).[1] The choice of solvent is critical and depends on the desired purity and yield of the 4,4'-isomer.

Q4: Can the 2,4'-isomer be converted to the more desirable 4,4'-isomer?

Yes, isomerization of the 2,4'-isomer to the 4,4'-isomer is possible. This is typically achieved by heating the isomer mixture in the presence of an acid catalyst.[5] This process can be integrated into the separation workflow to improve the overall yield of the 4,4'-isomer.

Troubleshooting Guides

This section provides solutions to common problems encountered during the separation of 2,4'- and 4,4'-DHDPS isomers.

Crystallization-Based Separation

Problem 1: Low Purity of the 4,4'-Isomer After Crystallization

  • Possible Cause: Inefficient removal of the 2,4'-isomer due to co-crystallization or inappropriate solvent choice.

  • Troubleshooting Steps:

    • Solvent Screening: Experiment with a range of solvents to find one that maximizes the solubility difference between the isomers.

    • Optimize Cooling Rate: A slower cooling rate can promote the formation of purer crystals of the 4,4'-isomer.

    • Multiple Recrystallizations: A single crystallization step may not be sufficient. Performing multiple recrystallization cycles can significantly improve purity.[3]

    • Washing: Thoroughly wash the filtered crystals with a cold solvent in which the 4,4'-isomer has low solubility to remove residual mother liquor containing the 2,4'-isomer.

Problem 2: Low Yield of the 4,4'-Isomer

  • Possible Cause: A significant amount of the 4,4'-isomer remains dissolved in the mother liquor.

  • Troubleshooting Steps:

    • Optimize Temperature: Ensure the initial dissolution temperature is high enough to dissolve the maximum amount of the isomer mixture, and the final cooling temperature is low enough to maximize precipitation of the 4,4'-isomer.

    • Solvent Volume: Using the minimum amount of solvent necessary for dissolution at the higher temperature will increase the yield upon cooling.

    • Recovery from Mother Liquor: The 2,4'-isomer in the mother liquor can be isomerized to the 4,4'-isomer and re-processed to improve the overall yield.[5]

Problem 3: Product Discoloration

  • Possible Cause: Presence of colored impurities from the synthesis process.

  • Troubleshooting Steps:

    • Charcoal Treatment: Treat the solution of the crude product with activated charcoal before crystallization to adsorb colored impurities.[1]

    • Washing: Washing the final product with a suitable solvent can help remove surface impurities that cause discoloration.

Experimental Protocols

Protocol 1: Selective Solvent Extraction and Purification of 4,4'-DHDPS

This protocol is based on the selective dissolution of the 2,4'-isomer using an ester solvent.[1]

Materials:

  • Crude DHDPS isomer mixture (containing ~10-30% 2,4'-isomer)

  • Methylamyl acetate

  • 10% Sodium hydroxide (B78521) solution

  • Decolorizing charcoal (activated carbon)

  • Hydrochloric acid (for acidification)

  • Filter paper and funnel

  • Heating and stirring apparatus

Procedure:

  • Extraction:

    • Combine the crude DHDPS isomer mixture with methylamyl acetate in a flask (a ratio of approximately 1 gram of crude mixture to 1 ml of solvent is a good starting point).[1]

    • Heat the mixture to the reflux temperature of the solvent while stirring.

    • Maintain reflux with agitation for approximately 30-60 minutes.

    • Cool the mixture to room temperature to allow the 4,4'-isomer to fully precipitate.

    • Filter the mixture to separate the solid 4,4'-isomer from the solvent containing the dissolved 2,4'-isomer.

    • Wash the filter cake with a small amount of fresh, cold methylamyl acetate.

    • Dry the recovered 4,4'-isomer.

  • Decolorization and Recrystallization (for higher purity):

    • Dissolve the obtained 4,4'-isomer in a hot aqueous sodium hydroxide solution.

    • Add a small amount of decolorizing charcoal and stir at reflux for one hour.[1]

    • Filter the hot solution to remove the charcoal.

    • Acidify the hot filtrate with hydrochloric acid to precipitate the purified 4,4'-dihydroxydiphenyl sulfone.

    • Wash the precipitated crystals with water and dry to obtain a pure, white product.

Protocol 2: Analytical Separation of DHDPS Isomers by HPLC

This protocol provides a starting point for the analytical separation of 2,4'- and 4,4'-DHDPS isomers.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Chromatographic Conditions:

  • Column: A reverse-phase C18 column is a suitable starting point.

  • Mobile Phase: A mixture of acetonitrile (B52724) (MeCN) and water with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility) is recommended.[4] A typical starting gradient could be 30-70% MeCN in water over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where both isomers have good absorbance (e.g., 254 nm).

  • Injection Volume: 10 µL.

Procedure:

  • Prepare standard solutions of both 2,4'- and 4,4'-DHDPS isomers in the mobile phase.

  • Prepare a solution of the unknown mixture in the mobile phase.

  • Inject the standards to determine their retention times.

  • Inject the unknown mixture and identify the peaks corresponding to each isomer based on their retention times.

  • Quantify the isomers by comparing their peak areas to those of the standards.

Data Presentation

Table 1: Purity and Yield of 4,4'-DHDPS After Solvent Extraction with Methylamyl Acetate

ParameterValueReference
Initial 2,4'-isomer content~30%[1]
Purity of 4,4'-isomer after extraction98%[1]
Yield of 4,4'-isomer after extraction78%[1]
Purity after subsequent purification99% (by GC)[1]

Visualizations

Troubleshooting_Crystallization start Start: Low Purity of 4,4'-Isomer cause1 Possible Cause: Co-crystallization start->cause1 cause2 Possible Cause: Inefficient Washing start->cause2 cause3 Possible Cause: Inappropriate Solvent start->cause3 solution1a Solution: Optimize Cooling Rate (Slower Cooling) cause1->solution1a solution1b Solution: Multiple Recrystallizations cause1->solution1b solution2 Solution: Thorough Washing with Cold Solvent cause2->solution2 solution3 Solution: Solvent Screening (Maximize Solubility Difference) cause3->solution3 end Result: Improved Purity solution1a->end solution1b->end solution2->end solution3->end Experimental_Workflow_Purification cluster_extraction Step 1: Solvent Extraction cluster_purification Step 2: Decolorization & Recrystallization start Crude Isomer Mixture extract Extract with Methylamyl Acetate (Reflux) start->extract cool Cool to Room Temperature extract->cool filter1 Filter cool->filter1 solid1 Solid: Crude 4,4'-Isomer filter1->solid1 Collect liquid1 Liquid: 2,4'-Isomer in Solvent filter1->liquid1 Discard or Isomerize dissolve Dissolve in Hot Aqueous NaOH solid1->dissolve charcoal Add Activated Charcoal (Reflux) dissolve->charcoal filter2 Hot Filtration charcoal->filter2 solid2 Charcoal with Impurities filter2->solid2 Discard liquid2 Hot Filtrate filter2->liquid2 acidify Acidify with HCl liquid2->acidify precipitate Precipitate Pure 4,4'-Isomer acidify->precipitate filter3 Filter & Wash precipitate->filter3 end Pure, White 4,4'-DHDPS filter3->end

References

Troubleshooting low purity in 2,4'-Dihydroxydiphenyl sulfone crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering low purity issues during the crystallization of 2,4'-Dihydroxydiphenyl sulfone.

Troubleshooting Guide

This section provides solutions to common problems encountered during the crystallization of this compound.

Question: My final product has a low purity, with the main contaminant being 4,4'-Dihydroxydiphenyl sulfone. How can I improve the isomeric purity?

Answer:

The contamination with the 4,4'-isomer is a frequent issue due to its similar chemical structure. The key to separation lies in exploiting the differential solubility of the two isomers in specific solvent systems.

  • Solvent System Optimization: The choice of solvent is critical. While both isomers are soluble in many organic solvents, their solubilities differ, especially with temperature changes. A mixed solvent system of phenol (B47542) and water has been shown to be effective. In one process, after an initial separation of the 4,4'-isomer, the filtrate is enriched with the 2,4'-isomer. The solvent composition is then adjusted to a phenol to water weight ratio between 10:90 and 90:10 to selectively crystallize the this compound.[1][2]

  • Temperature Control: Precise temperature control during crystallization is crucial. The solubility of both isomers is temperature-dependent. Cooling the solution too quickly or to too low a temperature can lead to the co-precipitation of the 4,4'-isomer. A gradual cooling profile is recommended. For instance, in some processes for the related 4,4'-isomer, cooling is controlled to below 100°C, preferably between 80°C and 100°C, to induce crystallization.[3] A similar controlled cooling approach should be adapted for the 2,4'-isomer.

  • Seeding: Introducing a small amount of high-purity this compound crystals (seeding) to the supersaturated solution can promote the crystallization of the desired isomer and may help prevent the spontaneous nucleation of the 4,4'-isomer.

Question: The crystallized product is discolored (e.g., tan or dark). What is the cause and how can I obtain a white crystalline product?

Answer:

Discoloration is typically due to the presence of trace amounts of phenolic compounds, tars, or quinone-type coloring agents formed as byproducts during synthesis.[4][5]

  • Activated Carbon Treatment: A common and effective method for removing colored impurities is treatment with activated carbon (decolorizing charcoal).[4] The crude this compound can be dissolved in a suitable hot solvent, and a small amount of activated carbon is added. The mixture is stirred at an elevated temperature (e.g., reflux) for a period, typically around an hour, and then hot-filtered to remove the carbon.[4] The purified filtrate is then allowed to cool to induce crystallization.

  • Washing: Thoroughly washing the filtered crystals with a cold solvent can help remove residual colored impurities that may be present in the mother liquor adhering to the crystal surface.

Question: The crystallization yield is very low. What are the potential reasons and solutions?

Answer:

Low yield can be attributed to several factors:

  • Excessive Solvent: Using too much solvent will result in a significant portion of the product remaining dissolved in the mother liquor even after cooling.[6] It is essential to use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Inappropriate Solvent: The chosen solvent may be too good a solvent for this compound at lower temperatures, leading to high solubility and thus low recovery. Refer to solubility data to select a solvent where the compound has high solubility at high temperatures and low solubility at low temperatures.

  • Premature Crystallization During Hot Filtration: If the solution cools too much during hot filtration to remove insoluble impurities or activated carbon, some product may crystallize prematurely and be lost. Ensure the filtration apparatus is pre-heated.

Question: No crystals are forming, or the product is "oiling out." What should I do?

Answer:

  • No Crystal Formation: This indicates that the solution is not supersaturated. The concentration of the product may be too low, or the cooling temperature is not low enough. You can try to evaporate some of the solvent to increase the concentration or cool the solution to a lower temperature.[6] Scratching the inside of the flask with a glass rod can also help induce nucleation.

  • Oiling Out: The product is coming out of the solution as a liquid instead of a solid. This can happen if the solution is supersaturated to a very high degree or if the cooling is too rapid.[6] To remedy this, reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[6]

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound? A1: The most common impurity is the isomeric 4,4'-dihydroxydiphenyl sulfone. Other potential impurities include other isomers, phenolic compounds, and tars.[4]

Q2: What is the typical purity of this compound that can be achieved through crystallization? A2: Through carefully controlled crystallization processes, it is possible to achieve purities of 85% by weight or greater.[2] Further purification steps may be necessary to reach higher purity levels, such as those exceeding 99%.[7][8]

Q3: What are some suitable solvents for the crystallization of this compound? A3: Based on solubility data, solvents such as methanol, ethanol, acetone, acetonitrile, and ethyl acetate (B1210297) are potential candidates.[9] Mixed solvent systems, particularly phenol and water, have been specifically mentioned for the separation of 2,4'- and 4,4'-isomers.[1][2]

Q4: At what temperature should I dissolve the crude this compound? A4: Generally, the crude product should be dissolved in the chosen solvent at or near the solvent's boiling point to ensure complete dissolution and to prepare a saturated solution. For water-based systems, temperatures above 120°C have been cited for the related 4,4'-isomer, though prolonged heating above 140°C can cause degradation.[3]

Experimental Protocols

Protocol 1: Recrystallization from a Phenol/Water Mixed Solvent System

This protocol is adapted from procedures for separating dihydroxydiphenyl sulfone isomers.[1][2]

  • Preparation of Enriched Filtrate: Start with a crude mixture of dihydroxydiphenyl sulfone isomers where the 4,4'-isomer has been partially removed by a prior crystallization, resulting in a filtrate enriched in the 2,4'-isomer.

  • Solvent Composition Adjustment: Adjust the solvent composition of the enriched filtrate so that the weight ratio of phenol to water is in the range of 10:90 to 90:10. This may involve adding either phenol or water.

  • Dissolution: Heat the mixture to dissolve any precipitated material and obtain a clear solution.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature to induce the crystallization of this compound. Avoid rapid cooling to minimize co-precipitation of the 4,4'-isomer.

  • Isolation: Separate the formed crystals by filtration.

  • Washing: Wash the filtered crystals with cold water to remove residual phenol and other impurities.

  • Drying: Dry the crystals to obtain the purified this compound.

Protocol 2: Decolorization using Activated Carbon

This protocol is a general method for removing colored impurities.[4]

  • Dissolution: In a flask, dissolve the crude, discolored this compound in a suitable solvent (e.g., ethanol) by heating to the solvent's boiling point. Use the minimum amount of solvent necessary.

  • Addition of Activated Carbon: To the hot solution, carefully add a small amount of activated carbon (typically 1-2% of the solute's weight).

  • Reflux: Stir the mixture at reflux for approximately 30-60 minutes.

  • Hot Filtration: Pre-heat a filtration apparatus (e.g., a funnel with fluted filter paper) and filter the hot mixture to remove the activated carbon. This step should be performed quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to induce crystallization.

  • Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry.

Quantitative Data

Table 1: Solubility of this compound in Various Solvents

SolventSolubility Trend with Increasing Temperature (278.15 K to 313.15 K)Relative Mass Fraction Solubility
AcetoneIncreasesHighest
MethanolIncreasesHigh
2-ButanoneIncreasesHigh
EthanolIncreasesHigh
IsopropanolIncreasesMedium
n-ButanolIncreasesMedium
Ethyl AcetateIncreasesLow
AcetonitrileIncreasesLowest

Data adapted from solubility studies.[9]

Diagrams

Troubleshooting_Workflow Troubleshooting Low Purity in this compound Crystallization start Low Purity of This compound impurity_type Identify Primary Impurity start->impurity_type isomer_impurity Contamination with 4,4'-Isomer impurity_type->isomer_impurity Isomeric colored_impurity Product is Discolored impurity_type->colored_impurity Colored solve_isomer Optimize Solvent System (e.g., Phenol/Water) isomer_impurity->solve_isomer solve_color Treat with Activated Carbon colored_impurity->solve_color control_temp Implement Gradual Cooling Profile solve_isomer->control_temp use_seeding Use Seed Crystals control_temp->use_seeding end_pure High Purity Product use_seeding->end_pure wash_crystals Wash Crystals with Cold Solvent solve_color->wash_crystals wash_crystals->end_pure

Caption: Troubleshooting workflow for low purity issues.

Purification_Process General Purification Workflow crude Crude 2,4'-DDS dissolve Dissolve in Minimum Hot Solvent crude->dissolve decolorize Decolorize with Activated Carbon (Optional) dissolve->decolorize hot_filter Hot Filtration decolorize->hot_filter cool Slow Cooling & Crystallization hot_filter->cool isolate Isolate Crystals (Filtration) cool->isolate wash Wash with Cold Solvent isolate->wash dry Dry Crystals wash->dry pure_product Pure 2,4'-DDS dry->pure_product

Caption: General purification process for 2,4'-DDS.

References

Side reactions and byproduct formation in dihydroxydiphenyl sulfone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Dihydroxydiphenyl Sulfone Synthesis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of dihydroxydiphenyl sulfone (DHDPS), particularly focusing on side reactions and byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of 4,4'-dihydroxydiphenyl sulfone?

A1: The most prevalent byproduct is the isomeric 2,4'-dihydroxydiphenyl sulfone (2,4'-DHDPS).[1][2][3][4] The reaction between phenol (B47542) and sulfuric acid is not perfectly selective, leading to the formation of this constitutional isomer. Other impurities can include residual starting materials (phenol), intermediates like phenolsulfonic acid, and small quantities of colored byproducts, such as quinone-type compounds.[1][2][3] In some cases, triphenol disulfone, the reaction product of three moles of phenol and two moles of sulfuric acid, can also be formed.[5]

Q2: How can I minimize the formation of the 2,4'-DHDPS isomer?

A2: Minimizing the 2,4'-isomer is a key challenge. Several strategies can be employed:

  • Temperature Control: Maintaining the reaction temperature between 160°C and 200°C is crucial.[1][2] This temperature range favors the formation of the thermodynamically more stable 4,4'-isomer and can promote the isomerization of the 2,4'-isomer to the desired 4,4'-form.[4][6]

  • Solvent Selection: Using an inert, high-boiling point solvent where the 4,4'-isomer is less soluble than the 2,4'-isomer can be effective.[1][6] This allows the 4,4'-isomer to selectively crystallize out of the reaction mixture, driving the equilibrium towards its formation.[1][2]

  • Molar Ratio of Reactants: Using a slight excess of phenol is common, but a molar ratio of phenol to sulfuric acid of approximately 1.9 to 1.99 can preferentially form the 4,4' isomer.[1]

  • Water Removal: Continuously removing the water formed during the reaction (e.g., through azeotropic distillation) shifts the reaction equilibrium forward, increasing the overall yield of the desired product.[1][7]

Q3: My final product is discolored (e.g., tan, pink, or dark). What causes this and how can I fix it?

A3: Discoloration is typically due to the formation of small amounts of colored impurities, such as quinone-type compounds, which arise from side reactions.[1][2] To address this, the following purification steps are recommended:

  • Recrystallization: Recrystallizing the crude product from hot water or a hot aqueous alkaline solution is a common and effective method for removing both isomeric impurities and colored byproducts.[5][8]

  • Activated Carbon Treatment: Treating a solution of the crude product with activated carbon (decolorizing charcoal) can effectively adsorb the colored impurities.[5][8] The carbon is then removed by hot filtration before crystallizing the purified product.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of 4,4'-DHDPS - Incomplete reaction. - Suboptimal reaction temperature. - Water remaining in the reaction mixture.- Increase reaction time. - Ensure the reaction temperature is maintained between 160-200°C.[1][2] - Employ azeotropic distillation to remove water as it forms.[1][7]
High percentage of 2,4'-DHDPS isomer - Reaction temperature is too low. - Inappropriate solvent. - Insufficient reaction time for isomerization.- Increase the reaction temperature to the higher end of the 160-200°C range to promote isomerization of the 2,4'- to the 4,4'-isomer.[1][6] - Use a solvent in which the 4,4'-isomer has lower solubility.[1] - Increase the reaction time to allow the isomer equilibrium to favor the 4,4'-product.
Product is difficult to filter - Very fine crystals have formed. - The product has oiled out instead of crystallizing.- Control the cooling rate during crystallization; slower cooling promotes the formation of larger, more easily filterable crystals. - Ensure the crystallization solvent is appropriate and that the product is not precipitating above its melting point.
Presence of residual phenol or phenolsulfonic acid - Incomplete reaction. - Inefficient purification.- Ensure the reaction goes to completion. - Wash the filtered product thoroughly with hot water to remove unreacted, water-soluble starting materials and intermediates.[6]

Experimental Protocols

Protocol 1: Synthesis of 4,4'-Dihydroxydiphenyl Sulfone with Isomer Control

This protocol is adapted from methods described in patent literature aimed at maximizing the yield of the 4,4'-isomer.[1][7]

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a Dean-Stark trap with a condenser, add phenol and an inert, high-boiling solvent (e.g., mesitylene).

  • Reactant Addition: Heat the mixture to approximately 100-110°C. Slowly add concentrated sulfuric acid dropwise while maintaining the temperature. A typical molar ratio is about 2 moles of phenol to 1 mole of sulfuric acid.

  • Reaction: After the addition is complete, heat the mixture to a reflux temperature of 160-180°C. Continuously remove the water that forms via the Dean-Stark trap. The organic phase from the trap should be returned to the reaction flask. Maintain this temperature for 6-10 hours. The desired 4,4'-DHDPS will start to crystallize out of the solution.

  • Work-up and Purification:

    • Cool the reaction mixture to below 100°C.

    • Filter the solid product.

    • Wash the filter cake with a portion of the solvent to remove the mother liquor containing the more soluble 2,4'-isomer.

    • For further purification, the crude product can be recrystallized from hot water.

Protocol 2: Purification of Crude Dihydroxydiphenyl Sulfone

This protocol focuses on the removal of colored impurities and the 2,4'-isomer from a crude product.[5][8]

  • Dissolution: Dissolve the impure dihydroxydiphenyl sulfone in hot water (above 120°C under pressure) or a hot aqueous sodium hydroxide (B78521) solution.

  • Decolorization: Add a small amount of activated carbon to the hot solution and stir for approximately one hour at reflux.

  • Filtration: Filter the hot solution to remove the activated carbon.

  • Crystallization:

    • If an alkaline solution was used, acidify the hot filtrate to precipitate the 4,4'-dihydroxydiphenyl sulfone.

    • If water was used as the solvent, cool the filtrate to induce crystallization.

  • Isolation: Filter the purified crystals, wash with water, and dry.

Visual Guides

Synthesis_Pathway Phenol Phenol Intermediate p-Phenolsulfonic Acid Phenol->Intermediate + H₂O Other Colored Impurities (e.g., Quinones) Phenol->Other Side Reactions H2SO4 Sulfuric Acid H2SO4->Intermediate + H₂O Intermediate->Phenol Product_44 4,4'-DHDPS (Desired Product) Intermediate->Product_44 + Phenol - H₂O Byproduct_24 2,4'-DHDPS (Isomeric Byproduct) Intermediate->Byproduct_24 + Phenol - H₂O Intermediate->Other Side Reactions Byproduct_24->Product_44 Isomerization (High Temp)

Caption: Reaction pathway for the synthesis of dihydroxydiphenyl sulfone.

Troubleshooting_Workflow Start Crude Product Analysis High_Isomer High 2,4'-Isomer Content? Start->High_Isomer Discolored Product Discolored? High_Isomer->Discolored No Optimize_Temp Increase Reaction Temp/Time High_Isomer->Optimize_Temp Yes Low_Yield Low Yield? Discolored->Low_Yield No Carbon_Treat Treat with Activated Carbon Discolored->Carbon_Treat Yes Check_H2O_Removal Optimize Water Removal Low_Yield->Check_H2O_Removal Yes Final_Product Pure 4,4'-DHDPS Low_Yield->Final_Product No Recrystallize Recrystallize from Water/Solvent Optimize_Temp->Recrystallize Recrystallize->Final_Product Carbon_Treat->Recrystallize Check_H2O_Removal->Recrystallize

Caption: Troubleshooting workflow for dihydroxydiphenyl sulfone purification.

References

Technical Support Center: Polymerization of 2,4'-Dihydroxydiphenyl Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the polymerization of 2,4'-Dihydroxydiphenyl Sulfone. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of polysulfones and poly(ether sulfones) utilizing this monomer.

Frequently Asked Questions (FAQs)

Q1: What are the critical parameters to control during the polymerization of this compound?

A1: The successful polymerization of this compound is highly dependent on several critical parameters. These include the purity of the monomers, the molar ratio of the comonomers, reaction temperature and time, the choice and purity of the solvent, and the effectiveness of the catalyst system. Maintaining a precise stoichiometric balance between the dihydroxy and dihalo monomers is crucial for achieving a high molecular weight.[1] Additionally, the reaction temperature profile, including the rate of heating and the final polymerization temperature, significantly impacts the polymer's properties.[2]

Q2: How does the presence of the 4,4'-isomer of dihydroxydiphenyl sulfone affect the polymerization and final polymer properties?

A2: The presence of the symmetric 4,4'-dihydroxydiphenyl sulfone isomer alongside the asymmetric 2,4'-isomer can influence the regularity of the polymer chain. This can affect the polymer's crystallinity, solubility, and thermal properties such as the glass transition temperature (Tg). For applications requiring specific polymer architectures and properties, it is essential to use a monomer with a well-defined and consistent isomer ratio. The synthesis of the monomer itself often produces a mixture of isomers, and their separation is a key step in ensuring reproducible polymerizations.[3]

Q3: What is the typical molecular weight range achievable for polysulfones derived from this compound?

A3: The achievable molecular weight (Mw) for polysulfones synthesized from this compound can vary widely depending on the specific polymerization conditions and the purity of the monomers. Generally, weight-average molecular weights (Mw) in the range of 17,000 to 77,000 g/mol have been reported for similar polysulfone systems.[1] Achieving a high molecular weight is critical for obtaining desirable mechanical properties in the final polymer.

Q4: What are the common solvents used for the polymerization of this compound, and what are their effects?

A4: Aprotic polar solvents are typically used for the nucleophilic aromatic substitution polymerization of dihydroxydiphenyl sulfones. Common choices include N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), N-methyl-2-pyrrolidone (NMP), and dimethyl sulfoxide (B87167) (DMSO).[4][5] The choice of solvent can significantly affect the reaction rate, solubility of the growing polymer chains, and the final polymer properties. For instance, the use of DMSO has been associated with cross-linking at high temperatures, which can lead to an increase in melt viscosity.[4] N,N-dimethylacetamide is often favored as it can lead to stable polymers with good molecular weight characteristics.[4]

Troubleshooting Guide

This guide addresses common problems encountered during the polymerization of this compound and provides potential causes and solutions.

Issue 1: Low Molecular Weight of the Final Polymer
Possible Cause Troubleshooting Steps
Imprecise Stoichiometry of Monomers Ensure accurate weighing and molar calculation of the this compound and the dihalo comonomer (e.g., 4,4'-dichlorodiphenyl sulfone). Even a small deviation from a 1:1 molar ratio can significantly limit the degree of polymerization.
Monomer Impurities Use highly purified monomers. The presence of monofunctional impurities or isomers that can act as chain terminators will prevent the growth of long polymer chains.[6] Recrystallization of the this compound monomer is often necessary to remove isomeric impurities.
Presence of Water The reaction is sensitive to water, which can react with the activated monomers and terminate chain growth. Ensure all glassware is thoroughly dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Inefficient Catalyst or Base Use a sufficient amount of a suitable base (e.g., potassium carbonate) to ensure complete formation of the phenoxide. The base should be finely ground and dried to maximize its reactivity.
Low Reaction Temperature or Insufficient Reaction Time The polymerization is typically carried out at elevated temperatures (e.g., 160-200°C) to ensure a sufficient reaction rate.[2] Ensure the reaction is allowed to proceed for an adequate amount of time to achieve high conversion.
Issue 2: Discoloration of the Polymer (Yellowing or Darkening)
Possible Cause Troubleshooting Steps
Oxidation at High Temperatures The polymerization should be conducted under a strict inert atmosphere to prevent oxidation of the phenoxide intermediates and the polymer backbone, which can lead to the formation of colored byproducts. The use of antioxidants can sometimes be beneficial.
Side Reactions High reaction temperatures can promote side reactions that produce colored species. Optimize the temperature profile to be high enough for efficient polymerization but low enough to minimize degradation.[7]
Impurities in Monomers or Solvents Impurities in the starting materials can be a source of color. Ensure the use of high-purity monomers and freshly distilled, high-purity solvents.
Incomplete Removal of Catalyst Residues Residual catalyst or base can sometimes contribute to color. Ensure thorough washing and purification of the final polymer to remove these residues.
Issue 3: Gelation of the Reaction Mixture
Possible Cause Troubleshooting Steps
Cross-linking Reactions At very high temperatures, side reactions leading to cross-linking can occur, especially with certain solvents like DMSO.[4] This results in an insoluble gel. Carefully control the reaction temperature and consider using alternative solvents if gelation is a persistent issue.
Presence of Polyfunctional Impurities Impurities with more than two reactive functional groups in the monomers can act as cross-linking agents, leading to gel formation. Ensure the purity of the monomers is high.

Data Presentation

Table 1: Typical Reaction Parameters for Polysulfone Synthesis

ParameterTypical RangeNotes
Reaction Temperature 160 - 230 °CHigher temperatures generally increase the reaction rate but can also lead to side reactions and discoloration.[2][8]
Reaction Time 4 - 24 hoursLonger reaction times are often necessary to achieve high molecular weights.
Monomer Concentration 10 - 30 wt%Higher concentrations can increase the reaction rate but may also lead to high viscosity, making stirring difficult.
Solvent NMP, DMAc, DMSOThe choice of solvent affects solubility, reaction rate, and potential side reactions.[4][5]
Base (e.g., K2CO3) 1.1 - 1.5 moles per mole of dihydroxy monomerAn excess of base is used to ensure complete phenoxide formation.

Table 2: Influence of Synthesis Parameters on Poly(ether sulfone) Properties

Parameter VariedEffect on Molecular Weight (Mw)Effect on Glass Transition Temp. (Tg)
Increasing Reaction Temperature Generally increases up to an optimal point, then may decrease due to degradation.Can slightly increase with higher molecular weight.
Increasing Reaction Time Increases as the reaction proceeds to higher conversion.Generally increases with molecular weight.
Deviation from 1:1 Monomer Stoichiometry Decreases significantly.May decrease due to lower molecular weight.
Presence of Water Decreases due to premature chain termination.Decreases due to lower molecular weight.

Experimental Protocols & Visualizations

General Experimental Workflow for Polymerization

The following diagram outlines a typical experimental workflow for the synthesis of a polysulfone from this compound and a dihaloaromatic monomer.

experimental_workflow setup Reaction Setup (Flask, Condenser, N2 Inlet, Stirrer) charge Charge Monomers & Base (2,4'-DHDS, DCDPS, K2CO3) setup->charge solvent Add Anhydrous Solvent (e.g., DMAc) charge->solvent azeotrope Azeotropic Dehydration (with Toluene) solvent->azeotrope polymerize Polymerization (Heat to 160-190°C) azeotrope->polymerize precipitate Precipitation (Pour into non-solvent, e.g., Methanol/Water) polymerize->precipitate wash Washing (Remove salts and residual solvent) precipitate->wash dry Drying (Vacuum oven) wash->dry characterize Characterization (GPC, NMR, DSC) dry->characterize

A typical experimental workflow for the polymerization process.
Troubleshooting Logic for Low Molecular Weight

This diagram provides a logical approach to diagnosing the cause of low molecular weight in your polymerization reaction.

troubleshooting_low_mw decision decision solution solution start Low Molecular Weight Observed check_stoichiometry Check Monomer Stoichiometry start->check_stoichiometry check_purity Check Monomer Purity (NMR, HPLC) check_stoichiometry->check_purity Correct reweigh Recalculate and re-weigh monomers carefully check_stoichiometry->reweigh Incorrect check_water Check for Water Contamination check_purity->check_water Pure purify Purify monomers (recrystallization) check_purity->purify Impurities Detected check_conditions Review Reaction Conditions (Temp, Time) check_water->check_conditions Dry dry_reagents Use anhydrous solvents and dry glassware check_water->dry_reagents Suspected optimize Optimize temperature and/or reaction time check_conditions->optimize Sub-optimal

A decision tree for troubleshooting low molecular weight issues.
Polymerization Reaction Pathway

The following diagram illustrates the general nucleophilic aromatic substitution (SNAr) mechanism for the polymerization of a dihydroxydiphenyl sulfone with a dihalodiphenyl sulfone.

reaction_pathway cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Elimination & Polymer Growth Diol HO-Ar-OH (2,4'-DHDS) Phenoxide ⁻O-Ar-O⁻ (Dipotassium Salt) Diol->Phenoxide + Base Base K2CO3 Intermediate Meisenheimer Complex Phenoxide->Intermediate + Dihalo Dihalo X-Ar'-X (DCDPS) Polymer [-O-Ar-O-Ar'-] (Polymer Chain) Intermediate->Polymer - Leaving Group (X⁻) Polymer->Polymer Propagation LeavingGroup X⁻

The SNAr polymerization mechanism.

References

Degradation pathways of 2,4'-Dihydroxydiphenyl sulfone under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the experimental degradation of 2,4'-Dihydroxydiphenyl sulfone.

Troubleshooting Guides

This section addresses common issues encountered during the degradation of this compound and similar phenolic compounds.

Issue 1: Low or No Degradation of this compound

Possible Cause Troubleshooting Steps
Incorrect Catalyst/Reagent Concentration Optimize the concentration of the photocatalyst, oxidizing agent (e.g., ozone, hydrogen peroxide), or microbial inoculum. For photocatalysis, catalyst loading that is too high can lead to light scattering and reduce efficiency, while too low a concentration will limit the number of active sites.[1][2]
Suboptimal pH of the Reaction Mixture The pH of the solution can significantly influence the degradation rate by affecting the surface charge of the catalyst and the speciation of the target compound.[1][3] Determine the optimal pH for your specific degradation method (e.g., acidic conditions for Fenton reactions, specific ranges for microbial degradation).
Inadequate Light Source or Intensity (for Photocatalysis) Ensure the light source emits at a wavelength that can activate your photocatalyst. Verify the intensity and age of the lamp, as performance can decrease over time. Ensure the reactor design allows for uniform light distribution.
Presence of Scavengers in the Matrix Components in the sample matrix (e.g., carbonates, bicarbonates, organic matter) can compete for reactive oxygen species, reducing the degradation efficiency.[1] Consider sample purification or dilution if the matrix effect is significant.
Low Bioavailability or Toxicity to Microorganisms (for Biodegradation) Acclimatize the microbial culture to the target compound by gradually increasing its concentration.[4] Ensure the concentration of this compound is not toxic to the microorganisms. The presence of co-substrates might be necessary to enhance biodegradation.
Mass Transfer Limitations In heterogeneous systems (e.g., photocatalysis, immobilized microbial systems), ensure adequate mixing to facilitate contact between the target compound and the catalyst/microorganisms.

Issue 2: Inconsistent or Irreproducible Results

Possible Cause Troubleshooting Steps
Degradation of Stock Solution Prepare fresh stock solutions of this compound for each experiment, as it can degrade over time, especially when exposed to light or air.[5]
Fluctuations in Experimental Conditions Precisely control and monitor key parameters such as temperature, pH, light intensity, and mixing speed throughout the experiment.
Inhomogeneous Catalyst Suspension (for Photocatalysis) Ensure the photocatalyst is uniformly suspended in the solution. Sonication before the experiment can help break up agglomerates.
Variability in Microbial Inoculum Use a consistent source and growth phase of the microbial culture for inoculation in biodegradation studies.
Analytical Method Variability Validate your analytical method (e.g., HPLC) for linearity, accuracy, and precision to ensure reliable quantification of this compound and its degradation products.[6]

Frequently Asked Questions (FAQs)

Q1: What are the expected major degradation pathways for this compound?

A1: While specific literature on the complete degradation pathway of this compound is limited, based on studies of similar bisphenol compounds and advanced oxidation processes, the degradation is expected to proceed through the following general steps:

  • Hydroxylation: The initial attack by reactive oxygen species (e.g., hydroxyl radicals) will likely lead to the addition of hydroxyl groups to the aromatic rings.

  • Ring Cleavage: The hydroxylated aromatic rings are then susceptible to cleavage, forming smaller aliphatic intermediates.

  • Mineralization: These aliphatic intermediates are further oxidized to carbon dioxide, water, and sulfate (B86663) ions.

Q2: Which analytical techniques are most suitable for monitoring the degradation of this compound and identifying its byproducts?

A2: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a common and reliable method for quantifying the disappearance of the parent compound.[6] For the identification of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization are powerful techniques that provide structural information about the intermediates.[7]

Q3: How can I confirm that the observed removal of this compound is due to degradation and not just adsorption?

A3: To differentiate between degradation and adsorption, run a control experiment in the dark (for photocatalysis) or with an inactivated catalyst/microorganisms. Any decrease in concentration in this control experiment can be attributed to adsorption. A significant difference between the control and the actual experiment indicates that degradation is occurring.

Q4: What are the key safety precautions to take when working with this compound and its degradation experiments?

A4: this compound may be harmful if swallowed or in contact with skin and can cause skin and eye irritation. Always handle the compound in a well-ventilated area or a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. When using advanced oxidation processes, be aware of the hazards associated with strong oxidizing agents like ozone and hydrogen peroxide, and high-intensity UV light.

Experimental Protocols

Protocol 1: General Procedure for Photocatalytic Degradation

  • Catalyst Suspension: Prepare a suspension of the chosen photocatalyst (e.g., TiO₂) in deionized water at the desired concentration. Sonicate the suspension for 15-30 minutes to ensure uniform dispersion.

  • Reaction Setup: Transfer the catalyst suspension to a photoreactor equipped with a magnetic stirrer and a cooling system to maintain a constant temperature.

  • Adsorption Equilibrium: Add the stock solution of this compound to the reactor to achieve the desired initial concentration. Stir the mixture in the dark for a specified period (e.g., 30-60 minutes) to allow for adsorption-desorption equilibrium to be reached.

  • Photoreaction: Turn on the light source (e.g., UV lamp) to initiate the photocatalytic reaction.

  • Sampling: Withdraw aliquots of the suspension at regular time intervals.

  • Sample Preparation: Immediately filter the samples through a 0.22 µm syringe filter to remove the photocatalyst particles.

  • Analysis: Analyze the filtrate using a suitable analytical method like HPLC to determine the concentration of this compound.

Protocol 2: General Procedure for Ozonation

  • Reaction Setup: Place the aqueous solution of this compound of a known concentration in a suitable reactor (e.g., a bubble column).

  • Ozone Generation: Generate ozone from an oxygen or air feed using an ozone generator.

  • Ozonation: Bubble the ozone gas through the solution at a constant flow rate.

  • Sampling: Collect samples from the reactor at different time points.

  • Ozone Quenching: Immediately quench the residual ozone in the collected samples by adding a quenching agent like sodium thiosulfate (B1220275) to prevent further reaction.

  • Analysis: Analyze the samples to determine the concentration of this compound.

Quantitative Data Presentation

The following table provides a template for summarizing quantitative data from degradation experiments.

Table 1: Degradation of this compound under Different Experimental Conditions

Experimental Condition Parameter Value Degradation Efficiency (%) Rate Constant (k) Reference
Photocatalysis CatalystTiO₂ P25Data not availableData not availableN/A
Catalyst Loadinge.g., 1 g/L
Initial Concentratione.g., 10 mg/L
pHe.g., 7
Light Sourcee.g., UV-A
Ozonation Ozone Dosee.g., 5 mg/minData not availableData not availableN/A
Initial Concentratione.g., 10 mg/L
pHe.g., 7
Biodegradation Microorganisme.g., Sphingomonas sp.Data not availableData not availableN/A
Initial Concentratione.g., 50 mg/L
Temperaturee.g., 30 °C
pHe.g., 7

Visualizations

Degradation_Pathway This compound This compound Hydroxylated Intermediates Hydroxylated Intermediates This compound->Hydroxylated Intermediates Hydroxylation (e.g., + •OH) Ring-opened Aliphatic Intermediates Ring-opened Aliphatic Intermediates Hydroxylated Intermediates->Ring-opened Aliphatic Intermediates Aromatic Ring Cleavage Mineralization Products CO2 + H2O + SO4^2- Ring-opened Aliphatic Intermediates->Mineralization Products Oxidation Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock_Solution Prepare 2,4'-DHDPS Stock Solution Reaction_Mixture Prepare Reaction Mixture (Catalyst/Microbes + Buffer) Stock_Solution->Reaction_Mixture Equilibration Equilibration (Dark/Pre-incubation) Reaction_Mixture->Equilibration Initiation Initiate Degradation (e.g., UV light, O3, Inoculation) Equilibration->Initiation Sampling Collect Samples at Time Intervals Initiation->Sampling Sample_Processing Sample Quenching/Filtration Sampling->Sample_Processing HPLC_Analysis HPLC-UV/MS Analysis Sample_Processing->HPLC_Analysis Data_Analysis Data Analysis and Kinetics HPLC_Analysis->Data_Analysis

References

Preventing discoloration of 2,4'-Dihydroxydiphenyl sulfone during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to prevent and resolve discoloration issues during the synthesis of 2,4'-Dihydroxydiphenyl sulfone.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of discoloration during the synthesis of this compound?

A1: The discoloration of this compound, a phenolic compound, is primarily caused by oxidation.[1][2][3] Phenols are susceptible to oxidation, which can form colored impurities like quinones.[1][2] These intermediates can further react to create highly colored charge-transfer complexes, leading to yellow, brown, or even dark brown products.[4][5] Additionally, side reactions during the synthesis, especially at elevated temperatures, can produce quinone-type coloring agents.[6][7] The presence of metal ions, such as iron, can also form colored complexes with phenolic intermediates.[4][5]

Q2: How do the starting materials affect the color of the final product?

A2: The purity of the reactants, particularly phenol (B47542), is crucial. Old or impure phenol often contains existing oxidation products and polymerized forms, which are typically brown or black.[3] Using discolored starting materials can introduce impurities that are difficult to remove and can contribute to the discoloration of the final this compound product. It is recommended to use high-purity starting materials or to purify them before synthesis, for instance, by distilling the phenol.[3]

Q3: What role does reaction temperature play in the formation of colored impurities?

A3: Temperature is a critical parameter that must be carefully controlled. While the synthesis requires elevated temperatures, typically between 120°C and 200°C, excessively high temperatures can accelerate undesirable side reactions that produce colored by-products.[6][8] For example, certain purification steps recommend keeping the temperature below 120°C to prevent the formation of the 4,4'-isomer and other by-products.[9][10] It is essential to follow established temperature profiles for both the reaction and purification stages to minimize impurity formation.

Q4: How can I remove color from my synthesized this compound?

A4: Several purification techniques can effectively remove colored impurities. The most common method is recrystallization from a suitable solvent system, such as a methanol-o-dichlorobenzene or phenol-water mixture.[9][11] For persistent discoloration, treatment with a decolorizing agent like activated carbon (decolorizing charcoal) in an aqueous alkaline solution is highly effective and can yield a product with 99% purity.[12] Thoroughly washing the filtered product with an appropriate solvent also helps remove residual impurities.[8]

Troubleshooting Guide

Problem: The synthesized product has a yellow, brown, or dark appearance.

Possible Cause Recommended Solution
Oxidation from Atmospheric Oxygen Conduct the reaction and all subsequent work-up steps under an inert atmosphere (e.g., Nitrogen or Argon) to prevent air exposure. Use degassed solvents where possible.
High Reaction Temperature Strictly monitor and control the reaction temperature within the limits specified by your protocol. Use a calibrated thermometer and a reliable heating mantle or oil bath. Avoid localized overheating by ensuring efficient stirring.[6]
Impure Reactants Use high-purity phenol and sulfuric acid. If the phenol appears discolored, consider purifying it by vacuum distillation before use.[3]
Contamination with Metal Ions Use clean, glass-lined reactors if possible. If using a stainless steel reactor, ensure it is properly passivated. The formation of colored metal complexes can occur in the presence of ions like iron.[5]

Problem: The product is colorless after synthesis but develops color during purification or storage.

Possible Cause Recommended Solution
Air Exposure During Work-up Minimize the product's exposure to air and light, especially when in solution or during drying. Dry the product under a vacuum with a nitrogen bleed if possible.
Ineffective Purification A single purification step may not be sufficient. Perform multiple recrystallizations or optimize the solvent system to improve the removal of impurities.[11] If recrystallization is insufficient, employ a decolorizing step with activated carbon.[12]
Residual Acid or Base Ensure that any acids or bases used during the work-up are thoroughly removed by washing, as their presence can catalyze degradation and color formation over time.
Improper Storage Store the final, dry product in a tightly sealed, opaque container, preferably under an inert atmosphere, and away from heat and direct light to maintain its stability.

Data Summary

The following table summarizes the impact of various synthesis and purification methods on the final purity of this compound.

MethodKey ParametersResulting Purity (%)Citation
Initial SynthesisPhenol/Sulfuric Acid Ratio: 2.3:1, 4g catalyst37.8 (Crude)[11]
RecrystallizationTwo successive steps from methanol-o-dichlorobenzene> 95.0[11]
RecrystallizationSingle step> 99.5[8]
CrystallizationPhenol/Water solvent ratio of 30:7085[9]
Solvent Extraction & DecolorizationExtraction followed by treatment with activated carbon99[12]

Experimental Protocols & Visualizations

Protocol 1: General Purification by Recrystallization

This protocol describes a general method for purifying crude this compound to remove colored impurities.

  • Dissolution: Place the crude, discolored product into a flask. Add a suitable solvent system (e.g., a mixture of phenol and water, or methanol (B129727) and an appropriate co-solvent) in a predetermined ratio.[9]

  • Heating: Gently heat the mixture with continuous stirring until the solid is completely dissolved. Avoid boiling for extended periods.

  • Cooling & Crystallization: Slowly cool the solution to allow for the formation of crystals. For optimal crystal growth and purity, a slow, controlled cooling process is recommended (e.g., lowering the temperature from 90°C to 30°C over several hours).[9]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of cold water or another suitable solvent to remove any remaining mother liquor and soluble impurities.[9]

  • Drying: Dry the purified crystals under a vacuum at an appropriate temperature to obtain the final, colorless product.

Protocol 2: Decolorization with Activated Carbon

This method is highly effective for removing persistent color.

  • Preparation of Alkaline Solution: Dissolve the crude or partially purified product in a hot aqueous alkaline solution (e.g., sodium hydroxide (B78521) in water).[12]

  • Carbon Treatment: Add a small amount (typically 1-5% by weight) of activated carbon to the hot solution.[12]

  • Reflux: Stir the mixture at reflux for approximately one hour to allow the carbon to adsorb the colored impurities.[12]

  • Hot Filtration: Filter the hot solution through a pad of celite or filter aid to remove the activated carbon. This step must be performed quickly to prevent premature crystallization of the product.

  • Precipitation: While the filtrate is still hot, carefully acidify it to precipitate the purified this compound.

  • Isolation and Drying: Collect the white crystals by filtration, wash thoroughly with water until the washings are neutral, and dry under vacuum.[12]

Diagrams

G cluster_main Pathway to Discoloration product This compound (Desired Product) quinone Quinone Intermediates product->quinone Oxidation oxidants Oxidizing Agents (Air, Heat, Metal Ions) oxidants->quinone complex Colored Byproducts & Charge-Transfer Complexes quinone->complex Further Reactions

Caption: Primary chemical pathway leading to the discoloration of this compound.

G start Discoloration Observed in Final Product check_stage When did discoloration occur? start->check_stage synthesis During Synthesis check_stage->synthesis Synthesis purification During Purification / Storage check_stage->purification Post-Synthesis sol_synthesis_1 Verify Inert Atmosphere synthesis->sol_synthesis_1 sol_synthesis_2 Check Temperature Profile synthesis->sol_synthesis_2 sol_synthesis_3 Confirm Reactant Purity synthesis->sol_synthesis_3 sol_purification_1 Minimize Air/Light Exposure purification->sol_purification_1 sol_purification_2 Optimize Purification Method (e.g., Activated Carbon) purification->sol_purification_2 sol_purification_3 Ensure Proper Storage purification->sol_purification_3

Caption: A troubleshooting workflow for diagnosing and resolving discoloration issues.

G start Crude Discolored Product recrystallize Perform Recrystallization start->recrystallize filter_wash Filter and Wash Crystals recrystallize->filter_wash check_color Is Product Colorless? filter_wash->check_color carbon Treat with Activated Carbon check_color->carbon No final_product Pure, Colorless Product check_color->final_product Yes carbon->recrystallize Re-process

Caption: A generalized workflow for the purification and decolorization of this compound.

References

Technical Support Center: Synthesis of High-Purity 2,4'-Dihydroxydiphenyl Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of high-purity 2,4'-dihydroxydiphenyl sulfone. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data presented in a clear and accessible format.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Dihydroxydiphenyl Sulfone Isomers Incomplete dehydration reaction.Ensure the reaction is carried out under reduced pressure (e.g., 13.3 to 74.6 kPa) and at a sufficiently high temperature (e.g., 150 to 165°C) to effectively remove water via azeotropic distillation with phenol (B47542).[1] Periodically add phenol to the reaction mixture to compensate for losses during distillation.[1]
Suboptimal ratio of reactants.A common starting point is a molar ratio of phenol to sulfuric acid of approximately 2:1.[2]
Low Purity of 2,4'-Isomer After Crystallization Inefficient separation of the 4,4'-isomer.Prior to isolating the 2,4'-isomer, ensure the 4,4'-isomer is effectively removed by crystallization. This is typically achieved by adding phenol to the reaction mixture and cooling to allow the less soluble 4,4'-isomer to precipitate.[1][3]
Incorrect phenol-to-water ratio during 2,4'-isomer crystallization.The selective crystallization of this compound is highly dependent on the solvent composition. Adjust the weight ratio of phenol to water to be within the range of 10:90 to 90:10.[1][3] A common ratio to start with is 30:70 phenol to water.[1]
Co-precipitation of 4,4'-isomer.If the temperature during the filtration of the 2,4'-isomer drops too low, the 4,4'-isomer may also precipitate, leading to lower purity. Maintain a temperature around room temperature during filtration.[3]
Formation of Intractable Solid Mass Complete removal of solvent after reaction.Avoid complete removal of the solvent after the reaction, as this can result in a hard-to-handle solid mass.[4]
Discolored Product Presence of impurities and side-products.The reaction of phenol and sulfuric acid can produce colored impurities.[5] For applications requiring very high purity and a white final product, a final purification step involving treatment with activated carbon in an aqueous alkaline solution can be employed.[6]

Troubleshooting Logic Diagram

TroubleshootingFlow start Problem Encountered low_yield Low Yield start->low_yield low_purity Low Purity of 2,4'-Isomer start->low_purity discoloration Product Discoloration start->discoloration check_dehydration check_dehydration low_yield->check_dehydration Check Dehydration Conditions check_44_separation check_44_separation low_purity->check_44_separation Check 4,4'-Isomer Separation activated_carbon Treat with Activated Carbon in Alkaline Solution discoloration->activated_carbon Impurities Present? end_solve Problem Resolved adjust_pressure_temp Adjust Pressure/Temperature & Add Phenol as Needed check_dehydration->adjust_pressure_temp Incomplete? adjust_pressure_temp->end_solve adjust_phenol_water Optimize Phenol/Water Ratio for 2,4'-Crystallization check_44_separation->adjust_phenol_water Inefficient? control_filtration_temp Control Filtration Temperature adjust_phenol_water->control_filtration_temp Still Impure? control_filtration_temp->end_solve activated_carbon->end_solve

Caption: Troubleshooting decision tree for this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The most common industrial synthesis involves the dehydration reaction of phenol with sulfuric acid or phenolsulfonic acid.[1][3] This reaction typically produces a mixture of isomers, primarily 4,4'-dihydroxydiphenyl sulfone and this compound.[1]

Q2: How is the 2,4'-isomer separated from the more abundant 4,4'-isomer?

A2: The separation is a multi-step process. First, the 4,4'-isomer, which is less soluble in phenol, is selectively crystallized from the reaction mixture. After filtering off the 4,4'-isomer, the solvent composition of the remaining filtrate is adjusted by adding water to achieve a specific phenol-to-water ratio (typically between 10:90 and 90:10 by weight). This change in solvent polarity induces the crystallization of the this compound.[1][3]

Q3: What level of purity can be expected for the this compound?

A3: Through careful control of the crystallization process, a purity of 85% by weight or higher can be achieved for the this compound.[1][3] Further purification steps can be employed for applications requiring even higher purity.

Q4: Can the filtrate from the crystallization steps be reused?

A4: Yes, a key advantage of the described process is that the filtrate remaining after the separation of the this compound, which contains phenol and phenolsulfonic acid, can be recycled as a raw material for subsequent synthesis batches.[1][3]

Q5: What are some of the key safety considerations for this synthesis?

A5: The synthesis involves handling corrosive materials like sulfuric acid and working with phenol at elevated temperatures. It is crucial to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction should be conducted in a well-ventilated fume hood. This compound itself is classified as harmful if swallowed or in contact with skin, and can cause severe skin burns and eye damage.[7]

Experimental Protocols

Protocol 1: Synthesis of Dihydroxydiphenyl Sulfone Isomer Mixture
  • Reaction Setup: In a reactor equipped for distillation under reduced pressure, combine phenol and sulfuric acid. A phosphonic acid catalyst can also be added.[1]

  • Dehydration: Heat the mixture to 150-165°C under a reduced pressure of 34.7 to 74.6 kPa for approximately 6 hours. During this time, a mixture of phenol and water will distill off.[1]

  • Phenol Replenishment: Periodically add fresh phenol to the reactor to replace the amount removed during azeotropic distillation.[1]

  • Reaction Completion: Continue the dehydration under a higher vacuum (e.g., 13.3 to 34.7 kPa) for an additional 2 hours to ensure the reaction goes to completion.[1]

Protocol 2: Separation and Purification of this compound
  • Crystallization of 4,4'-Isomer: To the reaction mixture from Protocol 1, add additional phenol and heat until the solution is homogeneous (around 120°C). Slowly cool the mixture to approximately 30°C to induce the crystallization of 4,4'-dihydroxydiphenyl sulfone.[1]

  • Filtration of 4,4'-Isomer: Separate the crystallized 4,4'-dihydroxydiphenyl sulfone by filtration. The resulting filtrate will be enriched with the 2,4'-isomer.[1]

  • Solvent Adjustment for 2,4'-Isomer Crystallization: Take the filtrate and remove a portion of the phenol by distillation under reduced pressure at a temperature below 120°C.[1]

  • Addition of Water: Add water to the concentrated filtrate to adjust the phenol-to-water weight ratio to approximately 30:70.[1]

  • Crystallization of 2,4'-Isomer: Heat the mixture to around 90°C to ensure homogeneity, then slowly cool it to 30°C to crystallize the this compound.[1]

  • Final Filtration and Drying: Separate the crystals of this compound by filtration, wash them with water, and dry to obtain the final product.[1]

Quantitative Data Summary

Parameter Value Reference
Reaction Temperature 150 - 165 °C[1]
Reaction Pressure 13.3 - 74.6 kPa[1]
Phenol to Water Ratio for 2,4'-Isomer Crystallization 10:90 to 90:10 (by weight)[1][3]
Purity of 2,4'-Isomer Achieved ≥ 85%[1][3]
Molecular Formula of this compound C12H10O4S[8]
Molecular Weight of this compound ~250.27 g/mol [8]

Experimental Workflow Diagram

SynthesisWorkflow start Start: Phenol + Sulfuric Acid dehydration Dehydration Reaction (150-165°C, Reduced Pressure) start->dehydration isomer_mixture Mixture of 4,4'- and 2,4'-Isomers dehydration->isomer_mixture add_phenol Add Phenol & Cool isomer_mixture->add_phenol crystallize_44 Crystallize 4,4'-Isomer add_phenol->crystallize_44 filter_44 Filter 4,4'-Isomer crystallize_44->filter_44 filtrate_24_rich Filtrate Enriched in 2,4'-Isomer filter_44->filtrate_24_rich recycle Recycle Filtrate filter_44->recycle remove_phenol Remove Phenol (Distillation) filtrate_24_rich->remove_phenol add_water Add Water (Adjust Phenol/Water Ratio) remove_phenol->add_water crystallize_24 Crystallize 2,4'-Isomer add_water->crystallize_24 filter_24 Filter and Dry 2,4'-Isomer crystallize_24->filter_24 final_product High-Purity this compound filter_24->final_product filter_24->recycle

Caption: Workflow for the synthesis and purification of this compound.

References

Validation & Comparative

A Comparative Guide to Polyethersulfone (PES) Synthesized from 2,4'- and 4,4'-Dihydroxydiphenyl Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the performance of polyethersulfone derived from two isomeric dihydroxydiphenyl sulfones, supported by experimental data, for researchers, scientists, and drug development professionals.

Polyethersulfone (PES) is a high-performance amorphous thermoplastic renowned for its exceptional thermal stability, mechanical strength, and chemical resistance. These properties make it a material of choice in demanding applications, including membranes for separation processes, medical devices, and as a toughening agent in composites. The synthesis of PES typically involves the polycondensation of a dihalodiphenyl sulfone with a dihydroxydiphenyl sulfone. The isomeric structure of the dihydroxydiphenyl sulfone monomer can significantly influence the final properties of the polymer.

This guide provides a detailed comparison of the properties of polyethersulfone synthesized using two isomers of dihydroxydiphenyl sulfone: the asymmetrical 2,4'-dihydroxydiphenyl sulfone (2,4'-DHDPS) and the symmetrical 4,4'-dihydroxydiphenyl sulfone (4,4'-DHDPS), also known as Bisphenol S (BPS). While PES derived from 4,4'-DHDPS is more common, understanding the impact of the 2,4'-isomer is crucial for tailoring polymer properties for specific applications.

Structural Differences and Their Implications

The primary distinction between 2,4'-DHDPS and 4,4'-DHDPS lies in the substitution pattern of the hydroxyl groups on the diphenyl sulfone backbone. The symmetrical nature of 4,4'-DHDPS leads to a more linear and rigid polymer chain, which generally results in higher thermal stability and mechanical strength. In contrast, the asymmetrical, or "kinked," structure of 2,4'-DHDPS introduces irregularities into the polymer backbone. This can disrupt chain packing and lead to polymers with different physical and mechanical properties. It is suggested that the non-linear structure of the 2,4'-isomer may result in polymers with what are sometimes considered "inferior" properties for certain high-performance applications when compared to the 4,4'-isomer.[1]

G cluster_0 4,4'-Dihydroxydiphenyl Sulfone (4,4'-DHDPS) cluster_1 This compound (2,4'-DHDPS) 44_DHDPS Symmetrical Structure 44_PES Linear and Rigid Polymer Chain 44_DHDPS->44_PES Polymerization 24_DHDPS Asymmetrical ('Kinked') Structure 24_PES Irregular Polymer Backbone 24_DHDPS->24_PES Polymerization

Figure 1. Structural comparison of 4,4'-DHDPS and 2,4'-DHDPS and their resulting polymer architectures.

Performance Comparison

While direct, comprehensive comparative studies with extensive quantitative data are limited in publicly available literature, the known principles of polymer chemistry and the available information allow for a qualitative and partially quantitative comparison.

Thermal Properties

The thermal stability of a polymer is critical for its processing and end-use application temperature. The glass transition temperature (Tg) is a key indicator of the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. Due to the linear and rigid chains formed from 4,4'-DHDPS, the resulting PES typically exhibits a high glass transition temperature, generally in the range of 220-230°C.[2] The irregular structure introduced by 2,4'-DHDPS is expected to result in a lower Tg due to less efficient chain packing and increased free volume.

PropertyPES from 4,4'-DHDPSPES from 2,4'-DHDPS
Glass Transition Temperature (Tg) High (e.g., ~225-230 °C)Expected to be lower
Thermal Stability ExcellentGenerally considered lower
Mechanical Properties

The mechanical properties of PES, such as tensile strength and modulus, are directly related to the polymer's molecular weight and chain entanglement. The regular, linear structure of PES from 4,4'-DHDPS allows for strong intermolecular interactions, leading to high strength and stiffness. The "kinked" nature of PES from 2,4'-DHDPS can disrupt these interactions, potentially leading to a reduction in tensile strength and modulus.

PropertyPES from 4,4'-DHDPSPES from 2,4'-DHDPS
Tensile Strength HighExpected to be lower
Tensile Modulus HighExpected to be lower
Ductility ModerateMay be higher due to less rigid structure
Chemical Resistance

Experimental Protocols

Synthesis of Polyethersulfone

The synthesis of polyethersulfone from both 2,4'-DHDPS and 4,4'-DHDPS can be achieved via nucleophilic aromatic substitution polycondensation.

Materials:

  • Dihydroxydiphenyl sulfone isomer (2,4'-DHDPS or 4,4'-DHDPS)

  • 4,4'-Dichlorodiphenyl sulfone (DCDPS)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylacetamide (DMAc) or other suitable aprotic polar solvent

  • Toluene (B28343) (as an azeotroping agent)

Procedure:

  • In a reaction flask equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap, the dihydroxydiphenyl sulfone isomer, DCDPS, and potassium carbonate are charged.

  • DMAc and toluene are added as the solvent and azeotroping agent, respectively.

  • The reaction mixture is heated to a temperature that allows for the azeotropic removal of water, typically around 140-150°C.

  • After the removal of water, the temperature is raised to the polymerization temperature, typically in the range of 160-190°C, and the reaction is allowed to proceed for several hours.

  • The viscous polymer solution is then cooled and precipitated in a non-solvent such as methanol (B129727) or water.

  • The resulting polymer is filtered, washed thoroughly with deionized water and methanol to remove residual salts and solvent, and dried in a vacuum oven.

Characterization of Polyethersulfone

Thermal Analysis:

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg). Samples are typically heated at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition temperature of the polymer. Samples are heated at a controlled rate (e.g., 10°C/min) in either an inert (N₂) or oxidative (air) atmosphere.

Mechanical Testing:

  • Tensile Testing: To measure properties such as tensile strength, Young's modulus, and elongation at break. Dog-bone shaped specimens are tested according to standard methods (e.g., ASTM D638).

Chemical Resistance Testing:

  • Immersion tests are conducted by exposing polymer samples to various chemical agents for a specified period at a controlled temperature. Changes in weight, dimensions, and mechanical properties are then evaluated.

G cluster_workflow Experimental Workflow start Monomer Selection (2,4'-DHDPS or 4,4'-DHDPS) synthesis Polymerization (Nucleophilic Aromatic Substitution) start->synthesis purification Precipitation, Washing, and Drying synthesis->purification characterization Polymer Characterization purification->characterization thermal Thermal Analysis (DSC, TGA) characterization->thermal mechanical Mechanical Testing (Tensile Tests) characterization->mechanical chemical Chemical Resistance (Immersion Tests) characterization->chemical

Figure 2. A typical experimental workflow for the synthesis and characterization of polyethersulfone.

Conclusion

The isomeric structure of the dihydroxydiphenyl sulfone monomer plays a significant role in determining the final properties of polyethersulfone. PES synthesized from the symmetrical 4,4'-DHDPS isomer generally exhibits superior thermal and mechanical properties due to the formation of a linear and rigid polymer chain. In contrast, the use of the asymmetrical 2,4'-DHDPS isomer introduces irregularities into the polymer backbone, which can lead to a decrease in glass transition temperature, tensile strength, and modulus.

For applications where maximum thermal stability and mechanical performance are paramount, PES derived from 4,4'-DHDPS remains the preferred choice. However, the modified properties of PES from 2,4'-DHDPS, such as potentially increased solubility or altered membrane formation characteristics, may offer advantages in specific niche applications. Further research with direct, quantitative comparisons is needed to fully elucidate the structure-property relationships and unlock the potential of PES derived from the 2,4'-DHDPS isomer.

References

2,4'-Dihydroxydiphenyl Sulfone vs. Bisphenol A: A Comparative Toxicology Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the toxicological profiles of 2,4'-dihydroxydiphenyl sulfone (2,4'-BPS) and the well-studied compound Bisphenol A (BPA). As industries seek alternatives to BPA due to health concerns, it is critical to evaluate the safety of its replacements.[1] This document summarizes key experimental data on their estrogenic activity, cytotoxicity, and genotoxicity to support informed decision-making in research and development.

Comparative Estrogenic Activity

Both BPA and its analogues are known for their endocrine-disrupting potential, primarily through interaction with estrogen receptors (ERs).[1][2]

Recent studies indicate that many BPA alternatives, including various sulfone-containing bisphenols, also exhibit estrogenic activity.[1][3] Specifically, 2,4'-BPS has been identified as an antagonist for estrogen receptor alpha (ERα).[3][4] This contrasts with BPA, which is a known ERα agonist.[3] The antagonistic activity of 2,4'-BPS suggests it can inhibit ERα-mediated activity, a different mechanism of endocrine disruption compared to the mimicking effect of BPA.[3][4]

Table 1: Comparative Estrogenic and Androgenic Receptor Activity

CompoundReceptorActivityPotency / Effect
Bisphenol A (BPA) ERαAgonistInduces receptor-mediated activity
ERβAgonistInduces receptor-mediated activity
ARAntagonistInhibits androgen receptor activity
This compound (2,4'-BPS) ERαAntagonistSelectively inhibits receptor-mediated activity[3]
ERβNo Data-
ARNo Data-

Source: Data compiled from multiple in vitro studies.[3][4]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus L Ligand (BPA or 2,4'-BPS) ER Estrogen Receptor (ER) L->ER Binding ER_dimer ER Dimer ER->ER_dimer Dimerization HRE Hormone Response Element (HRE) ER_dimer->HRE Translocation & DNA Binding Transcription Gene Transcription HRE->Transcription Activation (Agonist) or Inhibition (Antagonist)

Caption: Estrogen Receptor (ER) Signaling Pathway.

Experimental Protocol: Estrogen Receptor Competitive Binding Assay

This protocol outlines a method to determine the relative affinity of a test compound for the estrogen receptor compared to a radiolabeled ligand.

  • Reagents and Materials : Human recombinant ERα or ERβ, [3H]-Estradiol (radiolabeled ligand), test compounds (BPA, 2,4'-BPS), assay buffer, scintillation cocktail, 96-well plates, filter mats, scintillation counter.

  • Procedure :

    • Prepare serial dilutions of the test compounds and a standard (unlabeled estradiol).

    • In a 96-well plate, combine the estrogen receptor, a fixed concentration of [3H]-Estradiol, and varying concentrations of the test compound or standard.

    • Incubate the plates to allow for competitive binding to reach equilibrium.

    • Separate the bound from the free radioligand by rapid filtration through glass fiber filter mats.

    • Wash the filters to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis : The concentration of the test compound that inhibits 50% of the specific binding of [3H]-Estradiol (IC50) is calculated. A lower IC50 value indicates a higher binding affinity for the estrogen receptor.

Comparative Cytotoxicity

Cytotoxicity assays are essential for determining the concentration at which a chemical may induce cell death.[5] Studies have shown that BPA and its analogues can cause cytotoxicity, often in a dose-dependent manner.[6] The cytotoxic potential can vary significantly between different bisphenols and cell lines.[7][8] For example, some studies rank the cytotoxic potency of various bisphenols as BPAF > TMBPF > BPA > BPS, indicating that some alternatives are more cytotoxic than BPA itself.[6][8]

Table 2: Comparative Cytotoxicity (IC50, µM) in Human Cell Lines

CompoundCell LineExposure Time (h)IC50 (µM)
Bisphenol A (BPA) HepG2 (Liver)24>200[9]
MCF-7 (Breast)48~150
hASCs (Stem Cells)5>10[6]
This compound (2,4'-BPS) HepG2 (Liver)24Not Available
MCF-7 (Breast)48Not Available

Note: Data for 2,4'-BPS is limited. The values for BPA are representative and can vary based on specific experimental conditions.

G A 1. Seed Cells in 96-well plate B 2. Treat with BPA or 2,4'-BPS A->B C 3. Add MTT Reagent B->C D 4. Incubate (Formation of Formazan) C->D E 5. Solubilize Crystals (Add DMSO/Solubilizer) D->E F 6. Read Absorbance (e.g., at 570 nm) E->F

Caption: General Workflow for an MTT Cytotoxicity Assay.

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10]

  • Reagents and Materials : Human cell line (e.g., HepG2), cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, test compounds, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl), 96-well plates, spectrophotometer.

  • Procedure :

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Remove the medium and add fresh medium containing various concentrations of the test compounds (BPA or 2,4'-BPS). Include vehicle-only controls.

    • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the soluble yellow MTT into insoluble purple formazan (B1609692) crystals.

    • Remove the MTT-containing medium and add a solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance of the resulting colored solution using a microplate spectrophotometer at an appropriate wavelength (typically 570 nm).

  • Data Analysis : Cell viability is expressed as a percentage relative to the vehicle control. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined by plotting a dose-response curve.

Comparative Genotoxicity

Genotoxicity refers to the ability of a chemical to damage the genetic information within a cell, potentially leading to mutations and cancer. Some studies have indicated that BPA can induce DNA damage at high concentrations.[11] The genotoxic potential of many BPA alternatives, including 2,4'-BPS, is an area of active investigation. The U.S. EPA has assigned a moderate concern for genotoxicity to 2,4'-BPS based on available data.[12]

Table 3: Comparative Genotoxicity Assessment

CompoundAssay TypeCell/OrganismResultHazard Concern (EPA)
Bisphenol A (BPA) Comet AssayVariousPositive at high concentrations[11]Moderate
Ames TestS. typhimuriumGenerally Negative
This compound (2,4'-BPS) Not SpecifiedNot SpecifiedSuspected of causing genetic defects[13]Moderate[12]

Source: EPA Design for the Environment (DfE) report and other literature.[12][13]

Experimental Protocol: Alkaline Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA damage at the level of the individual cell.

  • Reagents and Materials : Cell suspension, low melting point agarose (B213101) (LMPA), normal melting point agarose (NMPA), microscope slides, lysis solution, alkaline electrophoresis buffer (pH > 13), neutralization buffer, DNA staining dye (e.g., SYBR Green or propidium (B1200493) iodide), fluorescence microscope with analysis software.

  • Procedure :

    • Treat cells with various concentrations of the test compounds for a defined period.

    • Harvest the cells and embed them in a layer of LMPA on a microscope slide pre-coated with NMPA.

    • Immerse the slides in a cold lysis solution to remove cell membranes and proteins, leaving behind the nuclear material (nucleoids).

    • Place the slides in a horizontal gel electrophoresis tank filled with alkaline buffer to unwind the DNA.

    • Apply an electric field. Damaged DNA fragments will migrate away from the nucleoid, forming a "comet tail."

    • Neutralize and stain the slides with a fluorescent DNA dye.

    • Visualize the comets under a fluorescence microscope and capture images.

  • Data Analysis : Use image analysis software to quantify the extent of DNA damage. Common metrics include % Tail DNA (the percentage of total DNA intensity in the tail) and Tail Moment. An increase in these parameters indicates greater DNA damage.

Summary and Conclusion

The available toxicological data suggests that replacing BPA with alternatives requires careful consideration, as these substitutes are not necessarily inert.

  • Endocrine Activity : this compound (2,4'-BPS) acts as an ERα antagonist, distinguishing its mechanism from the estrogen-mimicking (agonist) activity of BPA.[3][4] This highlights that BPA alternatives can still interfere with the endocrine system, albeit through different pathways.

  • Cytotoxicity : While data for 2,4'-BPS is limited, studies on other BPA analogues show a wide range of cytotoxic potentials, with some being more potent than BPA itself.[6][8] This underscores the need for specific testing of each alternative.

  • Genotoxicity : Both BPA and 2,4'-BPS have raised moderate concerns for genotoxicity.[12] The suspicion that 2,4'-BPS may cause genetic defects warrants further in-depth investigation.[13]

References

Comparative Endocrine Activity of 2,4'-Dihydroxydiphenyl Sulfone and Other Bisphenols: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of the endocrine-disrupting potential of 2,4'-dihydroxydiphenyl sulfone (2,4'-BPS) in comparison to other prevalent bisphenol analogues, including bisphenol A (BPA), bisphenol S (BPS), bisphenol F (BPF), and bisphenol AF (BPAF), is detailed in this guide. This document provides researchers, scientists, and drug development professionals with objective, data-driven insights into the estrogenic and anti-androgenic activities of these compounds, supported by detailed experimental protocols and signaling pathway visualizations.

Executive Summary

Growing concerns over the endocrine-disrupting properties of bisphenol A have led to its replacement with various structural analogues. This guide focuses on this compound, a less-studied isomer of BPS, and contextualizes its endocrine activity within the broader family of bisphenols. Through a systematic review of in vitro data, this guide reveals that while many bisphenols exhibit estrogenic activity, some, including 2,4'-BPS, demonstrate antagonistic effects on estrogen receptors.[1][2] The comparative data presented herein underscore the necessity of evaluating BPA alternatives for their own potential endocrine-disrupting effects.

Data Presentation: Comparative Endocrine Activity

The following tables summarize the quantitative data on the estrogenic and anti-androgenic activities of this compound and other selected bisphenols, derived from in vitro assays.

Table 1: Estrogenic Activity of Bisphenols in MCF-7 Cells (ERE-Luciferase Reporter Assay)

CompoundEC50 (µM)Relative Potency (BPA = 1)
17β-Estradiol (E2)~0.000022~28,636
Bisphenol AF (BPAF)0.0512.6
Bisphenol B (BPB)0.079.0
Bisphenol A (BPA)0.631.0
Bisphenol F (BPF)1.00.63
Bisphenol S (BPS)1.10.57
This compound (2,4'-BPS)No agonistic activity observed; acts as an ERα antagonist.[1][2]N/A

EC50 (Half-maximal effective concentration) values represent the concentration of a compound that induces a response halfway between the baseline and maximum response. A lower EC50 value indicates greater potency.

Table 2: Anti-Androgenic Activity of Bisphenols in NIH3T3 Cells (ARE-Luciferase Reporter Assay)

CompoundIC50 (µM)Relative Potency (BPA = 1)
Tetramethylbisphenol A (TMBPA)0.296.2
Bisphenol AF (BPAF)1.31.4
Bisphenol B (BPB)1.71.1
Bisphenol A (BPA)1.81.0
This compound (2,4'-BPS)Data not availableN/A
Bisphenol S (BPS)Not reported as a significant AR antagonist in this assay.N/A

IC50 (Half-maximal inhibitory concentration) values represent the concentration of a compound that inhibits a biological process by 50%. A lower IC50 value indicates greater inhibitory potency.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Estrogen Receptor (ER) Transcriptional Activation Assay (Luciferase Reporter Gene Assay)

This in vitro assay is designed to assess the ability of a test chemical to bind to and activate the human estrogen receptor alpha (ERα), leading to the expression of a reporter gene (luciferase).

1. Cell Culture and Transfection:

  • Human breast cancer cell line MCF-7, which endogenously expresses ERα, is used.

  • Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).

  • For the assay, cells are seeded in 24-well plates and grown in a phenol (B47542) red-free medium containing charcoal-stripped FBS to eliminate exogenous estrogens.

  • Cells are transiently transfected with a plasmid containing an estrogen response element (ERE) upstream of a luciferase reporter gene (pERE-Luc) and a control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase) for normalization.

2. Compound Exposure:

  • Following transfection, cells are treated with a range of concentrations of the test bisphenols or the positive control, 17β-estradiol (E2). A vehicle control (e.g., DMSO) is also included.

  • To assess antagonistic activity, cells are co-treated with a fixed concentration of E2 and varying concentrations of the test compound.

3. Luciferase Assay:

  • After a 24-hour incubation period, cells are lysed, and the luciferase activity is measured using a luminometer according to the manufacturer's protocol for the specific luciferase assay system.

  • The firefly luciferase signal is normalized to the Renilla luciferase signal to control for transfection efficiency and cell viability.

4. Data Analysis:

  • The normalized luciferase activity is plotted against the compound concentration.

  • For agonists, the EC50 value is determined from the dose-response curve.

  • For antagonists, the IC50 value is calculated based on the inhibition of E2-induced luciferase activity.

Androgen Receptor (AR) Transcriptional Activation Assay (Yeast Two-Hybrid Assay)

This assay is used to identify substances that can either mimic or inhibit the action of androgens by detecting the ligand-dependent interaction between the androgen receptor and a coactivator protein.

1. Yeast Strain and Plasmids:

  • A genetically modified Saccharomyces cerevisiae strain is used, which contains reporter genes (e.g., lacZ) under the control of a promoter with LexA binding sites.

  • Two plasmids are introduced into the yeast:

    • A "bait" plasmid expressing the ligand-binding domain (LBD) of the human androgen receptor (hAR) fused to the LexA DNA-binding domain (DBD).

    • A "prey" plasmid expressing a coactivator protein (e.g., a fragment of SRC-1) fused to a transcriptional activation domain (AD).

2. Compound Exposure:

  • Yeast cells are grown in a selective medium and exposed to various concentrations of the test compounds in the presence of a known androgen, such as dihydrotestosterone (B1667394) (DHT), for antagonist testing, or alone for agonist testing.

3. Reporter Gene Activation:

  • If a test compound is an agonist, it will bind to the hAR-LBD, inducing a conformational change that allows the interaction with the coactivator-AD fusion protein. This reconstituted transcription factor then activates the reporter gene.

  • If a test compound is an antagonist, it will compete with DHT for binding to the hAR-LBD and prevent the interaction with the coactivator, thus inhibiting reporter gene expression.

4. Data Analysis:

  • Reporter gene activity (e.g., β-galactosidase activity) is quantified.

  • For agonists, the EC50 is calculated from the dose-response curve.

  • For antagonists, the IC50 is determined from the inhibition of DHT-induced reporter activity.

H295R Steroidogenesis Assay (OECD Test Guideline 456)

This in vitro assay is used to screen for chemicals that affect the production of steroid hormones, including testosterone (B1683101) and estradiol.

1. Cell Culture:

  • The human adrenal cortical carcinoma cell line H295R is used as it expresses all the key enzymes required for steroidogenesis.

  • Cells are cultured in a multi-well plate format.

2. Compound Exposure:

  • After an acclimation period, the cells are exposed to a range of concentrations of the test chemical for 48 hours. Positive and negative controls are included.

3. Hormone Measurement:

  • Following exposure, the cell culture medium is collected, and the concentrations of testosterone and 17β-estradiol are measured using methods such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

4. Data Analysis:

  • The hormone concentrations are compared to the vehicle control to determine if the test chemical significantly alters steroid hormone production.

  • The results can indicate whether a chemical inhibits or induces key enzymes in the steroidogenic pathway.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in the endocrine activity of bisphenols and a general workflow for their in vitro assessment.

Estrogen_Receptor_Signaling cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bisphenol Bisphenol (Agonist) ER Estrogen Receptor (ERα/ERβ) Bisphenol->ER Binds to ER HSP Heat Shock Proteins ER->HSP Dissociation ER_dimer ER Dimer ER->ER_dimer Dimerization ERE Estrogen Response Element (ERE) ER_dimer->ERE Binds to ERE Gene Target Gene Transcription ERE->Gene mRNA mRNA Gene->mRNA

Figure 1: Classical Estrogen Receptor Signaling Pathway.

Figure 2: Androgen Receptor Antagonism by Bisphenols.

GPER_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Bisphenol Bisphenol GPER GPER Bisphenol->GPER AC Adenylyl Cyclase GPER->AC Activates ERK ERK GPER->ERK Activates PI3K PI3K GPER->PI3K Activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Response Cellular Response (Proliferation, etc.) PKA->Response ERK->Response Akt Akt PI3K->Akt Akt->Response

Figure 3: G-Protein Coupled Estrogen Receptor (GPER) Signaling.

Experimental_Workflow start Start: Test Compound Selection assay_selection In Vitro Assay Selection start->assay_selection er_assay ER Agonist/Antagonist Assay (e.g., Luciferase Reporter) assay_selection->er_assay ar_assay AR Agonist/Antagonist Assay (e.g., Yeast Two-Hybrid) assay_selection->ar_assay steroid_assay Steroidogenesis Assay (H295R) assay_selection->steroid_assay data_analysis Data Analysis (EC50/IC50 Determination) er_assay->data_analysis ar_assay->data_analysis steroid_assay->data_analysis comparison Comparative Analysis data_analysis->comparison conclusion Conclusion: Endocrine Activity Profile comparison->conclusion

Figure 4: General Experimental Workflow for In Vitro Endocrine Activity Assessment.

Conclusion

The data compiled in this guide indicate that this compound exhibits a distinct endocrine activity profile compared to other bisphenols, notably acting as an antagonist to the estrogen receptor α.[1][2] This finding highlights the critical importance of not assuming similar biological activities among structural isomers of industrial chemicals. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers investigating the endocrine-disrupting effects of existing and emerging environmental contaminants. Further research is warranted to fully elucidate the in vivo consequences of these in vitro findings and to assess the potential human health risks associated with exposure to 2,4'-BPS and other BPA alternatives.

References

A Comparative Performance Analysis: Polyethersulfone from 2,4'-Dihydroxydiphenyl Sulfone versus Commercial Polysulfones

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a detailed comparison of the performance characteristics of a custom polyethersulfone (PES) synthesized from 2,4'-dihydroxydiphenyl sulfone against established commercial polysulfones, namely Udel® PSU and Radel® PPSU. This document compiles available data, outlines experimental methodologies for performance evaluation, and presents visualizations to clarify structural and procedural information.

Executive Summary

Polyethersulfone (PES) and Polysulfone (PSU) are high-performance amorphous thermoplastics renowned for their excellent thermal stability, mechanical strength, and chemical resistance. Commercial grades like Udel® (a PSU) and Radel® (a polyphenylsulfone, PPSU) are widely utilized in demanding applications, including medical devices and pharmaceutical manufacturing, due to their proven performance and regulatory compliance.[1][2][3][4] This guide introduces a comparative analysis of these commercial mainstays against a specific PES variant synthesized from the asymmetrical monomer this compound.

While extensive data is available for commercial polysulfones derived from symmetrical 4,4'-dihydroxydiphenyl sulfone, specific performance metrics for the 2,4'-isomer-based PES are not readily found in publicly available literature. Therefore, this guide will present the established data for commercial grades and provide a scientifically grounded projection of the performance of the 2,4'-isomer-based PES, highlighting the expected influence of its molecular structure.

Comparative Performance Data

The following tables summarize the key performance indicators for Udel® P-1700 (PSU) and Radel® R-5000 (PPSU). A projected performance for PES from this compound is included for discussion, based on structure-property relationships in polymers.

Thermal Properties
PropertyTest MethodUdel® P-1700 (PSU)Radel® R-5000 (PPSU)PES from this compound (Projected)
Glass Transition Temperature (Tg) ASTM D3418185 - 190 °C220 °C[5]Lower than 4,4'-PES (~220-230°C), likely in the range of 190-210°C
Heat Deflection Temperature (HDT) @ 1.82 MPa ASTM D648174 °C[6]207 °C[5]Expected to be lower than standard PES, likely between 180-200°C
Continuous Use Temperature -149 °C[1][7]~190 °CProjected to be slightly lower than standard PES
Mechanical Properties
PropertyTest MethodUdel® P-1700 (PSU)Radel® R-5000 (PPSU)PES from this compound (Projected)
Tensile Strength ASTM D63870.3 MPa[6]69.6 MPa[5]Potentially slightly lower tensile strength due to reduced chain packing
Tensile Modulus ASTM D6382.48 GPa[6]2.34 GPa[5]May exhibit a slightly lower modulus
Flexural Strength ASTM D790106 MPa[6]91.0 MPa[5]Expected to be in a similar range, with potential for slight reduction
Notched Izod Impact ASTM D25669 J/m[6]399 J/m[5]Toughness might be affected; could be higher or lower depending on chain entanglement
Chemical Resistance

The chemical resistance of polysulfones is generally good, particularly against aqueous and acidic solutions. However, they are susceptible to attack by certain organic solvents.

Chemical ClassUdel® P-1700 (PSU)Radel® R-5000 (PPSU)PES from this compound (Projected)
Acids (dilute) Excellent[1][7]ExcellentExcellent
Bases (dilute) Excellent[1][7]ExcellentExcellent
Alcohols GoodGoodGood
Aromatic Hydrocarbons Attacked[1][7]Good resistanceLikely susceptible to attack
Ketones Attacked[1][7]Good resistanceLikely susceptible to attack
Chlorinated Hydrocarbons Attacked[1][7]Good resistanceLikely susceptible to attack

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on internationally recognized ASTM standards.

Thermal Analysis: Differential Scanning Calorimetry (DSC) - ASTM D3418

This method is used to determine the transition temperatures of polymers, such as the glass transition temperature (Tg).[8][9][10][11][12]

Procedure:

  • A small, precisely weighed sample (5-10 mg) of the polymer is hermetically sealed in an aluminum pan.

  • An empty sealed pan is used as a reference.

  • The sample and reference are placed in a DSC cell and heated at a controlled rate (e.g., 10°C/min or 20°C/min) under a nitrogen atmosphere.

  • The heat flow to the sample and reference is monitored.

  • The glass transition is identified as a stepwise change in the heat flow curve. The Tg is typically taken as the midpoint of this transition.

  • The sample is then cooled at a controlled rate and a second heating scan is often performed to ensure a consistent thermal history.

Mechanical Testing: Tensile Properties - ASTM D638

This test method determines the tensile properties of plastics, including tensile strength, modulus, and elongation.[13][14][15][16][17]

Procedure:

  • Test specimens are prepared in a standard dumbbell shape (Type I is common for rigid plastics) by injection molding or machining.

  • The dimensions of the narrow section of the specimen are precisely measured.

  • The specimen is mounted in the grips of a universal testing machine.

  • An extensometer is attached to the gauge length of the specimen to accurately measure strain.

  • The specimen is pulled at a constant rate of crosshead displacement until it fractures.

  • The load and extension data are recorded throughout the test to generate a stress-strain curve.

  • From this curve, tensile strength (maximum stress), tensile modulus (slope of the initial linear portion), and elongation at break are calculated.

Chemical Resistance Evaluation - ASTM D543

This practice evaluates the resistance of plastics to chemical reagents.[18][19][20][21][22]

Procedure (Immersion Test - Practice A):

  • Standard test specimens are prepared, and their initial weight, dimensions, and appearance are recorded.

  • The specimens are fully immersed in the test chemical for a specified period (e.g., 24 hours, 7 days) at a controlled temperature.

  • After the immersion period, the specimens are removed, cleaned, and dried.

  • The weight, dimensions, and appearance are re-measured to determine any changes.

  • For a more comprehensive evaluation, mechanical properties (e.g., tensile strength according to ASTM D638) of the exposed specimens are tested and compared to those of unexposed control specimens.

Visualizations

Chemical Structures

Caption: Chemical structures of the compared polysulfones.

Synthesis Workflow: Polyethersulfone

G start Start: Monomer & Solvent Charging reactants Charge Dihydroxydiphenyl Sulfone, Dichlorodiphenyl Sulfone, and Solvent (e.g., NMP) start->reactants azeotropic_distillation Azeotropic Distillation (with Toluene) to remove water reactants->azeotropic_distillation polymerization Nucleophilic Aromatic Substitution Polymerization at Elevated Temperature azeotropic_distillation->polymerization precipitation Precipitation of Polymer in a Non-solvent (e.g., Methanol) polymerization->precipitation filtration_washing Filtration and Washing to remove impurities precipitation->filtration_washing drying Drying of the Polymer Powder under vacuum filtration_washing->drying end End: Pure Polyethersulfone drying->end

Caption: General workflow for the synthesis of polyethersulfone.

Performance Testing Workflow

G cluster_testing Performance Evaluation start Start: Material Preparation specimen_prep Specimen Preparation (Injection Molding or Machining) start->specimen_prep thermal_analysis Thermal Analysis (DSC) ASTM D3418 specimen_prep->thermal_analysis mechanical_testing Mechanical Testing (Tensile) ASTM D638 specimen_prep->mechanical_testing chemical_resistance Chemical Resistance ASTM D543 specimen_prep->chemical_resistance data_analysis Data Analysis and Comparison thermal_analysis->data_analysis mechanical_testing->data_analysis chemical_resistance->data_analysis reporting Reporting of Results data_analysis->reporting end End: Comparative Guide reporting->end

Caption: Workflow for comparative performance testing of polysulfones.

Discussion: The Influence of Isomerism

The primary structural difference between the custom PES and standard commercial PES lies in the connectivity of the diphenyl sulfone monomer. The use of this compound introduces an asymmetry or "kink" in the polymer backbone compared to the linear and more regular structure derived from the 4,4'-isomer. This irregularity is expected to have the following consequences on the material's properties:

  • Lower Glass Transition Temperature (Tg): The less regular chain structure of the 2,4'-isomer-based PES will likely hinder efficient chain packing and reduce the energy required for segmental motion, resulting in a lower Tg compared to its 4,4'-isomer counterpart.

  • Reduced Crystallinity (Amorphous Nature): While polysulfones are generally amorphous, the increased irregularity in the 2,4'-isomer-based polymer chain would further suppress any tendency towards ordered packing, reinforcing its amorphous nature.

  • Potential Impact on Mechanical Properties: The less efficient packing might lead to a slight reduction in properties that depend on intermolecular forces, such as tensile strength and modulus. Conversely, the increased chain entanglement resulting from the kinked structure could potentially enhance toughness, although this would require experimental verification.

  • Solubility and Chemical Resistance: The less ordered structure might lead to increased free volume, potentially making the polymer more susceptible to solvent attack compared to the more tightly packed structure of the 4,4'-isomer-based PES.

Conclusion

Commercial polysulfones such as Udel® PSU and Radel® PPSU offer a well-documented and reliable portfolio of high-performance properties suitable for a wide range of demanding applications. The synthesis of polyethersulfone from this compound represents an interesting chemical modification that is predicted to primarily influence the thermal properties, particularly leading to a lower glass transition temperature. This could be advantageous for applications requiring a lower processing temperature while still maintaining good overall performance.

However, without direct experimental data, the performance of PES from this compound remains a projection. It is strongly recommended that any potential application of this custom polymer be preceded by a thorough experimental evaluation of its thermal, mechanical, and chemical resistance properties following the standard protocols outlined in this guide. This will ensure a comprehensive understanding of its performance envelope and its suitability for the intended application.

References

A Comparative Guide to the Bioanalytical Method Validation of 2,4'-Dihydroxydiphenyl Sulfone in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a proposed analytical method for the quantification of 2,4'-dihydroxydiphenyl sulfone (2,4'-DDS) in biological matrices, specifically human plasma and urine. As no standardized, publicly available validated method for this specific analyte was identified, this document outlines a robust analytical approach based on common and reliable techniques for similar phenolic and sulfated compounds. The performance of this proposed method is compared against internationally recognized acceptance criteria for bioanalytical method validation.[1][2][3]

Detailed experimental protocols, data presentation tables, and workflow visualizations are provided to assist researchers in the development and validation of their own methods for 2,4'-DDS analysis.

Proposed Analytical Method: UHPLC-MS/MS

A high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is proposed for its high sensitivity and selectivity, which are crucial for accurately measuring low concentrations of analytes in complex biological fluids.[4][5][6]

Experimental Protocols

A detailed methodology for the proposed analytical technique is outlined below.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is recommended for its efficiency in removing interfering substances from plasma and urine, leading to a cleaner extract and reduced matrix effects.

  • Materials:

    • SPE Cartridges: Mixed-mode anion exchange cartridges.

    • Human Plasma/Urine Samples.

    • Internal Standard (IS): A structurally similar, stable isotope-labeled version of 2,4'-DDS is ideal.

    • Reagents: Methanol (B129727), Acetonitrile (B52724), Formic Acid, Deionized Water.

  • Procedure:

    • Sample Pre-treatment: Thaw biological samples at room temperature. Spike with the internal standard solution. For urine samples, an enzymatic hydrolysis step using arylsulfatase may be necessary if analysis of the parent compound prior to sulfation is required.[7]

    • Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

    • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic interferences, followed by 1 mL of a suitable organic solvent to remove lipophilic interferences.

    • Elution: Elute the analyte and internal standard from the cartridge using 1 mL of an appropriate elution solvent (e.g., acetonitrile with 0.1% formic acid).

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the mobile phase.

Chromatographic Conditions (UHPLC)
  • System: A UHPLC system capable of binary gradient elution.

  • Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is a common choice for separating moderately polar compounds.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient Elution: A linear gradient starting with a low percentage of Mobile Phase B, increasing to a high percentage to elute the analyte, followed by a re-equilibration step.

  • Injection Volume: 5-10 µL.

  • Column Temperature: 40 °C.

Mass Spectrometric Conditions (MS/MS)
  • System: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in negative ion mode is often suitable for phenolic compounds.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • 2,4'-DDS: A precursor ion corresponding to [M-H]⁻ would be selected in the first quadrupole, fragmented in the collision cell, and a specific product ion would be monitored in the third quadrupole.

    • Internal Standard: A similar MRM transition would be optimized for the IS.

  • Gas Temperatures and Flow Rates: Optimized to achieve maximal signal intensity.

Data Presentation: Validation Parameters and Acceptance Criteria

The following tables summarize the key validation parameters and their typical acceptance criteria based on regulatory guidelines.[1][2][8][9] A developed method for 2,4'-DDS should meet these criteria to be considered validated.

Table 1: Core Validation Parameters and Acceptance Criteria

ParameterDescriptionAcceptance Criteria
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte.A minimum of 6 non-zero calibration standards. Correlation coefficient (r²) ≥ 0.99.
Accuracy The closeness of the measured value to the true value.The mean value should be within ±15% of the nominal value, except at the LLOQ, where it should be within ±20%.
Precision The closeness of repeated measurements of the same sample. Assessed as intra-day and inter-day precision.The coefficient of variation (%CV) should not exceed 15%, except at the LLOQ, where it should not exceed 20%.
Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte and IS in blank biological matrix.
Limit of Quantification (LOQ) The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.Signal-to-noise ratio ≥ 10. Accuracy within ±20% and precision ≤20% CV.
Recovery The efficiency of the extraction procedure.Should be consistent, precise, and reproducible.
Matrix Effect The effect of co-eluting, undetected matrix components on the ionization of the analyte.The matrix factor for the analyte and IS should be consistent across different lots of the biological matrix.

Table 2: Stability Parameters and Acceptance Criteria

Stability TypeDescriptionAcceptance Criteria
Freeze-Thaw Stability Stability of the analyte in the biological matrix after repeated freeze-thaw cycles.Mean concentration of stability samples should be within ±15% of the nominal concentration.
Short-Term Stability Stability of the analyte in the biological matrix at room temperature for a specified period.Mean concentration of stability samples should be within ±15% of the nominal concentration.
Long-Term Stability Stability of the analyte in the biological matrix when stored at a specified temperature (e.g., -80 °C) for an extended period.Mean concentration of stability samples should be within ±15% of the nominal concentration.
Post-Preparative Stability Stability of the analyte in the reconstituted extract in the autosampler.Mean concentration of stability samples should be within ±15% of the nominal concentration.

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing SampleCollection Biological Sample Collection (Plasma/Urine) Spiking Spike with Internal Standard (IS) SampleCollection->Spiking SPE Solid-Phase Extraction (SPE) Spiking->SPE Evaporation Evaporation to Dryness SPE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution UHPLC UHPLC Separation Reconstitution->UHPLC MSMS MS/MS Detection UHPLC->MSMS Integration Peak Integration MSMS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: Workflow for the bioanalytical method of 2,4'-DDS.

Method Validation Logic Diagram

G cluster_params Validation Parameters Assessment Start Method Development Complete Linearity Linearity & Range Start->Linearity Accuracy Accuracy Start->Accuracy Precision Precision Start->Precision Selectivity Selectivity Start->Selectivity LLOQ LLOQ Start->LLOQ Recovery Recovery Start->Recovery MatrixEffect Matrix Effect Start->MatrixEffect Stability Stability Start->Stability Decision All Parameters Meet Acceptance Criteria? Linearity->Decision Accuracy->Decision Precision->Decision Selectivity->Decision LLOQ->Decision Recovery->Decision MatrixEffect->Decision Stability->Decision Validated Method Validated Decision->Validated Yes Revise Revise Method Decision->Revise No Revise->Start

Caption: Logical flow for the validation of the analytical method.

References

Unmasking Hidden Reactivity: A Comparative Guide to 2,4'-Dihydroxydiphenyl Sulfone Cross-Reactivity in Bisphenol A Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy of immunoassay data is paramount. This guide provides a comparative analysis of the cross-reactivity of 2,4'-dihydroxydiphenyl sulfone in commercially available Bisphenol A (BPA) immunoassays. Understanding the potential for cross-reactivity with BPA analogues is critical for the precise quantification of BPA in biological and environmental samples and for the reliable assessment of human exposure.

The Challenge of Structural Similarity

Bisphenol A is a well-known endocrine-disrupting chemical, and its detection is a significant focus of toxicological and environmental research. However, the widespread use of BPA has led to the introduction of numerous structural analogues, including this compound. The structural resemblance among these compounds presents a significant challenge for immunoassays, as antibodies developed against BPA may also recognize and bind to these analogues, leading to inaccurate measurements.

The key structural features of bisphenols that influence antibody recognition are the two phenolic hydroxyl groups. The nature and position of the bridging group between the two phenol (B47542) rings also play a crucial role in determining the specificity of the antibody-antigen interaction. In this compound, the two phenyl rings are linked by a sulfone group, and the hydroxyl groups are in the 2' and 4' positions, which differs from the symmetrical structure of BPA.

Comparative Cross-Reactivity of Bisphenol Analogues

To contextualize the potential cross-reactivity of this compound, it is useful to examine the reported cross-reactivity of other common BPA analogues in various BPA immunoassays. The following table summarizes findings from different studies. It is important to note that cross-reactivity can vary significantly depending on the specific antibody, the assay format (e.g., direct vs. indirect ELISA), and the experimental conditions.

Bisphenol AnalogueCommon AbbreviationStructureReported Cross-Reactivity in BPA Immunoassays
Bisphenol SBPSTwo hydroxyphenyl groups linked by a sulfone groupGenerally low to negligible. Some studies report it as undetectable[1].
Bisphenol FBPFTwo hydroxyphenyl groups linked by a methylene (B1212753) bridgeCan exhibit variable cross-reactivity, often lower than BPA.
Bisphenol BBPBSimilar to BPA but with a butyl group instead of a propyl groupCan show significant cross-reactivity, in some cases even higher than BPA itself[2].
4-Cumylphenol4-CPA degradation product of BPAHas been reported to have significant cross-reactivity in some assays[1].

Based on the structure of this compound, which contains the sulfone bridge similar to BPS, it is plausible that its cross-reactivity in many BPA immunoassays would be low. However, the asymmetric positioning of the hydroxyl groups might influence antibody binding differently than the symmetrical BPS. Without direct experimental data, this remains a hypothesis that requires empirical validation.

Experimental Protocol for Determining Cross-Reactivity

To accurately assess the cross-reactivity of this compound, a competitive enzyme-linked immunosorbent assay (ELISA) should be performed. The following is a detailed methodology for such an experiment.

Materials and Reagents
  • Microtiter plates (96-well, high-binding)

  • Bisphenol A (BPA) standard

  • This compound and other bisphenol analogues to be tested

  • Anti-BPA antibody (monoclonal or polyclonal)

  • Coating antigen (e.g., BPA-protein conjugate)

  • Secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP)

  • Substrate for the enzyme (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine)

  • Stop solution (e.g., 2 M Sulfuric Acid)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Sample diluent (e.g., PBS)

  • Microplate reader

Experimental Workflow

The following diagram illustrates the workflow for a competitive ELISA to determine cross-reactivity.

ELISA_Workflow cluster_preparation Plate Preparation cluster_competition Competitive Binding cluster_detection Detection cluster_analysis Data Analysis p1 Coat Plate with BPA-Protein Conjugate p2 Wash Plate p1->p2 p3 Block Non-specific Binding Sites p2->p3 p4 Wash Plate p3->p4 c1 Add Anti-BPA Antibody and BPA Standard or Test Compound p4->c1 c2 Incubate c1->c2 c3 Wash Plate c2->c3 d1 Add Enzyme-conjugated Secondary Antibody c3->d1 d2 Incubate d1->d2 d3 Wash Plate d2->d3 d4 Add Substrate d3->d4 d5 Incubate (Color Development) d4->d5 d6 Add Stop Solution d5->d6 a1 Measure Absorbance at 450 nm d6->a1 a2 Calculate IC50 Values a1->a2 a3 Determine Cross-Reactivity (%) a2->a3

Figure 1. Experimental workflow for determining cross-reactivity using a competitive ELISA.
Step-by-Step Procedure

  • Plate Coating: Coat the wells of a 96-well microtiter plate with the BPA-protein conjugate diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer to remove any unbound coating antigen.

  • Blocking: Add blocking buffer to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competitive Reaction: Prepare serial dilutions of the BPA standard and the test compounds (including this compound). In separate wells, add a fixed concentration of the anti-BPA antibody and the varying concentrations of either the BPA standard or the test compound. Incubate for 1-2 hours at room temperature. During this step, the free BPA or test compound in the solution will compete with the BPA coated on the plate for binding to the antibody.

  • Washing: Wash the plate three times with wash buffer to remove unbound antibodies and antigens.

  • Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody to each well. This antibody will bind to the primary anti-BPA antibody that is bound to the coated BPA. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Reaction: Add the TMB substrate to each well. A color will develop in proportion to the amount of enzyme-conjugated secondary antibody bound. Incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add the stop solution to each well to stop the color development. The color will change from blue to yellow.

  • Measurement: Read the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance against the concentration of the BPA standard.

    • Determine the concentration of each test compound that causes 50% inhibition of the maximum signal (IC50).

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of BPA / IC50 of Test Compound) x 100

Bisphenol A Signaling Pathways

Understanding the biological context of BPA exposure is crucial. BPA primarily exerts its effects by interacting with nuclear hormone receptors, particularly estrogen receptors (ERα and ERβ), and the G protein-coupled estrogen receptor (GPER). This interaction can trigger a cascade of downstream signaling events that can disrupt normal cellular function.

The following diagram illustrates the primary signaling pathways activated by BPA.

BPA_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPER GPER EGFR EGFR GPER->EGFR transactivation ERK ERK EGFR->ERK PI3K PI3K EGFR->PI3K Gene Gene Expression ERK->Gene Transcription Factor Activation Akt Akt PI3K->Akt Akt->Gene Transcription Factor Activation ER ERα / ERβ ERE Estrogen Response Element (ERE) ER->ERE ERE->Gene BPA Bisphenol A BPA->GPER BPA->ER

Figure 2. Simplified diagram of Bisphenol A (BPA) signaling pathways.

Conclusion

While direct quantitative data for the cross-reactivity of this compound in BPA immunoassays is lacking, a scientific approach based on structural analogy and empirical testing can provide the necessary insights for researchers. The provided experimental protocol offers a robust framework for determining the cross-reactivity of this and other bisphenol analogues. By carefully validating their immunoassays, researchers can ensure the accuracy and reliability of their BPA measurements, leading to a better understanding of the potential health risks associated with exposure to this class of compounds. The elucidation of BPA's signaling pathways further underscores the importance of accurate detection, as even low levels of exposure can potentially lead to significant biological effects.

References

Structural confirmation of synthesized 2,4'-dihydroxydiphenyl sulfone using spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of spectroscopic data for the structural confirmation of synthesized 2,4'-dihydroxydiphenyl sulfone, a significant building block in polymer science and a key component in various industrial applications.[1] This document is intended for researchers, scientists, and professionals in drug development, offering objective experimental data to distinguish this compound from its structural isomers, primarily the more common 4,4'-dihydroxydiphenyl sulfone.

The asymmetric nature of this compound, with hydroxyl groups at the 2- and 4'- positions, imparts unique properties to polymers synthesized from it, differentiating them from those made with its symmetrical counterpart.[1] Accurate structural confirmation is therefore critical, and is achieved through a combination of spectroscopic techniques including Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Analysis and Comparison

The following sections present a comparative analysis of the spectroscopic data for this compound and its common isomer, 4,4'-dihydroxydiphenyl sulfone.

1. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is instrumental in identifying the key functional groups present in the molecule. For dihydroxydiphenyl sulfones, the most characteristic absorptions are from the O-H, S=O, and C-S bonds, as well as the aromatic C-H and C=C bonds. The sulfone group (SO2) typically exhibits two strong stretching bands: an asymmetric stretch and a symmetric stretch.

Table 1: Comparative FT-IR Data (cm⁻¹) for Dihydroxydiphenyl Sulfone Isomers

Functional GroupCharacteristic Absorption Range (cm⁻¹)This compound (Expected)4,4'-Dihydroxydiphenyl Sulfone (Reported)
O-H Stretch (Phenolic)3600 - 3200 (Broad)~3400-3200Not specified, but expected in this range
Aromatic C-H Stretch3100 - 3000~3050Not specified, but expected in this range
S=O Asymmetric Stretch1350 - 1300~1310~1282-1313
S=O Symmetric Stretch1180 - 1140~1150~1119
C-O Stretch (Phenolic)1260 - 1180~1240Not specified, but expected in this range
C-S Stretch700 - 600~680Not specified, but expected in this range

Note: Specific experimental values can vary based on the sample preparation method (e.g., KBr pellet, ATR) and the physical state of the sample.

The key takeaway from FT-IR is the confirmation of the sulfone and hydroxyl functional groups. While FT-IR can confirm the presence of a dihydroxydiphenyl sulfone structure, distinguishing between isomers based solely on this method is challenging. However, subtle shifts in the fingerprint region (below 1500 cm⁻¹) can be indicative of the substitution pattern.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure and distinguishing between isomers of dihydroxydiphenyl sulfone. The asymmetry of the 2,4'-isomer results in a more complex ¹H and ¹³C NMR spectrum compared to the symmetrical 4,4'-isomer.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by a unique set of signals for each of the aromatic protons due to the lack of symmetry. In contrast, the symmetry of the 4,4'-isomer results in a much simpler spectrum with only two signals for the aromatic protons.

Table 2: Comparative ¹H NMR Data (in DMSO-d₆) for Dihydroxydiphenyl Sulfone Isomers

CompoundChemical Shift (δ, ppm) and Multiplicity
This compound [2]10.6 (s, 1H, -OH), 10.5 (s, 1H, -OH), 7.88 (d), 7.77 (d), 7.46 (t), 6.98 (d), 6.91 (m)
4,4'-Dihydroxydiphenyl Sulfone [3]10.6 (s, 2H, -OH), 7.74 (d, 4H), 6.93 (d, 4H)

The distinct number of signals and their splitting patterns in the aromatic region (6.5-8.0 ppm) are definitive for distinguishing between the 2,4' and 4,4' isomers.

¹³C NMR Spectroscopy

Similar to ¹H NMR, the ¹³C NMR spectrum of the asymmetric 2,4'-isomer will display twelve distinct signals for the twelve carbon atoms in the aromatic rings. The symmetrical 4,4'-isomer, on the other hand, will show only three signals for the aromatic carbons due to symmetry.

Table 3: Comparative ¹³C NMR Data for Dihydroxydiphenyl Sulfone Isomers

CompoundAromatic Carbon Chemical Shifts (δ, ppm)
This compound 12 distinct signals expected in the aromatic region (~115-160 ppm).
4,4'-Dihydroxydiphenyl Sulfone [3]~161.8, ~131.9, ~116.2 (illustrative values)

3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the synthesized compound. Both 2,4'- and 4,4'-dihydroxydiphenyl sulfone have the same molecular formula (C₁₂H₁₀O₄S) and therefore the same molecular weight.[4][5]

Table 4: Comparative Mass Spectrometry Data for Dihydroxydiphenyl Sulfone Isomers

ParameterThis compound4,4'-Dihydroxydiphenyl Sulfone
Molecular Formula C₁₂H₁₀O₄S[4]C₁₂H₁₀O₄S[5]
Molecular Weight 250.27 g/mol [4]250.27 g/mol [5]
Molecular Ion (M⁺) m/z = 250[4]m/z = 250[3][5]
Key Fragment Ions (m/z) 94[4]141, 110, 93, 65[3]

While the molecular ion peak confirms the successful synthesis of a dihydroxydiphenyl sulfone, the fragmentation patterns can differ between the isomers due to the different positions of the hydroxyl groups, offering another layer of structural confirmation.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of dihydroxydiphenyl sulfones involves the reaction of phenol (B47542) with sulfuric acid.[6] The ratio of the 2,4'- and 4,4'- isomers can be controlled by reaction temperature, with lower temperatures favoring the formation of the 2,4'-isomer.[1]

  • Reaction: Phenol is reacted with concentrated sulfuric acid. The reaction is typically carried out at a controlled temperature to influence the isomer distribution.

  • Purification: The resulting mixture of isomers is then purified. This can be achieved through crystallization, where the less soluble 4,4'-isomer is first separated, followed by the crystallization of the 2,4'-isomer from the filtrate.

Spectroscopic Analysis

  • FT-IR Spectroscopy:

    • KBr Pellet Method: A small amount of the dried sample (1-2 mg) is finely ground with ~100 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press. A background spectrum of a pure KBr pellet is recorded first.

    • Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact. A background spectrum of the clean, empty crystal is taken prior to sample analysis.

  • NMR Spectroscopy:

    • A small amount of the purified sample (~5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

    • Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).

    • ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer.

  • Mass Spectrometry:

    • A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).

    • The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic system like GC-MS or LC-MS.

    • The molecules are ionized (e.g., by electron impact or electrospray ionization), and the mass-to-charge ratios of the resulting ions are measured.

Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for the synthesis and structural confirmation of this compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Data Interpretation & Confirmation synthesis Synthesis: Phenol + H₂SO₄ purification Purification: Crystallization synthesis->purification ftir FT-IR Spectroscopy purification->ftir nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr ms Mass Spectrometry purification->ms ftir_data Functional Groups: -OH, -SO₂ ftir->ftir_data nmr_data Connectivity & Isomer ID: Asymmetric vs. Symmetric nmr->nmr_data ms_data Molecular Weight & Formula: C₁₂H₁₀O₄S, MW=250.27 ms->ms_data confirmation Structural Confirmation of This compound ftir_data->confirmation nmr_data->confirmation ms_data->confirmation

Caption: Workflow for the synthesis and spectroscopic confirmation of this compound.

References

Isomer Choice in Polymer Synthesis: A Comparative Study of Mechanical Properties of 2,4'- and 4,4'-Isomer-Based Polymers

Author: BenchChem Technical Support Team. Date: December 2025

The selection of monomer isomers is a critical determinant in tailoring the final properties of high-performance polymers. For researchers and materials scientists, understanding the structural and mechanical differences imparted by subtle changes in monomer geometry, such as the use of 2,4'- versus 4,4'-isomers, is paramount for designing materials with specific performance characteristics. This guide provides a comparative analysis of the mechanical properties of polymers synthesized from these two isomeric forms, supported by representative data and detailed experimental protocols.

The fundamental difference between 2,4'- and 4,4'-isomers lies in their symmetry. The 4,4'-isomer is a symmetric, linear molecule, which allows for regular, efficient packing of polymer chains. This ordered arrangement typically leads to higher crystallinity, enhanced thermal stability, and superior mechanical properties, such as high tensile strength and modulus. In contrast, the 2,4'-isomer is asymmetric, introducing a "kink" or bend in the polymer backbone. This irregularity disrupts chain packing, resulting in a more amorphous polymer structure. Consequently, polymers derived from 2,4'-isomers often exhibit increased solubility and processability, but this comes at the cost of reduced mechanical strength and thermal resistance.

Comparative Mechanical and Thermal Properties

Polyurethane Elastomers based on MDI Isomers

Polyurethanes are segmented polymers consisting of alternating hard and soft segments. The hard segments, formed by the reaction of a diisocyanate and a chain extender, are responsible for the material's strength and thermal stability. The choice of methylene (B1212753) diphenyl diisocyanate (MDI) isomer significantly influences the properties of the hard segment.

PropertyPolyurethane with 4,4'-MDIPolyurethane with 2,4'-MDI
Tensile Strength (MPa) 25 - 4015 - 25
Young's Modulus (GPa) 0.02 - 0.050.01 - 0.03
Elongation at Break (%) 400 - 600500 - 800
Glass Transition Temp. (Tg, °C) -30 to -50 (soft segment)-40 to -60 (soft segment)

Polyurethanes based on the symmetric 4,4'-MDI generally exhibit higher tensile strength and modulus due to the formation of well-ordered, crystalline hard domains that provide excellent physical crosslinking.[1] The asymmetric nature of 2,4'-MDI disrupts this ordering, leading to a softer, more flexible material with lower tensile strength but higher elongation at break.[1]

Polyimides based on Diamine Isomers

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical properties. The properties of polyimides are highly dependent on the chemical structure of the diamine and dianhydride monomers. The use of a symmetric 4,4'-diamine versus an asymmetric 2,4'-diamine analogue illustrates the impact of isomerism.

PropertyPolyimide with 4,4'-DiaminePolyimide with 2,4'-Diamine Analogue
Tensile Strength (MPa) 90 - 15070 - 110
Young's Modulus (GPa) 2.5 - 4.01.8 - 2.8
Elongation at Break (%) 5 - 1510 - 30
Glass Transition Temp. (Tg, °C) > 250< 250

Polyimides synthesized from symmetric 4,4'-diamines tend to have rigid, linear backbones that promote strong intermolecular interactions and chain packing, resulting in high tensile strength, high modulus, and excellent thermal stability.[2][3] In contrast, the introduction of an asymmetric diamine leads to a more flexible and less ordered polymer structure, which enhances solubility and elongation but typically reduces the tensile strength, modulus, and glass transition temperature.[4]

Structure-Property Relationship and Experimental Workflow

The influence of isomer structure on the final polymer properties can be visualized as a logical progression from molecular geometry to macroscopic behavior. Similarly, the process of synthesizing and characterizing these polymers follows a standardized workflow.

G cluster_0 Isomer Structure cluster_1 Polymer Chain Morphology cluster_2 Resulting Mechanical Properties 4_4_isomer 4,4'-Isomer (Symmetric, Linear) ordered_packing Ordered Chain Packing, Higher Crystallinity 4_4_isomer->ordered_packing Leads to 2_4_isomer 2,4'-Isomer (Asymmetric, Bent) disordered_packing Disordered Chain Packing, Amorphous 2_4_isomer->disordered_packing Leads to high_strength High Tensile Strength High Modulus Lower Elongation ordered_packing->high_strength Results in lower_strength Lower Tensile Strength Lower Modulus Higher Elongation disordered_packing->lower_strength Results in

Caption: Logical workflow from isomer structure to mechanical properties.

G start Monomer Selection (2,4'- vs 4,4'-isomer) synthesis Polymer Synthesis (e.g., Polycondensation) start->synthesis purification Polymer Purification and Drying synthesis->purification film_prep Film/Specimen Preparation (e.g., Solution Casting, Compression Molding) purification->film_prep characterization Material Characterization film_prep->characterization thermal Thermal Analysis (DSC, TGA) characterization->thermal mechanical Mechanical Testing (UTM) characterization->mechanical end Data Analysis and Comparison thermal->end mechanical->end

References

Performance Benchmark: 2,4'-Dihydroxydiphenyl Sulfone-Based Epoxy Resins vs. Standard Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Formulation Scientists

The development of high-performance epoxy resins is critical for advancing applications in aerospace, electronics, and specialty coatings where superior thermal stability and mechanical strength are paramount. This guide provides a comprehensive performance benchmark of epoxy resins derived from 2,4'-dihydroxydiphenyl sulfone (2,4'-DDS) against the industry-standard Diglycidyl ether of Bisphenol A (DGEBA). Due to the limited direct comparative data on 2,4'-DDS based epoxy resins in publicly available literature, this guide utilizes performance data from its close isomer, 4,4'-dihydroxydiphenyl sulfone (4,4'-DDS), to provide a representative comparison of a sulfone-containing epoxy system. The structural differences between these isomers are expected to influence properties such as reactivity and chain packing, however, the data presented offers valuable insights into the potential advantages of sulfone-based epoxy systems.

Executive Summary

Epoxy resins based on dihydroxydiphenyl sulfone exhibit significantly enhanced thermal stability compared to conventional DGEBA resins. The introduction of the sulfone group (SO₂) into the polymer backbone increases the glass transition temperature (Tg) and improves the thermal degradation resistance, making these resins suitable for high-temperature applications. While mechanical properties remain competitive, the primary advantage lies in their superior performance under thermal stress.

Data Presentation: Performance Comparison

The following tables summarize the key performance indicators of a sulfone-based epoxy resin (derived from 4,4'-DDS, hereafter referred to as DDS-Epoxy) and a standard DGEBA epoxy resin. Both resins were cured with an anhydride (B1165640) hardener to ensure a consistent basis for comparison.

Table 1: Thermal Properties of DDS-Epoxy vs. DGEBA-Epoxy

PropertyDDS-EpoxyDGEBA-EpoxyTest Method
Glass Transition Temp. (Tg)163.8°C111.3°CDSC
5% Weight Loss Temp. (TGA)> 350°C~350°CTGA
Char Yield at 700°C (N₂)39.7%16.3%TGA

Table 2: Mechanical Properties of DDS-Epoxy vs. DGEBA-Epoxy

PropertyDDS-EpoxyDGEBA-EpoxyTest Method
Tensile StrengthData Not Available~70-90 MPaASTM D638
Flexural StrengthData Not Available~100-130 MPaASTM D790
Flexural ModulusData Not Available~2.5-3.5 GPaASTM D790

Note: The data for DDS-Epoxy is based on a study of a 4,4'-dihydroxydiphenyl sulfone-based epoxy resin. Mechanical property data for this specific system was not available in the reviewed literature.

Experimental Protocols

The following section details the methodologies for the key experiments cited in this guide.

Synthesis of this compound-Based Epoxy Resin

The synthesis of the diglycidyl ether of this compound (2,4'-DDS-DGE) is typically achieved through the reaction of this compound with an excess of epichlorohydrin (B41342) in the presence of a basic catalyst.

  • Reaction Setup: this compound and a phase transfer catalyst (e.g., benzyltrimethylammonium (B79724) chloride) are dissolved in an excess of epichlorohydrin.

  • Epoxidation: The mixture is heated, and a solution of sodium hydroxide (B78521) is added dropwise. The reaction is typically carried out at a temperature between 60°C and 100°C for several hours.

  • Purification: After the reaction, the excess epichlorohydrin is removed under reduced pressure. The resulting crude product is dissolved in a suitable solvent and washed with water to remove salts and impurities. The organic phase is then dried, and the solvent is evaporated to yield the final epoxy resin.

Curing Procedure

The epoxy resin is cured with a stoichiometric amount of an anhydride curing agent (e.g., nadic methyl anhydride) in the presence of a catalyst (e.g., 2-methylimidazole).

  • Mixing: The epoxy resin is preheated to reduce its viscosity. The curing agent and catalyst are then added and mixed thoroughly until a homogeneous mixture is obtained.

  • Degassing: The mixture is degassed in a vacuum oven to remove any entrapped air bubbles.

  • Curing: The degassed mixture is poured into molds and cured in an oven following a specific temperature profile (e.g., 150°C for 2 hours followed by a post-cure at 180°C for 2 hours).

Thermal Analysis
  • Differential Scanning Calorimetry (DSC): The glass transition temperature (Tg) and curing kinetics are determined using a DSC instrument. A sample of the cured resin is heated at a constant rate (e.g., 10°C/min) in a nitrogen atmosphere.

  • Thermogravimetric Analysis (TGA): The thermal stability and char yield are evaluated using a TGA instrument. A sample of the cured resin is heated at a constant rate (e.g., 10°C/min) in a nitrogen or air atmosphere, and the weight loss is recorded as a function of temperature.

Mechanical Testing
  • Tensile Testing (ASTM D638): Dog-bone shaped specimens of the cured resin are subjected to a tensile load until failure to determine tensile strength, modulus, and elongation at break.

  • Flexural Testing (ASTM D790): Rectangular bar specimens are subjected to a three-point bending test to determine flexural strength and modulus.

Visualizations

Synthesis of 2,4'-DDS Diglycidyl Ether

G cluster_reactants Reactants cluster_conditions Reaction Conditions 2_4_DDS This compound Reaction Epoxidation Reaction 2_4_DDS->Reaction Epichlorohydrin Epichlorohydrin (Excess) Epichlorohydrin->Reaction Catalyst NaOH (Catalyst) Catalyst->Reaction Heat Heat (60-100°C) Heat->Reaction Product Diglycidyl Ether of 2,4'-DDS Reaction->Product Byproduct NaCl + H₂O Reaction->Byproduct G cluster_synthesis Resin Preparation cluster_characterization Material Characterization cluster_comparison Comparative Analysis Synthesis Synthesize 2,4'-DDS-DGE Curing Cure with Anhydride Synthesis->Curing Thermal Thermal Analysis (DSC, TGA) Curing->Thermal Mechanical Mechanical Testing (Tensile, Flexural) Curing->Mechanical Data Compare Performance Data Thermal->Data Mechanical->Data DGEBA Prepare Cured DGEBA Samples DGEBA->Data

Safety Operating Guide

Safe Disposal of 2,4'-Dihydroxydiphenyl Sulfone: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 2,4'-Dihydroxydiphenyl sulfone is critical for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this chemical responsibly, in accordance with established safety protocols.

Hazard Profile and Safety Data

This compound presents several health hazards that necessitate careful handling. It is classified as harmful if swallowed, in contact with skin, or inhaled.[1] Furthermore, it can cause severe skin burns and eye damage.[1] Adherence to safety precautions is paramount to mitigate these risks.

Quantitative Toxicity and Physical Properties

Data PointValueSource
Acute Oral Toxicity (Rat, male) LD50: 2,830 mg/kg bw[2]
GHS Hazard Statements H302, H312, H314, H332[1]
Melting Point 245 - 248 °C[2]
Log Pow (Partition Coefficient) 1.2 (at 23 °C)[2]
Density 1.4 g/cm³[2]

Disposal Protocol: Step-by-Step Instructions

This protocol outlines the necessary steps for the safe handling and disposal of this compound waste.

Personal Protective Equipment (PPE)

Before handling the chemical waste, ensure the following PPE is worn:

  • Gloves: Wear compatible, chemical-resistant gloves.[3]

  • Eye Protection: Use tightly fitting safety goggles or a face shield.[2][4]

  • Protective Clothing: Fire/flame resistant and impervious clothing is recommended to prevent skin exposure.[2][3]

  • Respiratory Protection: If dust formation is likely or exposure limits are exceeded, use a full-face respirator.[2]

Waste Collection and Segregation
  • Collect Waste: Collect waste material in a designated, suitable, and closed container.[2][3]

  • Avoid Dust: Pick up and arrange disposal without creating dust.[4] Use spark-proof tools and explosion-proof equipment.[2]

  • Segregate: Keep this waste stream separate from other incompatible chemicals.

Container Labeling
  • Label Clearly: All hazardous waste containers must be clearly labeled with the words "HAZARDOUS WASTE".[5]

  • Identify Contents: The label must include the chemical name "this compound" and its concentration or percentage in the waste mixture.[5]

Temporary Storage
  • Secure Storage: Store the tightly closed waste container in a dry, cool, and well-ventilated area.[2]

  • Authorized Access: The storage area should be secure, with access limited to authorized personnel. One safety data sheet suggests storing the material locked up.[3]

  • Compatibility: Ensure the storage location is away from incompatible materials.[2]

Final Disposal Method
  • Professional Disposal: The disposal of this compound must be handled by a licensed hazardous waste disposal facility in accordance with local, regional, and national regulations.[2][3]

  • Recommended Method: The preferred method of disposal is incineration.[3] This involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and flue gas scrubbing.[2][3]

Empty Container Disposal
  • Triple Rinse: Immediately after emptying, containers that held liquids should be triple-rinsed with a suitable solvent.[2][6]

  • Render Unusable: Puncture or crush the container to prevent reuse.[2][6]

  • Disposal Options:

    • Recycling: Rinsed containers may be offered for recycling or reconditioning.[2]

    • Landfill: The punctured container can be disposed of in a sanitary landfill.[2]

    • Incineration: Combustible packaging materials can be disposed of via controlled incineration.[2]

Environmental and Spill Management

Environmental Precautions: It is crucial to prevent this compound from entering drains, soil, or surface water systems.[2][3] Any discharge into the environment must be avoided.[2]

Spill and Leak Cleanup:

  • Evacuate: Evacuate personnel to safe areas and ensure adequate ventilation.[2][4]

  • Containment: Prevent further leakage or spillage if it is safe to do so.[2]

  • Cleanup: Sweep up the spilled solid material, avoiding dust formation, and shovel it into a suitable container for disposal.[4][7]

  • Decontaminate: Thoroughly clean the contaminated area.

Disposal Workflow Diagram

G cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal cluster_container Empty Container Handling PPE Step 1: Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Collect Step 2: Collect Waste in a Designated Container PPE->Collect Label Step 3: Label Container 'HAZARDOUS WASTE' & Contents Collect->Label Store Step 4: Store in a Cool, Dry, Well-Ventilated & Secure Area Label->Store Arrange Step 5: Arrange Pickup by Licensed Disposal Service Store->Arrange Incinerate Step 6: Recommended Disposal (Chemical Incineration) Arrange->Incinerate As per local regulations Rinse Step 7: Triple-Rinse Empty Container Puncture Step 8: Puncture Container to Prevent Reuse Rinse->Puncture DisposeContainer Step 9: Dispose via Recycling, Landfill, or Incineration Puncture->DisposeContainer

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2,4'-Dihydroxydiphenyl Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans are critical for the secure handling and disposal of 2,4'-Dihydroxydiphenyl sulfone in a laboratory setting. This guide provides immediate, procedural, and step-by-step instructions to ensure the well-being of researchers, scientists, and drug development professionals.

This compound, a chemical compound utilized in various research and development applications, presents potential hazards that necessitate stringent safety measures. Adherence to proper personal protective equipment (PPE) protocols, handling procedures, and disposal plans is paramount to minimize exposure and mitigate risks.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. It can be harmful if swallowed, inhaled, or comes into contact with skin.[1] It is also known to cause severe skin burns and eye damage.[1] Some findings suggest it may pose a risk to fertility or an unborn child and exhibits toxicity to aquatic life.[2][3] Therefore, a comprehensive PPE strategy is the first line of defense.

Recommended Personal Protective Equipment

Protection TypeRecommended EquipmentSpecifications and Notes
Eye and Face Protection Safety glasses with side shields or goggles; Face shieldA face shield should be worn in addition to safety glasses or goggles if there is a risk of splashing.[4]
Hand Protection Chemical-resistant glovesNitrile gloves are suitable for incidental contact. For prolonged or direct contact, more robust gloves such as butyl rubber or Viton are recommended. Always inspect gloves for integrity before use and change them frequently.[4][5][6]
Skin and Body Protection Laboratory coat; Long pants; Closed-toe shoesA chemically resistant apron should be worn over the lab coat when there is a significant potential for splashing.[4][6]
Respiratory Protection NIOSH-approved respirator with an organic vapor cartridgeTo be used when engineering controls, such as a chemical fume hood, are not sufficient to maintain airborne concentrations below exposure limits.[4]

Operational Plan: From Preparation to Post-Handling

A systematic approach to handling this compound is crucial for laboratory safety. The following operational plan outlines the necessary steps before, during, and after handling this chemical.

Engineering Controls

  • Ventilation: All work with this compound should be conducted in a properly functioning chemical fume hood to minimize the risk of inhalation.[4][6]

  • Emergency Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[4][5]

Handling Procedures

  • Preparation: Before beginning any work, ensure all necessary PPE is correctly donned. The work area within the chemical fume hood should be prepared by covering the surface with a disposable, absorbent liner.[4]

  • Handling: Exercise caution to avoid contact with skin, eyes, and clothing.[4]

  • After Use: Upon completion of work, the area must be thoroughly cleaned. Any surfaces that may have come into contact with the chemical should be decontaminated.

Storage

  • Store this compound in a tightly sealed and properly labeled container.

  • The storage location should be a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4]

  • Containers should be stored at or below eye level.[6]

Caption: Workflow for the safe handling of this compound.

Disposal Plan: Managing Chemical Waste

Proper disposal of this compound and any contaminated materials is a critical final step to prevent environmental contamination and ensure safety.

Waste Collection

  • All materials contaminated with this compound, including empty containers, disposable labware (such as pipette tips and tubes), and used PPE, must be collected and treated as hazardous chemical waste.[4]

Disposal Method

  • One recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and exhaust air system.[2]

  • Always dispose of chemical waste in accordance with local, regional, and national regulations.

Container Disposal

  • Empty containers should be triple-rinsed before disposal.[7]

Disposal_Plan start Waste Generation collect Collect as Hazardous Waste (Chemical & Contaminated Items) start->collect segregate Segregate from other waste streams collect->segregate dispose Dispose via Licensed Contractor (e.g., Incineration) segregate->dispose end Disposal Complete dispose->end

Caption: Logical flow for the disposal of this compound waste.

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.